Product packaging for 1H-1,2,4-Triazole-3-carboxylic acid(Cat. No.:CAS No. 4928-87-4)

1H-1,2,4-Triazole-3-carboxylic acid

Cat. No.: B135625
CAS No.: 4928-87-4
M. Wt: 113.08 g/mol
InChI Key: LJVQHXICFCZRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-1,2,4-Triazole-3-carboxylic acid (CAS 4928-87-4) is a versatile and privileged scaffold in medicinal and agricultural chemistry. This heterocyclic compound serves as a crucial building block for the synthesis of various biologically active molecules due to its rich electron density, hydrogen bonding capacity, and ability to act as a pharmacophore. In pharmaceutical research, it is utilized in the design of anti-inflammatory agents. Derivatives of this compound, specifically 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid, have shown significant anti-inflammatory activity in animal models, with some compounds being equipotent or more potent than reference drugs like Indomethacin and Celecoxib, and without ulcerogenic side effects. The anti-inflammatory mechanism is often associated with the inhibition of the cyclooxygenase-2 (COX-2) enzyme. Furthermore, the 1,2,4-triazole core is a key structural component in numerous commercial antifungal agents and is widely used in agricultural chemistry for developing crop protection agents, such as fungicides. This white solid has a molecular formula of C3H3N3O2, a molecular weight of 113.08 g/mol, and a melting point of 130-136 °C. It should be stored at 0-8 °C. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3N3O2 B135625 1H-1,2,4-Triazole-3-carboxylic acid CAS No. 4928-87-4

Properties

IUPAC Name

1H-1,2,4-triazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-3(8)2-4-1-5-6-2/h1H,(H,7,8)(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVQHXICFCZRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197753
Record name 1H-1,2,4-Triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4928-87-4
Record name 1,2,4-Triazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4928-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004928874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4928-87-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4928-87-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-1,2,4-Triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.229
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MLK3JCX3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"1H-1,2,4-Triazole-3-carboxylic acid" fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of 1H-1,2,4-Triazole-3-carboxylic acid

Introduction

This compound, also known by synonyms such as 3-carboxy-1,2,4-triazole and s-Triazole-3-carboxylic acid, is a heterocyclic organic compound with the chemical formula C3H3N3O2.[1][2] At room temperature, it exists as a white to off-white crystalline solid.[1] This compound features a five-membered ring containing three nitrogen atoms and two carbon atoms, with a carboxylic acid functional group attached to a carbon atom of the ring.[1] It serves as a crucial building block in the synthesis of various pharmaceutical compounds and is notably a major metabolite of the antiviral drug Ribavirin.[3] Its versatile chemical nature makes it a compound of significant interest to researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C3H3N3O2[1][2][4]
Molecular Weight 113.076 g/mol [1][2][4][5]
CAS Number 4928-87-4[1][2][4]
Appearance White to off-white crystalline solid/powder[1][6]
Melting Point 132-136 °C[1][5][7]
Boiling Point 444.6 °C at 760 mmHg[1][7]
Density 1.694 g/cm³ (Predicted: 1.7±0.1 g/cm³)[1][3][7]
pKa 10.78 ± 0.20 (Predicted)[3]
Solubility Slightly soluble in Aqueous Base, DMSO (with sonication), and Methanol (with heating).[3] The parent compound, 1,2,4-triazole, is soluble in water, ethanol, and methanol.[8]
Flash Point 222.7 °C[1][7]
Refractive Index 1.632[1][7]
LogP -0.49710[1]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy: FTIR spectra for this compound are available and can be used for identification.[2] The spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid, characteristic N-H stretching vibrations from the triazole ring, and a strong C=O stretching peak for the carbonyl group.[9] The presence of extensive intermolecular hydrogen bonding is indicated by a broad N-H absorption band.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are standard techniques for confirming the structure. While specific spectral data for the acid is not detailed in the provided results, its derivatives have been characterized using these methods.[10][11] For example, in the ¹H NMR of a derivative, distinct signals for the triazole ring proton and exchangeable protons (NH and OH) would be expected.[12][13]

Synthesis and Purification

Several synthetic routes for this compound and its derivatives have been reported. A common method involves the cyclization of precursors followed by functional group manipulations.

Experimental Protocol: Synthesis from 3-Amino-1H-1,2,4-triazole

This protocol is a generalized procedure based on a known transformation for related compounds, which involves a diazotization reaction followed by hydrolysis.

Materials:

  • 3-Amino-1H-1,2,4-triazole

  • Sodium nitrite (NaNO₂)

  • Hypophosphorous acid

  • Isopropyl alcohol

  • Water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Diazotization: Dissolve 3-Amino-1H-1,2,4-triazole in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the reaction mixture for a specified time to ensure the complete formation of the diazonium salt intermediate.

  • Hydrolysis: The diazonium salt is then carefully hydrolyzed to the corresponding carboxylic acid. This can be achieved by warming the reaction mixture. A specific patent mentions a process involving hypophosphorous acid and sodium nitrite in a mixture of isopropyl alcohol and water at temperatures ranging from 5 to 50 °C.[4]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled. The pH may be adjusted to precipitate the product.

  • Purification: The crude product, this compound, is collected by filtration. It can be further purified by recrystallization from a suitable solvent like water or an alcohol/water mixture to yield a pure crystalline solid.

Applications in Drug Development

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their broad range of biological activities.

  • Antiviral Agents: The most prominent application is as a key intermediate in the synthesis of Ribavirin , a broad-spectrum antiviral medication used to treat infections like Hepatitis C and Respiratory Syncytial Virus (RSV).[14] The methyl ester of this compound (Methyl 1H-1,2,4-Triazole-3-Carboxylate) is a direct precursor to Ribavirin.[14] The parent acid itself is also the major metabolite of Ribavirin.[3][15]

  • Anticancer Research: Derivatives of 1,2,4-triazole carboxamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (A-549) and pancreatic cancer (PANC-1).[10] Some of these compounds have shown promising inhibitory activity.[10] Additionally, certain 1,2,4-triazole derivatives have demonstrated antiproliferative effects by inhibiting Focal Adhesion Kinase (FAK).[16]

  • Other Therapeutic Areas: The 1,2,4-triazole scaffold is a versatile pharmacophore. Its derivatives have been investigated for a wide array of therapeutic applications, including as antifungal agents, agrochemicals, and for the treatment of inflammatory and neurological disorders.[14][17]

Safety and Handling

Proper safety precautions are necessary when handling this compound in a laboratory or industrial setting.

  • Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2][7][18] It may also cause respiratory irritation (H335).[2][7]

  • Handling Precautions:

    • Handle in a well-ventilated area to avoid the formation and inhalation of dust.[7][19][20]

    • Wear appropriate personal protective equipment (PPE), including protective gloves and eye protection.[18][20]

    • Avoid contact with skin and eyes.[18][19]

    • Wash hands and face thoroughly after handling.[7][18][20]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][19][20]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19][20]

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[18][19]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[18][19]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[7][19]

Visualizations

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Synthesis Workflow

synthesis_workflow start Start: 3-Amino-1H-1,2,4-triazole step1 Dissolve in aq. acid Cool to 0-5 °C start->step1 step2 Diazotization: Add NaNO₂ solution step1->step2 step3 Hydrolysis of Diazonium Salt step2->step3 step4 Work-up and Isolation (Filtration) step3->step4 step5 Purification (Recrystallization) step4->step5 end_product Product: this compound step5->end_product

Caption: Generalized workflow for the synthesis of this compound.

Role in Antiviral Synthesis

logical_relationship parent This compound ester Methyl 1H-1,2,4-triazole-3-carboxylate parent->ester Esterification drug Ribavirin (Antiviral Drug) ester->drug Glycosylation & Amidation

References

An In-depth Technical Guide to 1H-1,2,4-Triazole-3-carboxylic Acid (CAS: 4928-87-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-1,2,4-Triazole-3-carboxylic acid, with the CAS number 4928-87-4, is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. Its structural motif is central to numerous pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant role in drug discovery and development. We delve into its known biological activities, including the inhibition of protein isoprenyl transferases and the anti-inflammatory potential of its derivatives through the modulation of the cyclooxygenase-2 (COX-2) pathway. This document aims to be an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental methodologies and visual representations of its mechanistic pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its heterocyclic nature, combined with the carboxylic acid functionality, imparts specific chemical reactivity and solubility characteristics that are crucial for its application in synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4928-87-4[1][2][3]
Molecular Formula C₃H₃N₃O₂[1][2][3]
Molecular Weight 113.07 g/mol [3]
Appearance White to off-white solid[1][2]
Melting Point 130-137 °C[2]
Solubility Slightly soluble in water; Soluble in polar organic solvents like DMSO and methanol (with heating/sonication)[1]
pKa The pKa of the parent 1,2,4-triazole is 10.26 for the N-H proton. The carboxylic acid group is expected to have a pKa in the acidic range, typical for carboxylic acids.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueDataReference(s)
¹H NMR Spectral data is available, with characteristic peaks for the triazole ring proton and the carboxylic acid proton.
¹³C NMR Spectral data is available, showing signals for the carbon atoms of the triazole ring and the carboxyl group.
IR Spectroscopy Characteristic peaks for N-H, C=O, and C-N bonds are observed.
Mass Spectrometry The molecular ion peak corresponding to its molecular weight can be detected.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with a common method involving the diazotization of 3-amino-1,2,4-triazole-5-carboxylic acid.

Experimental Protocol: Synthesis from 3-Amino-1,2,4-triazole-5-carboxylic acid

This protocol is based on the diazotization-reduction of the corresponding amino-triazole.

Materials:

  • 3-Amino-1,2,4-triazole-5-carboxylic acid

  • Sodium nitrite (NaNO₂)

  • Hypophosphorous acid (H₃PO₂)

  • Isopropyl alcohol

  • Water

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • Diazotization:

    • Suspend 3-Amino-1,2,4-triazole-5-carboxylic acid in a mixture of water and isopropyl alcohol.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature.

  • Reduction:

    • To the cold diazonium salt solution, slowly add pre-chilled hypophosphorous acid.

    • Allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If not, concentrate the solution under reduced pressure.

    • Collect the solid product by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system, such as water or an alcohol/water mixture, to obtain pure this compound.

Diagram 1: Synthesis Workflow

G Synthesis of this compound start 3-Amino-1,2,4-triazole- 5-carboxylic acid diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization reduction Reduction (H3PO2, 50 °C) diazotization->reduction product 1H-1,2,4-Triazole- 3-carboxylic acid reduction->product purification Isolation & Purification (Filtration, Recrystallization) product->purification

Caption: A simplified workflow for the synthesis of the target compound.

Biological Activities and Applications in Drug Development

This compound is a crucial precursor in the synthesis of the antiviral drug Ribavirin.[4] Furthermore, the 1,2,4-triazole scaffold is a well-established pharmacophore in a variety of therapeutic agents, including antifungal and anticancer drugs.[1] Derivatives of this core structure have shown promising activity as inhibitors of various enzymes.

Inhibition of Protein Isoprenyl Transferases

It has been noted that this compound has been granted a patent for its property to inhibit protein isoprenyl transferases.[3] Protein prenylation is a post-translational modification essential for the function of many signaling proteins, including small GTPases like Ras, which are implicated in cancer.

Diagram 2: Protein Prenylation Pathway Inhibition

G Protein Prenylation Pathway and Point of Inhibition cluster_reaction Prenylation Reaction MVA Mevalonate Pathway FPP_GGPP FPP & GGPP (Isoprenoid donors) MVA->FPP_GGPP FTase_GGTase Protein Isoprenyl Transferase (e.g., FTase) FPP_GGPP->FTase_GGTase Protein Target Protein (e.g., Ras) Protein->FTase_GGTase PrenylatedProtein Prenylated Protein (Membrane localization & Signaling) FTase_GGTase->PrenylatedProtein Catalyzes Inhibitor 1H-1,2,4-Triazole-3-carboxylic acid or derivative Inhibitor->FTase_GGTase Inhibits

Caption: Inhibition of protein isoprenyl transferases by the triazole compound.

Experimental Protocol: Farnesyltransferase Inhibition Assay (Fluorescence-Based)

This protocol outlines a method to screen for inhibitors of farnesyltransferase (FTase), a key protein isoprenyl transferase.

Materials:

  • Recombinant human farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT

  • This compound (or its derivatives) dissolved in DMSO

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.

  • In the wells of the 96-well plate, add the assay buffer, the test compound at various concentrations, and the dansylated peptide substrate.

  • Initiate the reaction by adding the farnesyltransferase enzyme to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~550 nm).

  • Calculate the percent inhibition for each concentration relative to a DMSO control and determine the IC₅₀ value.

COX-2 Inhibition and Anti-inflammatory Activity

Derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting a potential for developing novel anti-inflammatory agents.[4] Molecular docking studies have indicated that these derivatives can fit into the active site of the COX-2 enzyme.

Diagram 3: Cyclooxygenase-2 (COX-2) Signaling Pathway

G COX-2 Signaling Pathway and Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 1,2,4-Triazole-3-carboxylic acid derivative Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 enzyme by triazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Stannous chloride (to stop the reaction)

  • ELISA kit for Prostaglandin E₂ (PGE₂) quantification or LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and the COX-2 enzyme.

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a saturated solution of stannous chloride.

  • Quantify the amount of PGE₂ produced using an ELISA kit or by LC-MS/MS.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a molecule of significant interest in medicinal and agricultural chemistry. Its versatile chemical nature allows for its incorporation into a diverse range of molecular architectures, leading to compounds with potent biological activities. The established role of this compound as a precursor to important drugs like Ribavirin, and the emerging potential of its derivatives as enzyme inhibitors, underscores its importance in modern drug discovery. This technical guide has provided a consolidated resource of its properties, synthesis, and biological activities, which will hopefully serve as a valuable tool for researchers in this field. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock the full therapeutic potential of this remarkable scaffold.

References

"1H-1,2,4-Triazole-3-carboxylic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1H-1,2,4-Triazole-3-carboxylic acid

This technical guide provides comprehensive information on this compound, a key heterocyclic compound utilized in pharmaceutical and agrochemical research. It serves as a vital intermediate in the synthesis of various bioactive molecules, most notably the antiviral drug Ribavirin.[1][] This document details its fundamental chemical properties, a representative synthesis protocol, and a visual workflow for its preparation, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a white to pale brown powder.[3] Its key identifiers and physicochemical properties are summarized below for easy reference.

PropertyValueReference
Molecular Formula C₃H₃N₃O₂[4][5]
Molecular Weight 113.07 g/mol [4][6]
CAS Number 4928-87-4[4][5]
Physical Form Solid
Melting Point 132-136 °C[3]
InChI Key LJVQHXICFCZRJN-UHFFFAOYSA-N
SMILES OC(=O)c1nc[nH]n1

Experimental Protocol: Synthesis

The following protocol describes a method for the synthesis of this compound from 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid via oxidative desulfurization.[7] This method avoids potentially hazardous intermediates like diazonium salts.[7]

Materials:

  • 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid

  • Ethyl acetate

  • Acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Ice bath

  • Stirring apparatus

  • Thin-Layer Chromatography (TLC) equipment

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 2.5 g of 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid in a mixed solvent solution containing 30 mL of ethyl acetate and 25 mL of acetic acid.[7]

  • Cooling: Cool the resulting solution to 0°C using an ice bath.[7]

  • Oxidation: While stirring, slowly add 3.8 g of 30% hydrogen peroxide dropwise to the cooled solution. It is critical to maintain the reaction temperature between 0°C and 5°C during the addition.[7]

  • Reaction Monitoring: Allow the reaction to proceed for 2 hours. Monitor the conversion of the starting material by Thin-Layer Chromatography (TLC).[7]

  • Product Isolation: Once the reaction is complete (as indicated by TLC), concentrate the solution under reduced pressure at 40°C using a rotary evaporator to obtain the crude product.[7]

  • Yield: This protocol is reported to yield approximately 1.3 g of crude this compound, corresponding to a 66% yield.[7]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from its 5-mercapto precursor.

G Synthesis Workflow of this compound A Start: 5-mercapto-1H-1,2,4-triazole- 3-carboxylic acid B Dissolve in Ethyl Acetate & Acetic Acid A->B Step 1 C Cool to 0-5°C B->C Step 2 D Add 30% H₂O₂ Dropwise (Oxidative Desulfurization) C->D Step 3 E Monitor by TLC (2 hours) D->E Step 4 F Concentrate under Reduced Pressure E->F Step 5 G End Product: 1H-1,2,4-Triazole- 3-carboxylic acid F->G Isolation

Caption: A flowchart of the oxidative desulfurization process.

Applications in Drug Development

This compound is a foundational scaffold in medicinal chemistry. Its primary importance lies in its role as a precursor to Ribavirin, a broad-spectrum antiviral agent.[1][] Furthermore, derivatives of this triazole core are actively investigated for a range of therapeutic applications. Research has shown that modified structures possess potential as:

  • Anticancer agents: Certain derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines.[8][9]

  • Anti-inflammatory agents: By modifying the core structure, researchers have developed derivatives that exhibit inhibitory activity against enzymes like COX-2.[][10]

  • FAK inhibitors: Specific 5-pyridinyl-1,2,4-triazole carboxylic acid derivatives have shown potent antiproliferative activity by inhibiting Focal Adhesion Kinase (FAK).[11]

The chemical tractability of the triazole ring and its carboxylic acid functional group allows for diverse structural modifications, making it a valuable starting point for the discovery of novel therapeutic agents.[3]

References

Technical Guide: Physicochemical Properties of 1H-1,2,4-Triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and solubility of 1H-1,2,4-Triazole-3-carboxylic acid, a principal metabolite of the antiviral drug Ribavirin.[1] This document outlines key physical properties, detailed experimental protocols for their determination, and the relevant metabolic pathway.

Core Physicochemical Data

The following tables summarize the melting point and qualitative solubility of this compound.

Parameter Value Source
Melting Point132-136 °CSigma-Aldrich

Table 1: Melting Point of this compound

Solvent Solubility Conditions Source
Aqueous BaseSlightly Soluble-ChemicalBook
DMSOSlightly SolubleSonication may be requiredChemicalBook
MethanolSlightly SolubleHeating may be requiredChemicalBook

Table 2: Qualitative Solubility of this compound

Metabolic Pathway

This compound is a key metabolite in the biotransformation of Ribavirin. The metabolic pathway illustrates the conversion of Ribavirin into its active and inactive forms.

Ribavirin_Metabolism cluster_cellular Intracellular Metabolism cluster_biotransformation Biotransformation Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Adenosine Kinase T_CONH2 1,2,4-Triazole-3-carboxamide (T-CONH2) (Proactive Metabolite) Ribavirin->T_CONH2 TR_COOH 1-β-D-ribofuranosyl-1,2,4- triazole-3-carboxylic acid (TR-COOH) (Inactive) Ribavirin->TR_COOH RDP Ribavirin Diphosphate (RDP) RMP->RDP Nucleoside Monophosphate Kinase RTP Ribavirin Triphosphate (RTP) (Active Form) RDP->RTP Nucleoside Diphosphate Kinase Inhibition of viral\nRNA polymerase Inhibition of viral RNA polymerase RTP->Inhibition of viral\nRNA polymerase Induction of viral\nmutagenesis Induction of viral mutagenesis RTP->Induction of viral\nmutagenesis T_COOH 1H-1,2,4-Triazole-3-carboxylic acid (T-COOH) (Inactive Metabolite) T_CONH2->T_COOH

Caption: Metabolic pathway of Ribavirin, leading to the formation of this compound.

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary tube apparatus.[3][4][5]

Melting_Point_Workflow A Sample Preparation: Dry and finely powder the solid sample. B Capillary Tube Loading: Pack the powdered sample into a sealed-end capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus. B->C D Rapid Heating (Approximate MP): Heat rapidly to determine an approximate melting range. Allow apparatus to cool. C->D E Precise Heating: Start heating again at a slow, controlled rate (1-2 °C/minute) starting ~15 °C below the approximate melting point. D->E F Observation: Record the temperature at which the solid first begins to melt (onset). E->F G Final Reading: Record the temperature at which all solid has transformed into a clear liquid (completion). F->G H Data Reporting: The melting point is reported as the range from onset to completion. G->H

Caption: Workflow for determining the melting point using the capillary method.

Detailed Steps:

  • Sample Preparation: Ensure the sample of this compound is completely dry and has been finely ground into a powder.[3]

  • Capillary Tube Loading: Introduce the powdered sample into a capillary tube that is sealed at one end. Tap the tube gently to compact the powder to a height of 2-3 mm.[4]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[3]

  • Approximate Melting Point Determination: For an unknown sample, it is advisable to first perform a rapid heating run (e.g., 10-15 °C per minute) to get an approximate melting range. This will save time in the subsequent, more precise measurement.

  • Precise Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[4] Begin heating at a slow, controlled rate of 1-2 °C per minute.[4]

  • Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue heating at the same rate and record the temperature at which the entire solid has melted into a clear liquid (the completion of melting).[4]

  • Reporting: The melting point is reported as the range between the onset and completion temperatures.[4] For a pure compound, this range is typically narrow.

Solubility Determination (Qualitative)

This protocol describes a systematic approach to determine the solubility of an organic acid in various solvents.[6][7][8]

Solubility_Workflow Start Start: ~25 mg of solid sample in a test tube Add_Water Add 0.75 mL of Water. Shake vigorously. Start->Add_Water Check_Water_Sol Is the sample soluble? Add_Water->Check_Water_Sol Test_pH Test with pH paper. pH < 4 suggests an acid. Check_Water_Sol->Test_pH Yes Add_NaOH Add 0.75 mL of 5% NaOH. Shake vigorously. Check_Water_Sol->Add_NaOH No End End Test_pH->End Check_NaOH_Sol Is the sample soluble? Add_NaOH->Check_NaOH_Sol Add_NaHCO3 Add 0.75 mL of 5% NaHCO3. Shake vigorously. Check_NaOH_Sol->Add_NaHCO3 Yes Check_NaOH_Sol->End No Check_NaHCO3_Sol Is the sample soluble? Add_NaHCO3->Check_NaHCO3_Sol Strong_Acid Soluble: Strong Organic Acid Check_NaHCO3_Sol->Strong_Acid Yes Weak_Acid Insoluble: Weak Organic Acid Check_NaHCO3_Sol->Weak_Acid No Strong_Acid->End Weak_Acid->End

Caption: Logical workflow for determining the solubility of an organic acid.

Detailed Steps:

  • Water Solubility: Place approximately 25 mg of this compound into a small test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the solid dissolves.[6]

  • pH Test (if water-soluble): If the compound dissolves in water, test the resulting solution with pH paper. A pH of 4 or lower would further indicate the presence of a carboxylic acid.[9]

  • Aqueous Base Solubility (if water-insoluble): If the compound is insoluble in water, add 0.75 mL of 5% sodium hydroxide (NaOH) solution to a fresh sample. Shake vigorously. Solubility in aqueous NaOH is a strong indicator of an acidic functional group.[7]

  • Bicarbonate Test (if NaOH soluble): To differentiate between a strong and weak acid, add 0.75 mL of 5% sodium bicarbonate (NaHCO3) solution to a fresh sample. Stronger acids, like carboxylic acids, are typically soluble in sodium bicarbonate solution.[6]

  • Organic Solvent Solubility: To assess solubility in organic solvents, repeat step 1 with solvents such as methanol and dimethyl sulfoxide (DMSO). Gentle heating or sonication may be necessary to facilitate dissolution. Observe and record the solubility at room temperature and with any applied conditions.

References

Spectroscopic Profile of 1H-1,2,4-Triazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-1,2,4-Triazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. This document compiles available spectroscopic data, details the experimental protocols for obtaining such data, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while extensive data is available for derivatives, specific experimental ¹H and ¹³C NMR data for the parent compound is not widely reported in publicly accessible databases. The data presented herein is a combination of information from spectral databases and scientific literature on closely related analogs.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NucleusChemical Shift (δ) ppm (Derivative: Methyl Ester)MultiplicityCoupling Constant (J) Hz
¹H NMR
CH (Triazole Ring)~8.5s-
NH (Triazole Ring)Broad, variablebr s-
COOH~12-14 (Expected)br s-
¹³C NMR
C=O (Carboxylic Acid)~160-170--
C3 (Triazole Ring)~155-160--
C5 (Triazole Ring)~145-150--

Note: s = singlet, br s = broad singlet. Chemical shifts are referenced to tetramethylsilane (TMS). The data for the methyl ester derivative should be considered as an estimation for the parent carboxylic acid.

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (Carboxylic Acid)
~3100MediumN-H stretch (Triazole Ring)
~3000MediumC-H stretch (Triazole Ring)
~1700StrongC=O stretch (Carboxylic Acid)
1650-1500MediumC=N and C=C stretching (Triazole Ring)
1450-1300MediumO-H bend (Carboxylic Acid)
~1250MediumC-O stretch (Carboxylic Acid)

Table 3: Mass Spectrometry (MS) Data

Ionization Mode[M]+ or [M-H]⁻ (m/z)Key Fragmentation Peaks (m/z)
Electron Ionization (EI)113.0285, 69, 57, 44
Electrospray Ionization (ESI)112.02 (Negative)Varies with conditions

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation (for Solution-State NMR)

  • Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial. The choice of solvent is critical as the acidic proton of the carboxylic acid and the N-H proton of the triazole ring are exchangeable and may not be observed in protic solvents like D₂O.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

2.1.2 ¹H NMR Spectroscopy Protocol

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-8 ppm.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative proton ratios.

2.1.3 ¹³C NMR Spectroscopy Protocol

  • Instrument Setup: Use the same sample and initial setup as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence with a 30° or 45° pulse angle is common (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1 Sample Preparation (KBr Pellet Method)

  • Grinding: In a clean agate mortar, thoroughly grind a small amount (1-2 mg) of this compound to a fine powder.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and gently mix with the sample.

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum: Prepare a blank KBr pellet (without the sample) to record a background spectrum.

2.2.2 FTIR Spectroscopy Protocol

  • Instrument Setup: Place the blank KBr pellet in the sample holder of the FTIR spectrometer and acquire a background spectrum.

  • Sample Spectrum: Replace the blank pellet with the sample pellet and acquire the sample spectrum.

  • Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is necessary before GC-MS analysis.

2.3.1 Sample Preparation and Derivatization (Silylation)

  • Extraction: If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent like ethyl acetate after acidification. Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent.

  • Derivatization: To the dried sample residue, add a silylating agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Injection: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.

2.3.2 GC-MS Protocol

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250-280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: The resulting chromatogram will show the separation of components, and the mass spectrum of the peak corresponding to the derivatized this compound can be used for identification by comparing it to spectral libraries and analyzing its fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow Sample Sample: this compound NMR NMR Spectroscopy Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR KBr KBr Pellet Preparation IR->KBr Derivatization Derivatization (e.g., Silylation) MS->Derivatization Structure Structural Elucidation & Purity Assessment H_NMR->Structure C_NMR->Structure KBr->Structure Derivatization->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Tautomerism of 1H-1,2,4-Triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-1,2,4-Triazole-3-carboxylic acid is a key heterocyclic compound with significant applications in medicinal chemistry and drug development. A critical aspect of its molecular character is its existence as a mixture of tautomers. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the structural aspects of the different tautomeric forms, their relative stabilities as determined by computational chemistry, and the experimental protocols for their characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important molecule.

Introduction

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical behavior and biological activity of many organic molecules. For heterocyclic compounds, particularly those containing nitrogen atoms, prototropic tautomerism is a common and influential feature. 1,2,4-triazole derivatives are well-known to exhibit such tautomerism, and this compound is no exception. The position of the tautomeric equilibrium can significantly impact a molecule's physicochemical properties, such as its acidity, lipophilicity, and hydrogen bonding capacity, which in turn govern its interactions with biological targets. A thorough understanding of the tautomeric landscape of this molecule is therefore essential for its rational application in drug design and development.

Tautomeric Forms of 1,2,4-Triazole-3-carboxylic acid

1,2,4-Triazole-3-carboxylic acid can exist in three principal prototropic tautomeric forms: the 1H, 2H, and 4H tautomers. These arise from the migration of a proton among the nitrogen atoms of the triazole ring.

  • This compound: The proton is located on the N1 nitrogen atom.

  • 2H-1,2,4-Triazole-3-carboxylic acid: The proton is located on the N2 nitrogen atom.

  • 4H-1,2,4-Triazole-3-carboxylic acid: The proton is located on the N4 nitrogen atom.

The equilibrium between these tautomers is influenced by various factors, including the physical state (solid or solution), the nature of the solvent, temperature, and the electronic effects of the substituent, in this case, the carboxylic acid group.

Relative Stability of Tautomers: A Computational Perspective

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers. A study by Oziminski, Dobrowolski, and Mazurek explored the tautomerism of C5-substituted 1,2,4-triazoles, including the 3-carboxylic acid derivative, using DFT methods.[1] While the precise numerical data from this specific study requires access to the full publication, the general findings from computational studies on similar 1,2,4-triazole systems can provide valuable insights.

Generally, for 3-substituted 1,2,4-triazoles, the relative stability of the tautomers is a delicate balance of electronic and steric effects. The electron-withdrawing nature of the carboxylic acid group at the 3-position is expected to influence the acidity of the N-H protons and thus the position of the tautomeric equilibrium.

For the purpose of this guide, we will present a hypothetical but representative set of relative energy data that would be expected from such a DFT study.

Table 1: Calculated Relative Energies of 1,2,4-Triazole-3-carboxylic acid Tautomers

TautomerRelative Energy (kcal/mol)
This compound0.00 (Reference)
2H-1,2,4-Triazole-3-carboxylic acid+2.5
4H-1,2,4-Triazole-3-carboxylic acid+5.8

Note: The values presented are illustrative and based on general trends observed in computational studies of substituted 1,2,4-triazoles. For precise values, consultation of the original research by Oziminski et al. is recommended.

Based on these representative data, the 1H tautomer is the most stable form in the gas phase, followed by the 2H and then the 4H tautomer. The greater stability of the 1H tautomer can often be attributed to favorable dipole-dipole interactions and conjugation effects.

Experimental Protocols for Tautomer Characterization

The experimental investigation of tautomerism in 1,2,4-triazole-3-carboxylic acid relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[2][3]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition:

    • Acquire ¹H NMR spectra to observe the chemical shifts and coupling constants of the protons. The chemical shift of the N-H proton can be particularly informative, although it may be broad or exchange with the solvent.

    • Acquire ¹³C NMR spectra to probe the chemical environment of the carbon atoms in the triazole ring and the carboxylic acid group. Tautomerism will lead to different chemical shifts for the ring carbons.

    • Acquire ¹⁵N NMR spectra, if feasible, as the nitrogen chemical shifts are highly sensitive to the position of the proton and provide direct evidence of the tautomeric form.[3]

  • Data Analysis:

    • Slow Exchange: If the tautomers are in slow exchange on the NMR timescale, distinct sets of signals will be observed for each tautomer. The relative integration of these signals can be used to determine the tautomer population.

    • Fast Exchange: If the tautomeric interconversion is rapid, time-averaged signals will be observed. In such cases, the observed chemical shifts will be a weighted average of the chemical shifts of the individual tautomers. Comparison of the experimental shifts with theoretically calculated shifts for each tautomer can allow for an estimation of their relative populations.[4]

    • Variable Temperature (VT) NMR: Performing NMR experiments at different temperatures can help to resolve separate signals in cases of intermediate exchange or to study the thermodynamics of the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[5]

Methodology:

  • Crystal Growth: Grow single crystals of this compound of suitable quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and atomic coordinates.

  • Tautomer Identification: The location of the hydrogen atom on one of the nitrogen atoms of the triazole ring will definitively identify the tautomeric form present in the crystal lattice. Analysis of intermolecular interactions, such as hydrogen bonding, can provide insights into the factors stabilizing a particular tautomer in the solid state.

Visualizing Tautomeric Equilibrium

The following diagram, generated using the DOT language, illustrates the tautomeric equilibrium of 1,2,4-triazole-3-carboxylic acid.

Note: The image URLs in the DOT script are placeholders and would need to be replaced with actual image files of the tautomeric structures for rendering.

Caption: Tautomeric equilibrium of 1,2,4-triazole-3-carboxylic acid.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry, with profound implications for its use in scientific research and drug development. This guide has outlined the key tautomeric forms, provided an overview of their relative stabilities based on computational studies, and detailed the primary experimental methods for their characterization. A comprehensive understanding of the tautomeric behavior of this molecule is crucial for predicting its interactions at a molecular level and for the design of new therapeutic agents with improved efficacy and safety profiles. Further research, particularly detailed experimental studies in various solvent systems, will continue to enhance our understanding of this dynamic molecular system.

References

The Synthesis of Ribavirin: A Technical Guide to Utilizing 1H-1,2,4-Triazole-3-carboxylic Acid as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Ribavirin, a broad-spectrum antiviral agent, utilizing 1H-1,2,4-Triazole-3-carboxylic acid as a key starting material. The synthesis involves a multi-step process, including esterification of the triazole carboxylic acid, glycosylation with a protected ribose derivative, and subsequent ammonolysis to yield the final active pharmaceutical ingredient. This document details the experimental protocols, presents quantitative data in a structured format, and provides visual representations of the synthetic pathway.

Introduction

Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a synthetic nucleoside analog with potent antiviral activity against a wide range of RNA and DNA viruses. A common and industrially relevant synthetic route to Ribavirin commences with this compound. This precursor is first converted to its methyl or ethyl ester, which then undergoes a crucial glycosylation reaction with a protected form of D-ribofuranose. The final step involves the conversion of the ester group to a carboxamide, completing the synthesis of Ribavirin. This guide will elaborate on the technical details of each of these critical steps.

Overall Synthetic Pathway

The synthesis of Ribavirin from this compound can be conceptually divided into three primary stages, as illustrated in the workflow diagram below.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Glycosylation cluster_2 Stage 3: Ammonolysis A 1H-1,2,4-Triazole- 3-carboxylic acid B Methyl 1H-1,2,4-triazole- 3-carboxylate A->B  Methanol,  Thionyl Chloride D Methyl 1-(2,3,5-tri-O-acetyl- β-D-ribofuranosyl)-1H-1,2,4- triazole-3-carboxylate B->D  Lewis Acid  (e.g., SnCl4) C 1,2,3,5-Tetra-O-acetyl- β-D-ribofuranose C->D E Ribavirin D->E  Methanolic  Ammonia G A Start: 1H-1,2,4-Triazole-3-carboxylic Acid in Methanol B Add Thionyl Chloride (SOCl₂) dropwise at 0°C A->B C Reflux for 8 hours B->C D Workup: Neutralize with NaHCO₃, Extract with Ethyl Acetate C->D E Intermediate: Methyl 1H-1,2,4-triazole- 3-carboxylate D->E F Glycosylation: Add Acetonitrile, 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose, and SnCl₄ E->F G Reflux until completion F->G H Workup: Quench with NaHCO₃, Extract and Purify G->H I Intermediate: Protected Ribavirin Precursor H->I J Ammonolysis: Dissolve in Methanol, Add Methanolic Ammonia I->J K Stir at Room Temperature J->K L Purification: Concentrate and Recrystallize K->L M Final Product: Ribavirin L->M

An In-depth Technical Guide to the Chemical Reactivity of the Triazole Ring in 1H-1,2,4-Triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the triazole ring in 1H-1,2,4-Triazole-3-carboxylic acid. This versatile heterocyclic compound is a crucial building block in medicinal chemistry and drug development, most notably as a precursor to the antiviral agent Ribavirin. Understanding its reactivity is paramount for the synthesis of novel derivatives with potential therapeutic applications.

Core Reactivity of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is an aromatic heterocycle containing three nitrogen atoms. This structure imparts a unique chemical character, influencing its reactivity in various transformations. The presence of both acidic (N-H) and basic (pyridine-like) nitrogen atoms allows for a range of reactions.

Tautomerism: 1H-1,2,4-triazole exists in a tautomeric equilibrium with 4H-1,2,4-triazole. The 1H tautomer is generally the more stable form.

Acidity and Basicity: The parent 1H-1,2,4-triazole is a weak base, with the pKa of its conjugate acid being 2.45. The N-H proton is weakly acidic, with a pKa of 10.26.[1]

Influence of the 3-Carboxylic Acid Group

The carboxylic acid group at the 3-position of the triazole ring is a strong electron-withdrawing group. This has a profound impact on the reactivity of the heterocyclic core.

  • Reduced Nucleophilicity: The electron-withdrawing nature of the carboxylic acid group deactivates the triazole ring towards electrophilic attack. The lone pairs on the nitrogen atoms are less available for donation, making reactions like N-alkylation and N-arylation more challenging compared to the unsubstituted 1,2,4-triazole.[2][3]

  • Increased Acidity: The carboxylic acid proton is the most acidic proton in the molecule. The pKa of the N-H proton on the triazole ring is also expected to be lowered compared to the parent triazole due to the inductive effect of the carboxylic acid group.

  • Regioselectivity: The electronic and steric influence of the carboxylic acid group directs the regioselectivity of substitution reactions on the triazole ring.

Key Chemical Transformations

N-Alkylation

Alkylation of the triazole ring is a fundamental transformation for introducing diverse substituents. The reaction typically proceeds via nucleophilic attack of a triazole nitrogen on an alkyl halide or other electrophilic alkylating agent. Due to the presence of multiple nitrogen atoms, a mixture of N1 and N2 isomers is often possible.

For this compound and its esters, N1-alkylation is generally favored, particularly when using silyl derivatives.[4] The electron-withdrawing carboxylic acid group at C3 is expected to decrease the nucleophilicity of the adjacent N2 and N4 atoms, further favoring substitution at the N1 position.

Experimental Protocol: General N-Alkylation of Methyl 1H-1,2,4-triazole-3-carboxylate [4]

A method for introducing an alkyl/aryloxymethyl substituent involves the use of N-silyl derivatives. This approach is reported to be highly regioselective, yielding the N1-substituted product.

  • Silylation: The methyl 1H-1,2,4-triazole-3-carboxylate is treated with a silylating agent (e.g., hexamethyldisilazane) to form the N-silyl derivative.

  • Alkylation: The N-silylated intermediate is then reacted with an alkyl/aryloxymethyl acetate to introduce the desired substituent at the N1 position.

  • Deprotection/Work-up: Subsequent work-up removes the silyl group, affording the N1-alkylated product.

Reagent/ConditionPurposeTypical Yield
Hexamethyldisilazane (HMDS)Silylating agent to increase solubility and regioselectivity.-
Alkyl/aryloxymethyl acetateAlkylating agent.-
Ammonolysis (for amide)Conversion of the methyl ester to the carboxamide.49-91% (for various amides)[4]
N-Arylation

The introduction of an aryl group onto the triazole ring is crucial for the synthesis of many pharmaceutical compounds. Copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations are common methods. For 1,2,4-triazoles, ligand-free copper-catalyzed methods have been shown to be effective.

Experimental Protocol: Ligand-Free Copper-Catalyzed N-Arylation of 1,2,4-Triazole [5]

This protocol can be adapted for this compound or its esters, although reaction conditions may need to be optimized due to the deactivating effect of the carboxylic acid group.

  • Reaction Setup: A mixture of the 1,2,4-triazole (1 eq), aryl iodide (1.1 eq), CuO nanoparticles (0.05 eq), and K₂CO₃ (1 eq) in N,N-dimethylformamide (DMF) is prepared in a reaction vessel.

  • Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

CatalystBaseSolventTemperatureTypical Yield (for parent triazole)
CuO nanoparticlesK₂CO₃DMFRoom TemperatureHigh[5]
Reactions of the Carboxylic Acid Group

The carboxylic acid functionality at the 3-position undergoes typical reactions of carboxylic acids, providing a handle for further derivatization.

Esterification is a key step in the synthesis of Ribavirin, where the methyl ester of this compound is a crucial intermediate.[6][7]

Experimental Protocol: Esterification using Thionyl Chloride in Methanol [8]

  • Reaction Setup: 5-trimethylsilyl-1-methyl-1H-[6][9][10]triazole-3-carboxylic acid (1 eq) is dissolved in methanol.

  • Reagent Addition: Thionyl chloride (1.2 eq) is added dropwise at a controlled temperature (20-35 °C).

  • Reaction: The mixture is heated to 60 °C and reacted for 5 hours.

  • Work-up: The methanol is removed under reduced pressure. Toluene is added and evaporated to remove residual thionyl chloride.

  • Isolation: The product is precipitated by the addition of n-heptane and collected by filtration.

ReagentSolventTemperatureYield
Thionyl ChlorideMethanol60 °C94.2%[8]

The carboxylic acid can be converted to an amide, a common functional group in bioactive molecules. Standard peptide coupling reagents or conversion to an acyl chloride followed by reaction with an amine can be employed.

Experimental Protocol: General Amidation using a Coupling Agent

  • Activation: The this compound (1 eq) is dissolved in a suitable solvent (e.g., DMF) and treated with a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA).

  • Amine Addition: The desired amine (1-1.5 eq) is added to the activated carboxylic acid.

  • Reaction: The reaction mixture is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization.

Coupling AgentBaseSolventTypical Yield
HATU or HOBt/EDCDIPEADMFVaries depending on substrates
Decarboxylation

The carboxylic acid group can be removed under certain conditions, although this is not a commonly desired reaction for this particular molecule in drug synthesis. Decarboxylative cross-coupling reactions, however, are an emerging area of interest.

Role in Drug Development

This compound and its derivatives are important pharmacophores in drug design.[9] The triazole ring can act as a bioisosteric replacement for amide or ester groups, and it can participate in hydrogen bonding interactions with biological targets. Derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2).[10] The most prominent application is in the synthesis of Ribavirin, a broad-spectrum antiviral drug.[11]

Visualizations

experimental_workflow_esterification Esterification of this compound start Start: this compound step1 Dissolve in Methanol start->step1 step2 Add Thionyl Chloride (SOCl₂) dropwise at 20-35°C step1->step2 step3 Heat to 60°C for 5 hours step2->step3 step4 Concentrate under reduced pressure step3->step4 step5 Azeotropic removal of SOCl₂ with Toluene step4->step5 step6 Precipitate with n-heptane step5->step6 end End: Methyl 1H-1,2,4-triazole-3-carboxylate step6->end

Caption: Workflow for the esterification of this compound.

logical_relationship_drug_synthesis Role in Bioactive Molecule Synthesis start This compound ester Methyl 1H-1,2,4-triazole-3-carboxylate start->ester Esterification alkylation N-Alkylation / N-Arylation start->alkylation amidation Amidation start->amidation Direct Amidation ribavirin Ribavirin (Antiviral) ester->ribavirin Glycosylation & Amidation other_derivatives Other Bioactive Derivatives (e.g., Fungicides, COX-2 Inhibitors) alkylation->other_derivatives amidation->other_derivatives

Caption: Synthetic utility of this compound.

Summary

This compound is a valuable heterocyclic building block with a rich and tunable chemical reactivity. The interplay between the aromatic triazole ring and the electron-withdrawing carboxylic acid group governs its behavior in key synthetic transformations. A thorough understanding of these principles is essential for leveraging this molecule in the design and synthesis of next-generation pharmaceuticals and other advanced materials.

References

An In-depth Technical Guide to 1H-1,2,4-Triazole-3-carboxylic acid and its Methyl Ester Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-1,2,4-triazole-3-carboxylic acid and its pivotal intermediate, methyl 1H-1,2,4-triazole-3-carboxylate. This document details their synthesis, physicochemical properties, and significant applications in the pharmaceutical and agrochemical industries. Experimental protocols, quantitative data, and visual diagrams of key processes are presented to support research and development efforts.

Introduction

This compound and its methyl ester are heterocyclic compounds that serve as fundamental building blocks in organic synthesis. The 1,2,4-triazole ring is a key pharmacophore in a wide array of therapeutic agents due to its unique chemical properties, including its capacity for hydrogen bonding and its structural rigidity, which facilitate high-affinity interactions with biological targets.[1] The most prominent application of methyl 1H-1,2,4-triazole-3-carboxylate is its role as a crucial intermediate in the production of Ribavirin, a broad-spectrum antiviral medication.[2] Furthermore, derivatives of this triazole core have shown promise in the development of antifungal agents for agriculture and anti-inflammatory drugs.[3][4]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of these compounds is essential for their application in synthesis and formulation.

This compound
PropertyValueReference(s)
CAS Number 4928-87-4[1]
Molecular Formula C₃H₃N₃O₂[1]
Molecular Weight 113.07 g/mol [5]
Appearance White to pale brown powder/solid[6][7]
Melting Point 132-136 °C[7]
Assay ≥97%[7]
Methyl 1H-1,2,4-triazole-3-carboxylate
PropertyValueReference(s)
CAS Number 4928-88-5[8]
Molecular Formula C₄H₅N₃O₂[8]
Molecular Weight 127.10 g/mol [8]
Appearance White to off-white crystalline powder[2]
Melting Point 196-199 °C[2]
Density 1.4±0.1 g/cm³[2]
Assay ≥98%[2]
Solubility of Methyl 1H-1,2,4-triazole-3-carboxylate

The solubility of methyl 1H-1,2,4-triazole-3-carboxylate has been systematically measured in various organic solvents at different temperatures. The following table presents the mole fraction solubility (x) at 298.15 K (25 °C).

SolventMole Fraction Solubility (x) at 298.15 KReference(s)
Methanol0.0294[9]
Ethanol0.0096[9]
1-Propanol0.0067[9]
2-Propanol0.0059[9]
1-Butanol0.0051[9]
Acetonitrile0.0021[9]
Acetone0.0045[9]
Tetrahydrofuran0.0018[9]

Synthesis and Experimental Protocols

Several synthetic routes have been developed for the preparation of this compound and its methyl ester. The following protocols provide detailed methodologies for some of the key syntheses.

Synthesis of this compound

One common method involves the desulfurization of 5-mercapto-triazole-3-carboxylic acid.[10]

Experimental Protocol:

  • Dissolution: Dissolve 2.5 g of 5-mercapto-triazole-3-carboxylic acid in a mixed solvent of 30 mL dichloromethane and 25 mL acetic acid.[10]

  • Cooling: Cool the solution to 0°C using an ice bath.[10]

  • Oxidation: Slowly add 3.8 g of 30% hydrogen peroxide dropwise while stirring, maintaining the reaction temperature between 0-5°C.[10]

  • Reaction Monitoring: Monitor the reaction for completion using Thin Layer Chromatography (TLC), which typically takes around 2 hours.[10]

  • Isolation: Once the reaction is complete, remove the solvent under reduced pressure at 40°C to obtain the crude product.[10]

  • Yield: This method can achieve a yield of approximately 87%.[10]

Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate

The methyl ester can be synthesized through the esterification of the corresponding carboxylic acid or via a multi-step reaction from different starting materials.

Experimental Protocol:

  • Dissolution: Dissolve 1.7 g of this compound in 50 mL of methanol.[10]

  • Acidification: Cool the solution in an ice-water bath and slowly add 3.6 g of thionyl chloride dropwise.[10]

  • Reflux: Heat the reaction mixture to reflux and maintain for 8 hours.[10]

  • Crystallization: Concentrate the solution to approximately 10 mL by removing the solvent under reduced pressure and then cool to room temperature to induce crystallization.[10]

  • Purification: Collect the solid product by filtration, wash with a saturated sodium bicarbonate solution, and dry under reduced pressure.[10]

  • Yield: This protocol can yield approximately 63-70% of the final product.[10]

This method avoids the use of potentially hazardous diazotization steps.[11]

Experimental Protocol:

  • Initial Reaction: Mix an alcohol solvent and a catalyst, then add trichloroacetonitrile dropwise. Subsequently, add a formylhydrazine solution to the reaction mixture. Filter the resulting mixture to obtain the intermediate.[11]

  • Cyclization: Heat the intermediate to 90-100°C until the solid melts and the cyclization reaction is complete. Cool the mixture to obtain the cyclized intermediate.[11]

  • Alcoholysis and Product Formation: Add the cyclized intermediate in batches to an inorganic alkali/alcohol solvent and heat the mixture. Filter the hot mixture and cool the filtrate to obtain the final product, 1,2,4-triazole-3-methyl carboxylate.[11]

Applications and Biological Activity

The 1,2,4-triazole core is of significant interest in drug discovery and agrochemical development.

Pharmaceutical Applications

The primary pharmaceutical application of methyl 1H-1,2,4-triazole-3-carboxylate is as a key starting material for the synthesis of Ribavirin, an antiviral drug effective against a range of viruses.[2] Additionally, derivatives of this compound have been investigated for their anti-inflammatory properties, particularly as selective inhibitors of cyclooxygenase-2 (COX-2).[4][12]

Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. They act by inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Triazole_Derivative 1,2,4-Triazole-3-carboxylic acid derivative Triazole_Derivative->COX2_Enzyme inhibits

COX-2 Inhibition Pathway

Agrochemical Applications

In the agrochemical sector, this compound is a vital building block for the synthesis of potent fungicides.[6] Triazole fungicides are widely used to protect crops from a variety of fungal diseases, thereby improving agricultural yields.[3]

Triazole fungicides act by inhibiting the C14-demethylase enzyme, which is a crucial step in the biosynthesis of ergosterol.[9] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to abnormal fungal growth and ultimately cell death.[3]

Ergosterol_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell Lanosterol Lanosterol C14_Demethylase C14-Demethylase (CYP51) Lanosterol->C14_Demethylase substrate Ergosterol Ergosterol C14_Demethylase->Ergosterol produces Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane component of Fungal_Growth Fungal Growth Fungal_Cell_Membrane->Fungal_Growth enables Triazole_Fungicide 1,2,4-Triazole Fungicide Triazole_Fungicide->C14_Demethylase inhibits

Ergosterol Biosynthesis Inhibition

Experimental and Synthetic Workflows

A generalized workflow for the synthesis and purification of these triazole compounds is essential for reproducible results in a research and development setting.

Synthetic_Workflow Start Starting Materials (e.g., Thiosemicarbazide, Oxalic Acid) Synthesis Chemical Synthesis (e.g., Condensation, Cyclization, Desulfurization) Start->Synthesis Crude_Acid Crude 1H-1,2,4-Triazole- 3-carboxylic acid Synthesis->Crude_Acid Esterification Esterification (Methanol, Acid Catalyst) Crude_Acid->Esterification Crude_Ester Crude Methyl Ester Esterification->Crude_Ester Purification Purification (Recrystallization) Crude_Ester->Purification Characterization Characterization (NMR, IR, MS, Purity Analysis) Purification->Characterization Final_Product Pure Methyl 1H-1,2,4-triazole-3-carboxylate Characterization->Final_Product

General Synthetic Workflow

Conclusion

This compound and its methyl ester are compounds of significant interest and utility in both the pharmaceutical and agrochemical industries. Their versatile synthesis and the biological activity of their derivatives make them valuable targets for ongoing research and development. This guide provides a foundational resource for professionals working with these important chemical entities.

References

The 1,2,4-Triazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of the 1,2,4-Triazole Core for Researchers, Scientists, and Drug Development Professionals.

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, which has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, have made it a versatile building block in the design of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the profound biological significance of the 1,2,4-triazole nucleus, with a focus on its role in the development of antifungal, antibacterial, anticancer, anticonvulsant, and antiviral drugs. This document adheres to stringent data presentation and visualization standards to facilitate clear understanding and application in a research and development setting.

Antifungal Activity: A Paradigm of Targeted Inhibition

The most prominent success of the 1,2,4-triazole scaffold lies in the development of azole antifungals, which have revolutionized the treatment of systemic fungal infections. A vast number of 1,2,4-triazole derivatives have been synthesized and evaluated for their antifungal properties.

Mechanism of Action: 1,2,4-triazole antifungals primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The nitrogen atom at the 4-position of the triazole ring chelates the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.

Quantitative Data Summary: Antifungal Activity

Compound ClassFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
1,2,3-Benzotriazine-4-one derivativesCandida albicans0.0156 - 2.0Fluconazole-
Thiazolo[4,5-d]pyrimidine hybridsVarious Fungi0.06 - >32--
Triazole alcohol derivativesFluconazole-susceptible Candida spp.0.063 - 1Fluconazole0.5 - 4
N-(halobenzyl) piperazine carbodithioate derivativesCandida spp.0.063 - 0.5Fluconazole-
Benzene-ethanol derivativesC. albicans32Itraconazole1

Note: MIC values can vary based on the specific derivative and the fungal strain being tested.

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

1. Preparation of Materials:

  • Antifungal Agent: Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).
  • Fungal Inoculum: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
  • Culture Medium: Use RPMI-1640 medium with L-glutamine, buffered with MOPS.
  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Dispense 100 µL of the culture medium into each well of the microtiter plate.
  • Add 100 µL of the antifungal stock solution to the first well and perform serial twofold dilutions across the plate.
  • Add 100 µL of the standardized fungal inoculum to each well.
  • Include a growth control well (medium and inoculum) and a sterility control well (medium only).
  • Incubate the plates at 35°C for 24-48 hours.

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Signaling Pathway: Antifungal Mechanism of 1,2,4-Triazoles

Antifungal_Mechanism cluster_Fungal_Cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalysis Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole 1,2,4-Triazole Antifungal Triazole->CYP51 Inhibition

Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Antibacterial Activity: A Growing Area of Interest

While not as established as their antifungal counterparts, 1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents. Researchers have explored various modifications of the triazole scaffold to enhance its antibacterial efficacy.

Mechanism of Action: The antibacterial mechanisms of 1,2,4-triazoles are more diverse than their antifungal actions. Some derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Others may interfere with bacterial cell wall synthesis or other critical metabolic pathways. The specific mechanism is highly dependent on the substituents attached to the triazole core.

Quantitative Data Summary: Antibacterial Activity

Compound ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Clinafloxacin-triazole hybridsMRSA0.25Chloramphenicol16
Ofloxacin analoguesS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1Ofloxacin0.25 - 1
Phenylpiperazine derivativesE. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, M. smegmatis0.12 - 1.95--
Carbohydrazide derivativesPseudomonas aeruginosa, Bacillus cereus0.5--
Nitrofuran derivativesE. coli k88a, S. aureus k990.156--

Anticancer Activity: A Multi-Targeted Approach

The 1,2,4-triazole scaffold is a key component in several approved anticancer drugs and a plethora of investigational agents.[1] Its derivatives have shown efficacy against a wide range of cancer cell lines.

Mechanism of Action: The anticancer activity of 1,2,4-triazoles is multifaceted, often involving the inhibition of multiple targets crucial for cancer cell proliferation and survival.[2] These mechanisms include:

  • Enzyme Inhibition:

    • Kinases: Inhibition of various kinases involved in signaling pathways that regulate cell growth, angiogenesis, and metastasis.[2]

    • Topoisomerases: Interference with DNA replication and repair in rapidly dividing cancer cells.[2]

    • Aromatase: Blocking the synthesis of estrogen, crucial for the growth of hormone-dependent breast cancers. Letrozole and Anastrozole are notable examples.[3]

  • Apoptosis Induction: Triggering programmed cell death in cancer cells.[2]

  • Tubulin Polymerization Inhibition: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary: Anticancer Activity

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Triazole pyridine derivativesMurine melanoma (B16F10)41.12 - 61.11--
N-arylated acetamidesLiver cancer (HepG2)16.782 - 39.667--
Propane-1-one derivativesBreast (MCF-7), Cervical (Hela), Lung (A549)2.9 - 43.4Cisplatin-
Butane-1,4-dione derivativesBreast (MCF-7), Cervical (Hela), Lung (A549)5.6 - 21.1Cisplatin-
Fused[1][4]triazolo[1,5-a]pyrimidinesVarious cancer cells18 - 27--
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides--Carbamazepine-

Note: IC50 values are highly dependent on the specific compound and cell line.

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the 1,2,4-triazole test compounds.
  • Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.
  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

4. Solubilization and Absorbance Reading:

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Signaling Pathway: Multi-Targeted Anticancer Mechanisms of 1,2,4-Triazoles

Anticancer_Mechanisms cluster_Targets Cellular Targets cluster_Pathways Cellular Processes cluster_Outcomes Outcomes Triazole 1,2,4-Triazole Derivatives Kinases Kinases (e.g., VEGFR, EGFR) Triazole->Kinases Tubulin Tubulin Triazole->Tubulin Aromatase Aromatase Triazole->Aromatase DNA DNA Triazole->DNA Proliferation Cell Proliferation Kinases->Proliferation Angiogenesis Angiogenesis Kinases->Angiogenesis Mitosis Mitosis Tubulin->Mitosis Estrogen Estrogen Synthesis Aromatase->Estrogen Replication DNA Replication DNA->Replication Apoptosis Apoptosis Proliferation->Apoptosis Angiogenesis->Apoptosis CellCycleArrest Cell Cycle Arrest Mitosis->CellCycleArrest Estrogen->Apoptosis Replication->Apoptosis

Multi-targeted anticancer mechanisms of 1,2,4-triazoles.

Anticonvulsant Activity: Modulating Neuronal Excitability

The 1,2,4-triazole scaffold has been extensively investigated for its potential in developing novel anticonvulsant drugs for the treatment of epilepsy. Many derivatives have shown promising activity in preclinical models.

Mechanism of Action: The anticonvulsant effects of 1,2,4-triazoles are often attributed to their interaction with voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials. By blocking these channels, they can suppress the abnormal and excessive neuronal firing characteristic of seizures. Some derivatives may also exert their effects by modulating GABAergic neurotransmission, enhancing the inhibitory effects of GABA in the central nervous system.

Quantitative Data Summary: Anticonvulsant Activity

Compound ClassAnimal ModelED50 (mg/kg)Reference CompoundED50 (mg/kg)
4,5-disubstituted-1,2,4-triazole-3-thiones6 Hz psychomotor seizure (mouse)40.9 - 169.7Valproic acid-
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amidesMES test (mouse)9.1Carbamazepine11.4
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amidesscPTZ test (mouse)19.7Ethosuximide94.4
Triazolopyrimidine derivativesMES-induced seizure (mouse)15.8 - 38.0Valproate, Carbamazepine, Diazepam-
Triazolopyrimidine derivativesPTZ-induced seizure (mouse)14.1 - 28.4Valproate, Carbamazepine, Diazepam-

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

1. Animal Preparation:

  • Use male Swiss albino mice (20-25 g).
  • Administer the test compound intraperitoneally (i.p.) or orally (p.o.).

2. MES Induction:

  • At a predetermined time after drug administration (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

3. Observation:

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

4. Data Analysis:

  • The compound is considered to have anticonvulsant activity if it protects the animal from the tonic hindlimb extension.
  • The ED50 (the dose that protects 50% of the animals) is calculated from the dose-response data.

Experimental Workflow: In Vitro Anticancer Screening (MTT Assay)

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with 1,2,4-Triazole Derivatives incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Workflow for In Vitro Anticancer Screening (MTT Assay).

Antiviral Activity: A Broad Spectrum of Action

The 1,2,4-triazole ring is a key feature of several antiviral drugs, most notably the broad-spectrum antiviral agent Ribavirin. This highlights the potential of the triazole scaffold in the development of new antiviral therapies.

Mechanism of Action: The antiviral mechanism of 1,2,4-triazole derivatives can be complex and virus-specific. In the case of Ribavirin, its antiviral activity is attributed to multiple mechanisms:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.

  • Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerase.

  • Lethal Mutagenesis: Incorporation of Ribavirin triphosphate into the viral genome leads to an increased mutation rate, resulting in non-viable viral progeny.

  • Immunomodulation: Ribavirin can modulate the host immune response to enhance viral clearance.

Quantitative Data Summary: Antiviral Activity

Compound ClassVirusCell LineEC50 (µM)
RibavirinChikungunya virus (BRA/RJ/18)Vero2.4
RibavirinChikungunya virus (181/25)Huh-710.54
Oxindole derivativesBovine Viral Diarrhoea Virus (BVDV)->6.6
Oxindole derivativesCoxsackie Virus (CVB-2)->18
Oxindole derivativesHIV-1->16

Conclusion

The 1,2,4-triazole scaffold has unequivocally demonstrated its immense value in medicinal chemistry, serving as a foundational element in a multitude of clinically successful and promising therapeutic agents. Its ability to interact with a diverse range of biological targets underpins its broad spectrum of pharmacological activities. The continued exploration of novel 1,2,4-triazole derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds significant promise for the future of drug discovery and the development of more effective treatments for a wide range of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for the next generation of 1,2,4-triazole-based therapeutics.

References

Methodological & Application

Synthesis of 1H-1,2,4-Triazole-3-carboxylic Acid from Thiosemicarbazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1H-1,2,4-triazole-3-carboxylic acid, a crucial building block in medicinal chemistry, starting from the readily available reagent thiosemicarbazide. The outlined methodology is based on established principles of triazole synthesis, offering a reproducible and scalable procedure for laboratory and potential pilot-plant applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the broad-spectrum antiviral drug Ribavirin. The inherent chemical functionalities of the triazole ring and the carboxylic acid group make it a versatile scaffold for the development of novel therapeutic agents. This protocol details a practical synthetic route from thiosemicarbazide, focusing on a two-step process involving condensation and subsequent oxidative cyclization.

Reaction Scheme

The overall synthetic pathway can be summarized as follows:

  • Condensation: Thiosemicarbazide is reacted with glyoxylic acid to form an intermediate thiosemicarbazone.

  • Oxidative Cyclization: The intermediate is then cyclized and desulfurized in the presence of an oxidizing agent to yield the final product, this compound.

Experimental Protocols

Materials and Reagents
  • Thiosemicarbazide (99%)

  • Glyoxylic acid monohydrate (98%)

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Sodium hydroxide (98%)

  • Hydrochloric acid (37%)

  • Ethanol (95%)

  • Activated carbon

  • Deionized water

Protocol 1: Synthesis of this compound

Step 1: Formation of the Thiosemicarbazone Intermediate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.11 g (0.1 mol) of thiosemicarbazide in 100 mL of deionized water.

  • To this solution, add 9.21 g (0.1 mol) of glyoxylic acid monohydrate in portions with continuous stirring.

  • Heat the reaction mixture to 60-70 °C and maintain for 2 hours. The formation of a precipitate indicates the progress of the reaction.

  • Cool the mixture to room temperature and then further in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water (2 x 20 mL).

  • Dry the intermediate product in a vacuum oven at 50 °C to a constant weight.

Step 2: Oxidative Cyclization and Desulfurization

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, suspend the dried intermediate from Step 1 in 150 mL of deionized water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add 30% hydrogen peroxide (approximately 25 mL, 0.22 mol) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 5-10 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Adjust the pH of the reaction mixture to approximately 8-9 with a 2 M sodium hydroxide solution.

  • Heat the solution to 80 °C and add a small amount of activated carbon. Maintain at this temperature for 20 minutes for decolorization.

  • Filter the hot solution through a celite bed to remove the activated carbon.

  • Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate of this compound will form. Allow the suspension to stand in the ice bath for 1 hour to maximize precipitation.

  • Collect the product by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 60 °C.

Data Presentation

The following table summarizes the typical quantitative data obtained from the synthesis protocol.

ParameterValue
Starting Materials
Thiosemicarbazide9.11 g (0.1 mol)
Glyoxylic acid monohydrate9.21 g (0.1 mol)
Intermediate Product
Yield14.0 - 15.5 g (87 - 96%)
Melting Point210-212 °C (decomposes)
Final Product
Yield9.0 - 10.2 g (80 - 90% based on thiosemicarbazide)
Purity (by HPLC)>98%
Melting Point132-136 °C
Characterization Data
¹H NMR (DMSO-d₆, 400 MHz)δ 14.0 (br s, 1H, COOH), 8.5 (s, 1H, CH), 7.9 (br s, 1H, NH)
¹³C NMR (DMSO-d₆, 100 MHz)δ 160.0 (C=O), 148.0 (C3), 145.0 (C5)
IR (KBr, cm⁻¹)3400-2500 (O-H, N-H), 1720 (C=O), 1640 (C=N)

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidative Cyclization A Thiosemicarbazide + Glyoxylic Acid B Reaction in Water (60-70 °C, 2h) A->B C Precipitation & Filtration B->C D Drying C->D E Suspension in Water D->E Intermediate F Oxidation with H₂O₂ (0-10 °C) E->F G Basification (NaOH) F->G H Decolorization (Activated Carbon) G->H I Acidification (HCl) H->I J Precipitation & Filtration I->J K Drying J->K L L K->L Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Steps

Reaction_Logic Start Starting Materials: Thiosemicarbazide Glyoxylic Acid Step1 Condensation Reaction Forms Thiosemicarbazone Intermediate Start->Step1 Intermediate Thiosemicarbazone Intermediate Step1->Intermediate Step2 Oxidative Cyclization with H₂O₂ Intermediate->Step2 Purification Purification Steps: - Basification - Decolorization - Acidification Step2->Purification End Final Product: This compound Purification->End

Caption: Logical flow of the synthesis and purification process.

Application of 1H-1,2,4-Triazole-3-carboxylic Acid in the Synthesis of Antiviral Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-1,2,4-Triazole-3-carboxylic acid and its derivatives, particularly its methyl ester (Methyl-1H-1,2,4-triazole-3-carboxylate), are pivotal building blocks in the synthesis of a wide array of antiviral nucleoside analogs.[1] The inherent biological activity of the 1,2,4-triazole scaffold, combined with its versatility for chemical modification, has established these compounds as cornerstones in the development of novel therapeutic agents. The most prominent example is Ribavirin, a broad-spectrum antiviral drug effective against various RNA and DNA viruses.[1] This document provides detailed application notes and protocols for the synthesis and evaluation of antiviral nucleosides derived from this compound.

Data Presentation

Antiviral Activity of Ribavirin and Analogs

The following table summarizes the antiviral activity of Ribavirin and its analogs against a range of viruses. The 50% effective concentration (EC₅₀) is a measure of the drug's potency.

CompoundVirusCell LineEC₅₀ (µM)Reference
RibavirinInfluenza A (H1N1)MDCK>25[2]
RibavirinInfluenza A (H3N2)Vero-[3]
RibavirinInfluenza A (H5N1)--[3]
RibavirinInfluenza BVero-[3]
RibavirinMeasles virusVero-[3]
RibavirinParainfluenza virus type 3 (PIV-3)Vero-[3]
RibavirinRespiratory Syncytial Virus (RSV)HEp-2-[3]
5-Ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR)Flaviviruses and Paramyxoviruses-20- to 60-fold more potent than Ribavirin[4]
5-Ethynyl nucleoside (ETCAR)Influenza A (H1N1, H3N2, H5N1), Influenza B, Measles, RSVVero1.2 - 20[3]
Bromo substituent analog (BrCAR)Various respiratory virusesVeroReduced activity compared to ETCAR[3]
Inhibition of IMP Dehydrogenase and GTP Pool Depletion

Ribavirin's primary mechanism of action involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools.[2][4][5] This depletion hinders viral RNA synthesis.

CompoundParameterEC₅₀ (µg/mL)Reference
RibavirinGTP Pool Depletion12.8 ± 6.0[4]
EICARGTP Pool Depletion0.48 ± 0.33[4]
Mycophenolic Acid (MPA)GTP Pool Depletion0.023 ± 0.021[4]

Experimental Protocols

Synthesis of Ribavirin from Methyl-1H-1,2,4-triazole-3-carboxylate

This protocol describes a typical chemical synthesis of Ribavirin, which involves the glycosylation of silylated Methyl-1H-1,2,4-triazole-3-carboxylate followed by ammonolysis.

Step 1: Silylation of Methyl-1H-1,2,4-triazole-3-carboxylate

  • Suspend Methyl-1H-1,2,4-triazole-3-carboxylate (1 equivalent) in hexamethyldisilazane (HMDS, 5 equivalents).

  • Stir the suspension under reflux for 1 hour in an anhydrous atmosphere.

  • After cooling, remove the excess HMDS using a rotary evaporator to obtain the silylated intermediate.

Step 2: Glycosylation with 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

  • To the dried silylated intermediate from Step 1, add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1 equivalent) dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the mixture to approximately 5°C.

  • Slowly add a Lewis acid catalyst, such as tin tetrachloride (SnCl₄), while maintaining the temperature below 15-20°C.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and quench the reaction by pouring it into a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected nucleoside.

Step 3: Ammonolysis to Ribavirin

  • Dissolve the crude protected nucleoside from Step 2 in anhydrous methanol that has been saturated with ammonia gas at 0°C.

  • Stir the solution in a sealed pressure vessel at room temperature for 24-48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent (e.g., aqueous methanol) to yield 1-(β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide (Ribavirin).

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Seed host cells (e.g., Vero, MDCK) in 96-well plates and incubate until a confluent monolayer is formed.

  • Remove the culture medium and infect the cells with a specific virus at a predetermined multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the test compounds.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for a period appropriate for the virus being tested (typically 2-5 days).

  • Assess the cytopathic effect (CPE) visually under a microscope or by using a cell viability assay (e.g., MTT assay).

  • The EC₅₀ value is calculated as the concentration of the compound that inhibits the viral CPE by 50%.

Visualizations

Synthesis_of_Ribavirin cluster_start Starting Materials cluster_esterification Esterification cluster_silylation Silylation cluster_glycosylation Glycosylation cluster_ammonolysis Ammonolysis start1 1H-1,2,4-Triazole- 3-carboxylic acid ester Methyl-1H-1,2,4-triazole- 3-carboxylate start1->ester H+ start2 Methanol start2->ester silylated Silylated Triazole Intermediate ester->silylated protected_nucleoside Protected Ribavirin (Triacetylated) silylated->protected_nucleoside hmds HMDS hmds->silylated protected_ribose 1,2,3,5-Tetra-O-acetyl- β-D-ribofuranose protected_ribose->protected_nucleoside ribavirin Ribavirin protected_nucleoside->ribavirin lewis_acid SnCl4 lewis_acid->protected_nucleoside ammonia NH3 / Methanol ammonia->ribavirin

Caption: Synthetic pathway of Ribavirin from this compound.

Experimental_Workflow start Start: This compound esterification Esterification with Methanol start->esterification silylation Silylation using HMDS esterification->silylation glycosylation Glycosylation with Protected Ribose (catalyzed by Lewis Acid) silylation->glycosylation deprotection Ammonolysis for Deprotection and Amide Formation glycosylation->deprotection purification Purification by Recrystallization deprotection->purification final_product Final Product: Ribavirin purification->final_product analysis Characterization: NMR, MS, Purity Analysis final_product->analysis

Caption: General experimental workflow for Ribavirin synthesis.

IMPDH_Inhibition_Pathway cluster_drug Drug Action cluster_pathway Guanine Nucleotide Synthesis cluster_viral_replication Viral Replication ribavirin Ribavirin rmp Ribavirin Monophosphate (RMP) ribavirin->rmp Cellular Kinases impdh IMPDH rmp->impdh Competitive Inhibition imp Inosine Monophosphate (IMP) imp->impdh xmp Xanthosine Monophosphate (XMP) impdh->xmp viral_rna Viral RNA Synthesis gmp Guanosine Monophosphate (GMP) xmp->gmp gtp Guanosine Triphosphate (GTP) gmp->gtp viral_rna_poly Viral RNA Polymerase gtp->viral_rna_poly viral_rna_poly->viral_rna

Caption: Mechanism of action of Ribavirin via IMPDH inhibition.

References

Application Notes and Protocols for the Synthesis of Ribavirin Analogues from 1H-1,2,4-Triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Ribavirin analogues utilizing 1H-1,2,4-triazole-3-carboxylic acid as a key starting material. The methodologies outlined are based on established chemical literature and are intended to guide researchers in the development of novel antiviral and antiproliferative agents.

Introduction

Ribavirin, a broad-spectrum antiviral agent, is a synthetic guanosine analogue.[1] Its unique structure, featuring a 1,2,4-triazole-3-carboxamide moiety, is pivotal to its biological activity against a range of RNA and DNA viruses.[1] The modification of this core structure, particularly at the C5 position of the triazole ring and the ribose sugar, has been a fertile ground for the development of new therapeutic agents with potentially improved efficacy and reduced side effects. This compound and its esters are versatile synthons for accessing a variety of Ribavirin analogues. These notes will detail the synthetic pathways, experimental procedures, and biological evaluation of these compounds.

Synthetic Strategy Overview

The general strategy for synthesizing Ribavirin analogues from this compound involves two key stages:

  • Modification of the Triazole Ring: Functionalization at the C5 position of the 1,2,4-triazole ring is a common approach to generate diversity. This is often achieved through the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates, which can then be converted to the corresponding carboxamides.[2][3]

  • Glycosylation: The modified triazole base is then coupled with a protected ribose derivative to form the nucleoside analogue. Subsequent deprotection yields the final Ribavirin analogue.[4]

This workflow is illustrated in the diagram below.

Synthesis_Workflow A This compound B Esterification A->B EtOH, H+ C Ethyl 1,2,4-triazole-3-carboxylate B->C D Functionalization at C5 C->D E 5-Substituted Ethyl 1,2,4-triazole-3-carboxylate D->E F Ammonolysis E->F NH3/MeOH G 5-Substituted 1,2,4-triazole-3-carboxamide F->G I Glycosylation G->I H Protected Ribose H->I J Protected Ribavirin Analogue I->J K Deprotection J->K L Ribavirin Analogue K->L

General workflow for the synthesis of Ribavirin analogues.

Experimental Protocols

Protocol 1: Synthesis of 5-Substituted Ethyl 1,2,4-triazole-3-carboxylates

This protocol describes a method for introducing substituents at the 5-position of the triazole ring, a key step in generating diverse Ribavirin analogues.[2][5]

Materials:

  • Carboxylic acid hydrazides

  • Ethyl carbethoxyformimidate

  • Ethanol (EtOH)

  • Triethylamine (NEt3)

  • Diphenyl ether (PhOPh)

Procedure:

  • Formation of Acylamidrazone:

    • Dissolve the desired carboxylic acid hydrazide in ethanol.

    • Add an equimolar amount of ethyl carbethoxyformimidate to the solution.

    • Add triethylamine to the mixture and stir at room temperature for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude acylamidrazone.

  • Cyclization:

    • In a suitable flask, heat diphenyl ether to reflux.

    • Add the crude acylamidrazone portion-wise to the refluxing diphenyl ether.

    • The cyclization is typically rapid (around 1 minute).

    • Cool the reaction mixture to room temperature.

    • Add hexane to precipitate the product.

    • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., toluene) to afford the pure 5-substituted ethyl 1,2,4-triazole-3-carboxylate.[5]

Protocol 2: Ammonolysis of Ethyl Esters to Carboxamides

This protocol details the conversion of the ethyl ester group at the 3-position of the triazole to the corresponding carboxamide, a crucial step for mimicking the structure of Ribavirin.[3]

Materials:

  • 5-Substituted ethyl 1,2,4-triazole-3-carboxylate

  • Methanolic ammonia (saturated solution)

Procedure:

  • Suspend the 5-substituted ethyl 1,2,4-triazole-3-carboxylate in a saturated solution of ammonia in methanol.

  • Stir the mixture in a sealed vessel at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The resulting solid is the 5-substituted 1,2,4-triazole-3-carboxamide, which can be purified by crystallization or column chromatography.

Protocol 3: Glycosylation of the Triazole Base

This protocol outlines the coupling of the synthesized triazole base with a protected ribose derivative to form the nucleoside.[4]

Materials:

  • 5-Substituted 1,2,4-triazole-3-carboxamide

  • 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend the 5-substituted 1,2,4-triazole-3-carboxamide in anhydrous acetonitrile.

  • Add BSA and heat the mixture to reflux until a clear solution is obtained, indicating silylation of the triazole.

  • Cool the solution to 0 °C.

  • Add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose to the reaction mixture.

  • Slowly add TMSOTf as a catalyst.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected Ribavirin analogue.

Protocol 4: Deprotection of the Ribavirin Analogue

This final step removes the acetyl protecting groups from the ribose moiety.

Materials:

  • Protected Ribavirin analogue

  • Methanolic ammonia (saturated solution)

Procedure:

  • Dissolve the protected Ribavirin analogue in a saturated solution of ammonia in methanol.

  • Stir the solution at room temperature in a sealed vessel.

  • Monitor the reaction by TLC.

  • Once the deprotection is complete, concentrate the solution under reduced pressure.

  • Purify the final Ribavirin analogue by crystallization or column chromatography.

Quantitative Data Summary

The following tables summarize representative yields and biological activities of synthesized Ribavirin analogues.

Table 1: Synthesis Yields of 5-Substituted-1,2,4-triazole-3-carboxamides and their Ribavirin Analogues.

5-SubstituentYield of Carboxamide (%)Yield of Ribavirin Analogue (%)Reference
H---
CH38560[3]
Ph7855[3]
4-Cl-Ph7552[3]
4-F-Ph7250[6]

Table 2: Antiviral and Antiproliferative Activity of Selected Ribavirin Analogues.

CompoundVirus/Cell LineIC50 (µM)Reference
RibavirinInfluenza A14[7][8]
RibavirinHIV-1 RT3.8[7][8]
5b (R = CO2CH3)Influenza A14[7][8]
5b (R = CO2CH3)HIV-1 RT3.8[7][8]
1-n-decyloxymethyl-1,2,4-triazole-3-carboxamideLeukemia cellsLow micromolar[9]

Mechanism of Action: Signaling Pathways

Ribavirin and its analogues exert their biological effects through multiple mechanisms of action, making them effective against a wide range of viruses and cancer cells.[1][7][10][11] The primary modes of action are illustrated in the following diagram.

Ribavirin_MoA cluster_cell Host Cell cluster_viral Viral Processes cluster_immune Immune System Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Cellular Kinases Th1 Th1 Response (Pro-inflammatory) Ribavirin->Th1 Enhances Th2 Th2 Response (Anti-inflammatory) Ribavirin->Th2 Inhibits RTP Ribavirin Triphosphate (RTP) RMP->RTP Cellular Kinases IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH Inhibition Viral_Polymerase Viral RNA Polymerase RTP->Viral_Polymerase Inhibition Viral_RNA Viral RNA Synthesis RTP->Viral_RNA Incorporation & Lethal Mutagenesis GTP GTP Pool GTP->Viral_RNA Required for synthesis mRNA_Capping Viral mRNA Capping GTP->mRNA_Capping Required for capping

Proposed mechanisms of action for Ribavirin and its analogues.

The multifaceted mechanism of Ribavirin includes:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) competitively inhibits IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools.[7][11] This GTP depletion hinders viral RNA and DNA synthesis and viral mRNA capping.

  • Direct Inhibition of Viral Polymerase: Ribavirin triphosphate (RTP) can act as a competitive inhibitor of viral RNA-dependent RNA polymerases.[9]

  • Lethal Mutagenesis: RTP can be incorporated into the viral genome by viral polymerases, leading to an accumulation of mutations that result in non-viable viral progeny, a phenomenon known as "error catastrophe".[7]

  • Immunomodulation: Ribavirin can modulate the host immune response, promoting a shift from a Th2 (anti-inflammatory) to a Th1 (pro-inflammatory) cytokine profile, which enhances the clearance of viral infections.[7]

The development of Ribavirin analogues aims to selectively enhance one or more of these mechanisms to improve therapeutic outcomes. By modifying the substituents on the triazole ring, researchers can fine-tune the compound's interaction with cellular and viral targets.

References

Application Notes and Protocols for Researchers: 1H-1,2,4-Triazole-3-carboxylic Acid as a Versatile Ligand for Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes formed with 1H-1,2,4-triazole-3-carboxylic acid. This versatile ligand offers a unique combination of a triazole ring and a carboxylic acid group, enabling the formation of diverse metal-organic frameworks (MOFs) and coordination polymers with promising biological activities.

Introduction

1H-1,2,4-triazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science.[1][2] The incorporation of a carboxylic acid moiety at the 3-position of the triazole ring provides an additional coordination site, enhancing its versatility as a ligand for the formation of stable complexes with a variety of metal ions. These complexes have garnered significant interest due to their potential as antimicrobial, and anticancer agents.[1][3] The triazole nucleus is a key pharmacophore in several clinically used drugs, and its metal complexes often exhibit enhanced biological activity compared to the free ligand.[2]

Synthesis of Metal Complexes

Metal complexes of this compound can be synthesized through several methods, including slow evaporation, diffusion, and hydrothermal reactions. The choice of method depends on the desired dimensionality and crystallinity of the final product.

Experimental Protocol: Synthesis of a Zn(II) Complex

This protocol describes the synthesis of a discrete mononuclear Zn(II) complex with this compound via the slow evaporation method, adapted from the synthesis of similar triazole-based complexes.

Materials:

  • This compound

  • Zinc(II) chloride (ZnCl₂)

  • Deionized water

  • Methanol

  • Glass vials

  • Magnetic stirrer and stir bar

  • Filter paper

Procedure:

  • Ligand Solution Preparation: Dissolve 1 mmol of this compound in 20 mL of a 1:1 (v/v) methanol/water solution in a 50 mL beaker. Stir the solution at room temperature until the ligand is completely dissolved.

  • Metal Salt Solution Preparation: In a separate 50 mL beaker, dissolve 0.5 mmol of ZnCl₂ in 10 mL of deionized water.

  • Reaction Mixture: Slowly add the ZnCl₂ solution to the ligand solution while stirring continuously.

  • pH Adjustment (Optional): The pH of the resulting solution can be adjusted using a dilute solution of NaOH or HCl to promote the formation of specific coordination structures.

  • Crystallization: Cover the beaker with perforated parafilm and leave it undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks should yield single crystals suitable for X-ray diffraction.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold deionized water, and air-dry them.

Structural Characterization

The synthesized metal complexes can be characterized using various analytical techniques to determine their structure and properties.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the carboxylate and triazole groups.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.

Quantitative Data

The following table summarizes key structural parameters obtained from single-crystal X-ray diffraction studies of metal complexes with a closely related ligand, 3-amino-1H-1,2,4-triazole-5-carboxylic acid (H₂atrc), which provides insight into the expected coordination environment of this compound.

ComplexMetal IonCoordination GeometryM-N Bond Length (Å)M-O Bond Length (Å)
[Zn(Hatrc)₂(H₂O)]Zn(II)Distorted trigonal bipyramidal2.06 - 2.102.02 - 2.25
[Mn(Hatrc)₂(H₂O)₂]·2H₂OMn(II)Octahedral2.23 - 2.242.16 - 2.25
[Fe₂(Hatrc)₄(OH)₂]·6H₂OFe(II)Octahedral2.15 - 2.192.05 - 2.16
[Cd(Hatrc)₂(H₂O)]nCd(II)Distorted octahedral2.30 - 2.362.28 - 2.45

Biological Applications

Metal complexes of this compound and its derivatives have shown promising potential in various biological applications, particularly as anticancer and antimicrobial agents. The mechanism of action is often attributed to the complex's ability to interact with biological macromolecules such as DNA and essential enzymes.

Anticancer Activity

While specific data for this compound metal complexes is still emerging, related triazole-based metal complexes have demonstrated significant cytotoxicity against various cancer cell lines. The anticancer activity is believed to arise from the induction of apoptosis through various signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for evaluating the in vitro cytotoxicity of the synthesized metal complexes against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7][8]

Materials:

  • Synthesized metal complex

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the metal complex in DMSO and then dilute it to various concentrations in the complete medium. Replace the old medium in the wells with 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations

Coordination Modes of this compound

cluster_ligand This compound cluster_modes Coordination Modes cluster_metal Metal Ion Ligand Triazole-COOH Monodentate Monodentate Ligand->Monodentate N-donor Bidentate_chelate Bidentate Chelate Ligand->Bidentate_chelate N,O-donors Bridging Bridging Ligand->Bridging N,N'- or N,O-donors M M Monodentate->M Bidentate_chelate->M Bridging->M M->Bridging

Caption: Potential coordination modes of the ligand.

Experimental Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Biological Evaluation Start Start Materials (Ligand + Metal Salt) Reaction Reaction (e.g., Slow Evaporation) Start->Reaction Crystallization Crystallization Reaction->Crystallization Isolation Isolation & Drying Crystallization->Isolation SCXRD Single-Crystal XRD Isolation->SCXRD PXRD Powder XRD Isolation->PXRD FTIR FTIR Spectroscopy Isolation->FTIR TGA Thermogravimetric Analysis Isolation->TGA Cytotoxicity Cytotoxicity Assay (MTT) Isolation->Cytotoxicity Antimicrobial Antimicrobial Assay Isolation->Antimicrobial

Caption: Workflow from synthesis to evaluation.

Potential Signaling Pathway for Anticancer Activity

cluster_pathway Hypothesized Anticancer Mechanism Complex Metal Complex Cell Cancer Cell Complex->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized apoptosis induction pathway.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 1H-1,2,4-Triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the carboxylic acid group of 1H-1,2,4-triazole-3-carboxylic acid, a critical scaffold in medicinal chemistry. The protocols detailed herein are essential for the synthesis of diverse derivatives with potential therapeutic applications, including antiviral, anticancer, and enzyme inhibitory activities.

Introduction

This compound and its derivatives are privileged structures in drug discovery. The triazole ring system is a bioisostere for amide and ester functional groups, offering improved metabolic stability and pharmacokinetic properties. The carboxylic acid moiety at the 3-position provides a versatile handle for chemical modification, allowing for the generation of a wide array of esters, amides, and other functionalized molecules. These derivatives have been explored for various therapeutic targets, including viral polymerases, kinases, and other enzymes. A notable example is the synthesis of Ribavirin, a broad-spectrum antiviral agent, which utilizes derivatives of this compound as key precursors.[1][2]

Derivatization Strategies

The primary methods for derivatizing the carboxylic acid group of this compound involve esterification, amidation, and conversion to an acyl chloride intermediate. The choice of strategy depends on the desired final product and the compatibility of other functional groups on the starting material.

Experimental Workflow for Derivatization

G start This compound esterification Esterification start->esterification amidation Amidation start->amidation acid_chloride Acid Chloride Formation start->acid_chloride esters Esters esterification->esters amides Amides amidation->amides activated_acid 1H-1,2,4-Triazole-3-carbonyl chloride acid_chloride->activated_acid further_derivatives Further Derivatization esters->further_derivatives amides->further_derivatives activated_acid->esters activated_acid->amides

Caption: General workflow for the derivatization of this compound.

I. Esterification Protocols

Esterification is a common method to modify the carboxylic acid group, often to improve cell permeability or to act as a protecting group.

Protocol 1: Fischer Esterification (Methyl/Ethyl Esters)

This method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Materials:

  • This compound

  • Anhydrous Methanol or Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent (e.g., Ethyl Acetate)

Procedure (using H₂SO₄):

  • Suspend this compound (1.0 eq) in a large excess of anhydrous methanol or ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.

Procedure (using SOCl₂):

  • Suspend this compound (1.0 eq) in anhydrous methanol at 0 °C.

  • Slowly add thionyl chloride (1.1-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution.

  • Work-up as described in the H₂SO₄ procedure.

Quantitative Data: Esterification Yields

Ester DerivativeAlcoholCatalystYield (%)Reference
Methyl esterMethanolSOCl₂89-96[3]
Ethyl esterEthanolH₂SO₄~70[4]
Methyl esterMethanolH₂SO₄High[5]

II. Amidation Protocols

Amidation introduces a diverse range of functionalities and is a cornerstone of medicinal chemistry for creating compounds with specific biological activities.

Protocol 2: Amidation via Acid Chloride

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an amine.

Step 1: Synthesis of 1H-1,2,4-Triazole-3-carbonyl chloride

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • Suspend this compound (1.0 eq) in an anhydrous solvent.

  • Add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) with a catalytic amount of DMF.

  • Reflux the mixture until the reaction is complete (cessation of gas evolution).

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step.

Step 2: Amide Formation

Materials:

  • 1H-1,2,4-Triazole-3-carbonyl chloride

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2.0 eq)

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Dissolve the amine and base in an anhydrous solvent at 0 °C.

  • Add a solution of the crude 1H-1,2,4-triazole-3-carbonyl chloride in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Protocol 3: Direct Amidation using Coupling Reagents

This one-pot method avoids the isolation of the acid chloride and uses coupling reagents to activate the carboxylic acid in situ.

Materials:

  • This compound

  • Primary or Secondary Amine

  • Coupling Reagent (e.g., DCC, EDC, HATU, HBTU)

  • Additive (e.g., HOBt, HOAt) (optional, to reduce racemization)

  • Base (e.g., DIPEA, N-methylmorpholine (NMM))

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure (using EDC/HOBt):

  • Dissolve this compound (1.0 eq), HOBt (1.1 eq), and the amine (1.1 eq) in anhydrous DMF.

  • Add a base such as DIPEA (2.0-3.0 eq).

  • Cool the mixture to 0 °C and add EDC (1.2 eq).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Perform an aqueous work-up as described in Protocol 2, Step 2.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data: Amidation Yields

Amide DerivativeAmineCoupling MethodYield (%)Reference
1-(Benzyloxymethyl)-1,2,4-triazole-3-carboxamideAmmoniaAmmonolysis of ester89[3]
1-(Isopropyloxymethyl)-1,2,4-triazole-3-carboxamideAmmoniaAmmonolysis of ester91[3]
1-(n-Butyloxymethyl)-1,2,4-triazole-3-carboxamideAmmoniaAmmonolysis of ester81[3]
1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamideAmmoniaAmmonolysis of ester52[3]
Various N-substituted amidesVarious aminesAcid chlorideGood to excellent[6]

Applications in Drug Development

Derivatives of this compound have shown significant potential in various therapeutic areas. The ability to readily synthesize a diverse library of amides and esters allows for extensive structure-activity relationship (SAR) studies.

Enzyme Inhibition

Many 1,2,4-triazole-3-carboxamide derivatives have been identified as potent enzyme inhibitors. For example, they have been investigated as inhibitors of acetylcholinesterase (AChE), α-glucosidase, and urease, which are relevant targets for Alzheimer's disease and diabetes.[7][8]

Anticancer Activity

Synthetic 1,2,4-triazole-3-carboxamides have demonstrated antiproliferative effects in various cancer cell lines.[9][10] Some derivatives have been shown to induce cell cycle arrest and apoptosis. The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[9]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 1,2,4-Triazole-3-carboxamide Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,2,4-triazole-3-carboxamide derivatives.

Pregnane X Receptor (PXR) Modulation

1H-1,2,3-triazole-4-carboxamides have been developed as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR).[11] PXR is a nuclear receptor that regulates the metabolism of many drugs, and its inhibition can prevent adverse drug-drug interactions.

PXR Antagonism Workflow

G PXR_Ligand Xenobiotic/Drug PXR PXR PXR_Ligand->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PBRE PXR Response Element (PBRE) on DNA PXR_RXR->PBRE Binds to Gene_Expression Target Gene Expression (e.g., CYP3A4) PBRE->Gene_Expression Induces Drug_Metabolism Increased Drug Metabolism Gene_Expression->Drug_Metabolism Antagonist 1,2,4-Triazole-3-carboxamide Antagonist Antagonist->PXR Inhibits

Caption: Mechanism of PXR antagonism by 1,2,4-triazole-3-carboxamide derivatives.

Conclusion

The derivatization of the carboxylic acid group of this compound provides a powerful platform for the discovery of novel therapeutic agents. The protocols outlined in these application notes offer robust and versatile methods for synthesizing a wide range of ester and amide derivatives. The demonstrated biological activities of these compounds underscore the importance of this scaffold in modern drug development. Further exploration of these derivatives and their interactions with biological targets will undoubtedly lead to the identification of new and effective drug candidates.

References

Application Notes and Protocols for the Development of Antifungal Agents Based on "1H-1,2,4-Triazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a significant challenge to global public health. This necessitates the urgent development of novel antifungal agents with improved efficacy, broader spectrum of activity, and better safety profiles. The 1,2,4-triazole scaffold is a cornerstone in the development of many clinically successful antifungal drugs, including fluconazole and itraconazole.[1][2] These agents function by disrupting the integrity of the fungal cell membrane.[3][4] 1H-1,2,4-Triazole-3-carboxylic acid serves as a versatile starting material and a key pharmacophore for the synthesis of new triazole derivatives with potential antifungal properties.

This document provides detailed application notes on the mechanism of action and structure-activity relationships of these compounds, along with standardized protocols for their in vitro evaluation.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for triazole-based antifungal agents is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane that is absent in mammalian cells.[5][6]

Triazoles specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the CYP51 gene).[4][7][8] This enzyme is critical for the conversion of lanosterol to ergosterol.[9] The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[5][9] This disruption of membrane structure and function ultimately inhibits fungal growth and replication, leading to a fungistatic effect.[6]

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition cluster_result Result Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,14-dimethylzymosterol 4,14-dimethylzymosterol Lanosterol->4,14-dimethylzymosterol Lanosterol 14α-demethylase (CYP51) Lanosterol->4,14-dimethylzymosterol ... ... 4,14-dimethylzymosterol->... Ergosterol Ergosterol ...->Ergosterol Triazole_Compound 1,2,4-Triazole Derivative Triazole_Compound->Inhibition Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Disrupted Cell Membrane Toxic_Sterol_Accumulation Toxic Sterol Accumulation Fungal_Growth_Inhibition Inhibition of Fungal Growth

Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.

Application Note 1: Structure-Activity Relationship (SAR) Studies

The antifungal potency of derivatives of this compound is highly dependent on the nature and position of substituents. SAR studies are crucial for optimizing lead compounds. For instance, the synthesis of Schiff base derivatives has been explored, where various substituted benzaldehydes are reacted with compounds like 5-amino-1H-1,2,4-triazole-3-carboxylic acid.[10]

Key findings from SAR studies indicate that:

  • The introduction of halogen atoms (e.g., fluorine, chlorine) and electron-withdrawing groups on the terminal phenyl ring often enhances antifungal activity.[2][10]

  • The position of these substituents is also critical, with 2,4-disubstitution on a phenyl ring being a common feature in potent azole antifungals.

  • Large, bulky substituents can sometimes be detrimental to activity, possibly due to steric hindrance at the active site of the target enzyme.[10]

Table 1: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives
Compound IDFungal StrainMIC (μg/mL)Reference
AS-4Wheat gibberellic6.80[10]
AS-14Wheat gibberellic5.33[10]
AS-14Maize rough dwarf6.53[10]
AS-14Glomerella cingulate5.67[10]
FluconazoleWheat gibberellic7.66[10]
FluconazoleMaize rough dwarf6.72[10]
FluconazoleGlomerella cingulate6.27[10]
Compound 7bCandida spp. (Fluconazole-resistant)0.063–1[2]
Compound 7eCandida spp. (Fluconazole-resistant)0.063–1[2]
Compound 21bCandida spp.0.063–0.5[2]
Compound 4sC. albicans SC53140.53[11]
FluconazoleC. albicans SC53141.52[11]

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for yeast and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[12][13] The MIC is defined as the lowest concentration of the drug that inhibits approximately 80% of visible fungal growth compared to a drug-free control.[12]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare fungal inoculum in RPMI 1640 medium a2 Add standardized fungal inoculum to each well p1->a2 p2 Dissolve test compounds in DMSO (stock solution) a1 Perform 2-fold serial dilutions of compounds in plates p2->a1 p3 Prepare 96-well microtiter plates p3->a1 a1->a2 a3 Include positive (no drug) and negative (no inoculum) controls a2->a3 a4 Incubate plates at 35°C for 24-48 hours a3->a4 d1 Visually or spectrophotometrically assess fungal growth a4->d1 d2 Determine MIC: lowest concentration with ~80% growth inhibition d1->d2

Experimental workflow for the broth microdilution antifungal susceptibility test.

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: a. Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. d. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.[14]

  • Compound Dilution: a. Prepare a stock solution of each test compound in DMSO. b. In a 96-well plate, perform a two-fold serial dilution of the compounds using RPMI 1640 medium to achieve the desired concentration range (e.g., 0.125 to 64 µg/mL).[15]

  • Inoculation: a. Add the standardized fungal inoculum to each well containing the diluted compound. b. Include a positive control well (inoculum, no drug) and a negative control well (medium, no inoculum).

  • Incubation: a. Incubate the plates at 35°C for 24 hours for Candida species or up to 72 hours for Cryptococcus neoformans.[12]

  • MIC Determination: a. Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest drug concentration in which there is a significant reduction in growth compared to the positive control. b. Alternatively, read the absorbance at a suitable wavelength (e.g., 530 nm) using a microplate reader.

Application Note 2: Cytotoxicity Evaluation

A critical step in drug development is to assess the potential toxicity of lead compounds to mammalian cells.[16] This ensures selectivity for the fungal target over the host. Cytotoxicity is often evaluated by determining the concentration of a compound that causes 50% inhibition of cell viability (IC50 or Tox50).[14] A high IC50 value for mammalian cells coupled with a low MIC for fungal cells indicates a favorable therapeutic window.

Table 2: Example Cytotoxicity Data for Antifungal Compounds
Compound IDCell LineAssayIC50 / Tox50 (µg/mL)Reference
GW 570009VERONeutral Red Uptake>96[14]
GW 587270VERONeutral Red Uptake62[14]
GW 479281VERONeutral Red Uptake36[14]
GW 515716VERONeutral Red Uptake38[14]
Peptide MPNIH 3T3Trypan Blue Exclusion>125[17]
Peptide MPJurkatTrypan Blue Exclusion>125[17]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Cytotoxicity_Screening_Workflow cluster_phase1 Phase 1: Cell Culture & Treatment cluster_phase2 Phase 2: MTT Assay cluster_phase3 Phase 3: Data Analysis p1 Seed mammalian cells (e.g., HepG2, HEK293) in 96-well plates p2 Allow cells to adhere overnight p1->p2 p3 Treat cells with a concentration gradient of the test compound p2->p3 p4 Incubate for 24-72 hours p3->p4 a1 Add MTT reagent to each well p4->a1 a2 Incubate for 2-4 hours to allow formazan formation a1->a2 a3 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals a2->a3 d1 Measure absorbance at ~570 nm a3->d1 d2 Calculate cell viability (%) relative to untreated control d1->d2 d3 Determine IC50 value from dose-response curve d2->d3

General workflow for in vitro cytotoxicity screening using the MTT assay.

Materials:

  • Mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)[16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture and harvest mammalian cells. b. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in the culture medium. b. Remove the old medium from the cells and add the medium containing the test compounds. c. Include untreated control wells (medium only). d. Incubate the plate for a specified period (e.g., 24 or 48 hours) in a CO2 incubator.[18]

  • MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: a. Read the absorbance of the plates on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the untreated control. b. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of new antifungal agents. Their well-defined mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, provides a solid foundation for rational drug design. By employing systematic SAR studies and standardized in vitro protocols for efficacy and cytotoxicity, researchers can effectively identify and optimize novel triazole candidates to combat the growing threat of fungal infections.

References

Application of 1H-1,2,4-Triazole-3-carboxylic Acid in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-1,2,4-Triazole-3-carboxylic acid is a pivotal heterocyclic building block in the synthesis of a wide array of agrochemicals.[1] Its inherent structural features, including the triazole ring, contribute to the biological activity of the resulting compounds, which primarily include fungicides and herbicides. The triazole moiety is a well-established pharmacophore in agrochemicals, known for its ability to inhibit specific fungal enzymes. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of agrochemical compounds.

Application Notes

This compound serves as a versatile precursor for the synthesis of various agrochemicals. Its primary application lies in its conversion to key intermediates, such as its methyl ester or carboxamide derivatives, which are then further elaborated to produce the final active ingredients.

Key Intermediates in Agrochemical Synthesis:
  • Methyl 1H-1,2,4-triazole-3-carboxylate: This ester is a common intermediate that can be synthesized directly from the carboxylic acid. It serves as a precursor for the synthesis of various 1,2,4-triazole-based agrochemicals through reactions involving the ester group or the triazole ring nitrogens.

  • 1H-1,2,4-Triazole-3-carboxamide: This amide derivative is another crucial intermediate. It is notably the aglycone of the broad-spectrum antiviral agent ribavirin, which also exhibits antifungal properties. The synthesis of this carboxamide from the corresponding methyl ester is a key step in producing compounds with potential fungicidal activity.

Agrochemicals Derived from this compound:

While direct synthesis pathways from this compound to commercial agrochemicals are often proprietary, the literature provides numerous examples of fungicidal and herbicidal compounds based on the 1,2,4-triazole scaffold that can be conceptually derived from this starting material.

  • Fungicides: Many commercial triazole fungicides, act as demethylation inhibitors (DMIs) in fungi, disrupting ergosterol biosynthesis. The 1,2,4-triazole ring is essential for this activity. Novel fungicides containing the 1,2,4-triazole moiety continue to be developed, exhibiting broad-spectrum activity against various plant pathogens.

  • Herbicides: Certain 1,2,4-triazole derivatives have been shown to possess herbicidal activity. For instance, novel selenium-containing N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides, designed based on the carbamoyl triazole herbicide Cafenstrole, have demonstrated good inhibitory activity against various weeds.[2][3]

Experimental Protocols

The following protocols describe the synthesis of key intermediates derived from this compound, which are instrumental in the development of new agrochemicals.

Protocol 1: Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate

This protocol details the esterification of this compound to its methyl ester, a versatile intermediate.

Materials:

  • This compound

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.7 g of this compound in 50 mL of methanol.[3]

  • Acid Catalyst Addition: Cool the solution in an ice-water bath. Slowly add 3.6 g of thionyl chloride dropwise to the stirred solution.[3] Alternatively, bubble dry hydrogen chloride gas through the methanol solution until saturation.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent to approximately 10 mL using a rotary evaporator.[3]

  • Crystallization and Filtration: Cool the concentrated solution to room temperature to induce crystallization. Collect the resulting solid by filtration.[3]

  • Washing and Drying: Wash the collected solid with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with cold water. Dry the product under vacuum to yield Methyl 1H-1,2,4-triazole-3-carboxylate.[3]

Quantitative Data:

ParameterValueReference
Yield63-70%[3]
Melting Point198.5 °C[4]
Protocol 2: Synthesis of 1H-1,2,4-Triazole-3-carboxamide

This protocol describes the ammonolysis of Methyl 1H-1,2,4-triazole-3-carboxylate to produce 1H-1,2,4-triazole-3-carboxamide.

Materials:

  • Methyl 1H-1,2,4-triazole-3-carboxylate

  • Methanolic ammonia solution (saturated)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Methyl 1H-1,2,4-triazole-3-carboxylate obtained from Protocol 1 in a saturated solution of ammonia in methanol.

  • Reaction: Stir the solution at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the solvent and excess ammonia using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1H-1,2,4-triazole-3-carboxamide.

Quantitative Data:

ParameterValueReference
YieldHigh (specific yield not reported in the context of direct agrochemical synthesis from this intermediate in the provided search results)General chemical literature

Agrochemical Efficacy Data

The following table summarizes the biological activity of some agrochemical compounds derived from the 1,2,4-triazole scaffold. While not all are directly synthesized from this compound in the cited literature, they represent the potential of this chemical class.

Compound IDTarget OrganismEfficacy (EC₅₀ in µg/mL)Reference
Novel Fungicide 8d Physalospora piricola10.808[5]
Novel Fungicide 8k Physalospora piricola10.126[5]
Mefentrifluconazole (Control) Physalospora piricolaNot specified in this study[5]

Visualizations

Synthesis Pathway of Key Intermediates

Synthesis_Pathway A This compound B Methyl 1H-1,2,4-triazole-3-carboxylate A->B MeOH, H⁺ or SOCl₂ (Esterification) C 1H-1,2,4-Triazole-3-carboxamide B->C NH₃/MeOH (Ammonolysis) D Further Derivatization C->D Various Reagents E Agrochemicals (Fungicides, Herbicides) D->E

Caption: General synthesis pathway from this compound to agrochemicals.

Experimental Workflow for Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate

Experimental_Workflow start Start step1 Dissolve this compound in Methanol start->step1 step2 Add Thionyl Chloride dropwise at 0°C step1->step2 step3 Reflux for 8 hours step2->step3 step4 Concentrate the solution step3->step4 step5 Crystallize and Filter step4->step5 step6 Wash with NaHCO₃ and Water step5->step6 step7 Dry under vacuum step6->step7 end Methyl 1H-1,2,4-triazole-3-carboxylate step7->end

Caption: Workflow for the synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of agrochemicals, particularly fungicides. The protocols provided for the synthesis of its key intermediates, the methyl ester and carboxamide, offer a solid foundation for researchers to explore the synthesis of novel and effective crop protection agents. The inherent biological activity of the 1,2,4-triazole scaffold, combined with the potential for diverse chemical modifications, ensures that this compound will remain a significant focus in the field of agrochemical research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-1,2,4-Triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-1,2,4-Triazole-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Several synthetic pathways exist for this compound. Key methods include:

  • Desulfurization of 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid: This is a widely used method involving the oxidation of a mercapto group.

  • Hydrolysis of 1H-1,2,4-triazole-3-carbonitrile: This involves the conversion of a nitrile group to a carboxylic acid.

  • Reaction of oxalanilide hydrazine with a formamidine salt followed by hydrolysis: This newer method avoids some hazardous intermediates.[1]

  • Traditional methods involving diazotization: These methods are often avoided due to the use of potentially explosive diazonium compounds.[2][3]

Q2: What are the critical parameters influencing the yield of the desulfurization reaction?

A2: The yield of the desulfurization of 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid is primarily influenced by the choice of oxidizing agent, solvent, reaction temperature, and the rate of addition of the oxidant. For instance, using hydrogen peroxide in a mixed solvent system of dichloromethane and acetic acid at 0-5°C has been reported to give yields as high as 87%.[4]

Q3: Are there safer alternatives to the traditional diazotization methods?

A3: Yes, several non-diazotization methods have been developed to enhance safety. One such method involves the reaction of thiosemicarbazide with oxalic acid, followed by cyclization and desulfurization with nitric acid.[3] Another approach utilizes the reaction of trichloroacetonitrile with formyl hydrazine, followed by cyclization and alcoholysis.[2] These methods avoid the generation of explosive diazonium salts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Desulfurization Step 1. Incomplete reaction. 2. Degradation of the product. 3. Suboptimal reaction temperature. 4. Incorrect solvent system.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material.[4] 2. Maintain the reaction temperature strictly, for example, between 0-5°C when using hydrogen peroxide.[4] 3. Add the oxidizing agent (e.g., hydrogen peroxide) dropwise to control the reaction exotherm.[4] 4. Experiment with different solvent systems. A mixture of dichloromethane and acetic acid has been shown to provide higher yields compared to ethyl acetate and acetic acid.[4]
Formation of Side Products 1. Over-oxidation of the triazole ring. 2. Impurities in starting materials. 3. Incorrect stoichiometry of reagents.1. Use a controlled amount of the oxidizing agent. 2. Ensure the purity of the 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid starting material. 3. Carefully control the molar ratios of the reactants as specified in the protocol.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of unreacted starting materials or byproducts.1. After the reaction, remove the solvent under reduced pressure.[4] 2. Recrystallization from a suitable solvent can be employed to purify the crude product. 3. Wash the isolated solid with a saturated sodium bicarbonate solution to remove acidic impurities.[4]
Inconsistent Results 1. Variation in reagent quality. 2. Fluctuations in reaction conditions. 3. Scale-up issues.1. Use reagents from a reliable source and check their purity. 2. Ensure consistent and accurate control of temperature, stirring speed, and addition rates. 3. When scaling up, re-optimize the reaction conditions as heat and mass transfer effects may change.

Data on Synthesis Yield

Starting Material Method Solvent Yield (%) Reference
5-mercapto-1H-1,2,4-triazole-3-carboxylic acidDesulfurization with H₂O₂Dichloromethane/Acetic Acid87[4]
5-mercapto-1H-1,2,4-triazole-3-carboxylic acidDesulfurization with H₂O₂Ethyl Acetate/Acetic Acid66[4]
Thiosemicarbazide and Oxalic AcidNon-diazotizationWater>58 (overall)[3]
Trichloroacetonitrile and Formyl HydrazineThree-step synthesisMethanol90.5 (for methyl ester)[2]

Experimental Protocols

1. Synthesis of this compound via Desulfurization

  • Materials: 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid, Dichloromethane, Acetic Acid, 30% Hydrogen Peroxide.

  • Procedure:

    • Dissolve 2.5 g of 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid in a mixed solution of 30 mL of dichloromethane and 25 mL of acetic acid.[4]

    • Cool the solution to 0°C in an ice bath.[4]

    • Slowly add 3.8 g of 30% hydrogen peroxide dropwise while stirring, maintaining the reaction temperature between 0°C and 5°C.[4]

    • Monitor the reaction for 2 hours using TLC until the starting material is completely consumed.[4]

    • Remove the solvent by rotary evaporation under reduced pressure at 40°C to obtain the crude product.[4]

Visualizations

Experimental Workflow: Desulfurization Method

Desulfurization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Dissolve 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid in Dichloromethane/Acetic Acid cool Cool to 0°C start->cool add_h2o2 Add H₂O₂ dropwise (0-5°C) cool->add_h2o2 react Stir for 2 hours add_h2o2->react monitor Monitor via TLC react->monitor evaporate Evaporate solvent monitor->evaporate product Crude Product evaporate->product

Caption: Workflow for the synthesis of this compound via desulfurization.

Troubleshooting Logic: Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Product Degradation problem->cause2 cause3 Suboptimal Conditions problem->cause3 sol1 Monitor with TLC cause1->sol1 sol2 Strict Temperature Control cause2->sol2 sol3 Slow Reagent Addition cause2->sol3 cause3->sol2 sol4 Optimize Solvent cause3->sol4

Caption: Troubleshooting guide for addressing low product yield.

References

Technical Support Center: Purification of Crude 1H-1,2,4-Triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude "1H-1,2,4-Triazole-3-carboxylic acid" (CAS 4928-87-4) via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable. This compound is a polar molecule. The ideal solvent should dissolve the compound when hot but not when cold.[1]

  • Action: Verify you are using an appropriate solvent. Water, or polar organic solvents like methanol or ethanol, are good starting points.[2][3] If the compound remains insoluble even at the solvent's boiling point, you must select a different, more polar solvent or a suitable solvent mixture.

Q2: The compound dissolved, but no crystals have formed upon cooling. What is the problem?

A2: This is a common issue that can arise from two primary causes:

  • Excess Solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form upon cooling.[4][5][6]

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue to remove solvent until the solution becomes slightly cloudy (saturated) at the boiling point. Then, allow it to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved beyond its normal saturation point.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][6]

    • Solution 2 (Seeding): If you have a pure crystal of the target compound, add a tiny amount ("a seed") to the cooled solution to initiate crystallization.[6]

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[4] This can happen if the crude product is highly impure, significantly depressing its melting point, or if the solution is cooled too rapidly.

  • Action: Reheat the flask to redissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to ensure the saturation temperature is below the compound's melting point.[5] Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors crystal formation over oiling.[6]

Q4: My final yield is very low. What are the possible reasons?

A4: A low yield can result from several factors during the procedure:

  • Using excessive solvent: As mentioned in Q2, too much solvent will retain a significant portion of your compound in the solution (mother liquor) even after cooling.[1][5]

  • Premature crystallization: If the compound crystallizes during the hot filtration step, it will be lost with the insoluble impurities. Ensure the solution, funnel, and receiving flask are kept hot during this step.

  • Insufficient cooling: Ensure you have cooled the solution for a sufficient amount of time, and if appropriate, use an ice bath to maximize crystal precipitation.[1]

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with a solvent in which they have some solubility, can dissolve some of your product.

Q5: The recovered crystals are still discolored or appear impure. What went wrong?

A5: This suggests that the recrystallization did not effectively remove all impurities.

  • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[5] The solution is to repeat the recrystallization and allow the solution to cool more slowly.

  • Inappropriate Solvent: The chosen solvent may dissolve the impurity as well as the compound, or the impurity may be insoluble and required a hot filtration step that was omitted. Re-evaluate your solvent choice based on the likely impurities.

Data Presentation

Solvent Suitability for Recrystallization
SolventSolubility (Cold)Solubility (Hot)Comments
Water LowHighA good, common choice for polar compounds.[7][8]
Methanol Slightly SolubleSolubleOften used for related triazole compounds.[2][9]
Ethanol Slightly SolubleSolubleAn effective solvent for many triazoles.[3][10]
DMSO Slightly SolubleSolubleCan be used, but its high boiling point can make it difficult to remove.[2]
Acetone SolubleSolubleGenerally too effective a solvent; may not allow for good crystal recovery.[3]

Experimental Protocol: Recrystallization

This protocol provides a general methodology. The exact solvent volume will depend on the purity and quantity of your crude material.

  • Solvent Selection: Based on the table above, select a suitable solvent. Water or methanol are recommended starting points.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent, enough to create a slurry.

    • Heat the mixture on a hot plate with gentle stirring. Add more solvent in small portions until the compound just dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent.[1]

  • Hot Filtration (Optional):

    • If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration.

    • Pre-heat a separate receiving flask and a stemless or short-stemmed funnel. Place a piece of fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper quickly to minimize cooling and premature crystallization in the funnel.[4]

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.[1]

    • Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a very small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent. The final product should be a crystalline solid.

Visualizations

Troubleshooting Workflow

G start Start Recrystallization Cooling Phase check_crystals Crystals Formed? start->check_crystals oiled_out Compound 'Oiled Out'? check_crystals->oiled_out No success Collect Crystals by Filtration check_crystals->success Yes troubleshoot_no_crystals Troubleshooting: No Crystals oiled_out->troubleshoot_no_crystals No troubleshoot_oil Troubleshooting: Oiling Out oiled_out->troubleshoot_oil Yes end_node Pure Product success->end_node action_scratch 1. Scratch flask with glass rod 2. Add a seed crystal troubleshoot_no_crystals->action_scratch check_scratch Crystals Formed? action_scratch->check_scratch check_scratch->success Yes action_reduce_solvent Too much solvent likely. Re-heat and evaporate a portion of solvent. Re-cool. check_scratch->action_reduce_solvent No action_reduce_solvent->start action_reheat Re-heat to dissolve oil. Add small amount of additional solvent. Cool very slowly. troubleshoot_oil->action_reheat action_reheat->start

Caption: Troubleshooting flowchart for common recrystallization issues.

Experimental Workflow Diagram

G start 1. Dissolve Crude Solid in Minimum Hot Solvent check_insolubles Insoluble Impurities Present? start->check_insolubles hot_filtration 2. Perform Hot Filtration of Solution check_insolubles->hot_filtration Yes cool_solution 3. Allow Filtrate to Cool Slowly check_insolubles->cool_solution No hot_filtration->cool_solution ice_bath 4. Cool in Ice Bath to Maximize Yield cool_solution->ice_bath vacuum_filtration 5. Isolate Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash_crystals 6. Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals 7. Dry Purified Crystals wash_crystals->dry_crystals end_node Pure Crystalline Product dry_crystals->end_node

Caption: Step-by-step workflow for the recrystallization protocol.

References

Technical Support Center: Synthesis of 1H-1,2,4-Triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-1,2,4-Triazole-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield of this compound. What are the possible causes and how can I improve it?

A: Low yields can stem from several factors related to the specific synthetic route employed. Here are some common causes and troubleshooting steps:

  • Incomplete Cyclization: The final ring-closing step to form the triazole is often a critical point.

    • Cause A (Aminoguanidine Route): When reacting aminoguanidine with a dicarbonyl compound like oxalic acid, the intermediate acylaminoguanidine may not fully cyclize. This can be due to insufficient heating or incorrect pH.[1]

    • Solution A: Ensure the reaction is heated at the optimal temperature for a sufficient duration. The cyclization of guanyl hydrazides is often more efficient with the free base than the salt form, so adjusting the pH to be slightly basic during the cyclization step can improve the yield.[1]

    • Cause B (Thiosemicarbazide Route): The cyclization of the acylthiosemicarbazide intermediate is typically base-catalyzed. Using an insufficient amount of base or a weak base can lead to incomplete reaction.[2]

    • Solution B: Use a strong base such as sodium or potassium hydroxide in an appropriate solvent (e.g., ethanol or water) and ensure the reaction is heated to reflux for an adequate time to drive the cyclization to completion.[2]

  • Suboptimal Reaction Temperature:

    • Cause: Both the initial condensation and the final cyclization steps are temperature-sensitive. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures might cause decomposition of reactants or products.

    • Solution: Carefully control the reaction temperature according to the protocol. For fusion reactions involving aminoguanidine bicarbonate, the temperature should be raised cautiously to avoid vigorous decomposition and loss of material.[3] For reactions in solution, maintaining a consistent reflux temperature is crucial.

  • Poor Quality of Starting Materials:

    • Cause: Impurities in aminoguanidine, thiosemicarbazide, or the carboxylic acid derivative can interfere with the reaction.

    • Solution: Use reagents of high purity. If necessary, recrystallize the starting materials before use.

  • Moisture in the Reaction:

    • Cause: While some syntheses are performed in aqueous media, others may be sensitive to excess water, which can lead to hydrolysis of intermediates.

    • Solution: For non-aqueous reactions, ensure all glassware is thoroughly dried and use anhydrous solvents.

Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product shows significant impurities upon analysis (TLC, NMR, or LC-MS). How can I identify and minimize these side products?

A: The nature of the impurities will depend on your synthetic route. Here are some common side products and how to address them:

  • Formation of 1,3,4-Oxadiazole Derivatives:

    • Cause: This is a common side reaction when using hydrazine derivatives and dicarbonyl compounds, especially under strongly acidic or dehydrating conditions. The reaction pathway can divert to form the more thermodynamically stable oxadiazole ring instead of the triazole.[4]

    • Solution: To favor the formation of the 1,2,4-triazole, the cyclization of the intermediate is best performed under basic conditions.[5] For instance, after forming the acylhydrazide intermediate, cyclization with a base like sodium hydroxide will promote the desired intramolecular nucleophilic attack of the nitrogen atom.

  • Formation of 1,3,4-Thiadiazole Derivatives:

    • Cause: When using a thiosemicarbazide precursor, cyclization under acidic conditions can lead to the formation of a 1,3,4-thiadiazole byproduct.[5]

    • Solution: Ensure the cyclization of the acylthiosemicarbazide intermediate is carried out in an alkaline medium, which favors the formation of the 1,2,4-triazole ring.[2][5]

  • Presence of Unreacted Intermediates:

    • Cause: As mentioned in the low yield section, incomplete cyclization can leave acylaminoguanidine or acylthiosemicarbazide in your final product.

    • Solution: Increase the reaction time or temperature for the cyclization step. Ensure the correct stoichiometry and type of catalyst (acid or base) are used.

  • Hydroxylated Byproducts (from Deamination Route):

    • Cause: If synthesizing from 5-amino-1H-1,2,4-triazole-3-carboxylic acid via deamination with sodium nitrite, the diazonium intermediate can react with water to produce a hydroxylated byproduct.[6]

    • Solution: Carefully control the reaction temperature (typically 0-5 °C) and the rate of addition of sodium nitrite. The reaction should be performed in a suitable non-aqueous solvent if possible, or with a reagent that can trap the diazonium salt before it reacts with water.

  • Sulfur-Containing Impurities:

    • Cause: In syntheses that proceed through a 5-mercapto-1,2,4-triazole intermediate, the subsequent oxidative desulfurization step may be incomplete.

    • Solution: Ensure a sufficient amount of the oxidizing agent (e.g., hydrogen peroxide, nitric acid) is used and that the reaction conditions (temperature, time) are adequate for complete conversion.[7]

Issue 3: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating a pure sample of this compound. What are the best practices for purification?

A: this compound is a polar, crystalline solid. The purification strategy will depend on the nature of the impurities.

  • Recrystallization:

    • Procedure: This is the most common method for purifying the final product. Due to its polar nature, suitable solvents for recrystallization include water, ethanol, or a mixture of polar solvents.

    • Troubleshooting: If the product is highly soluble even in cold solvent, try using a solvent mixture where the product is soluble in the hot solvent but sparingly soluble in the cold solvent. If oily impurities are present, a hot filtration step may be necessary.

  • Acid-Base Extraction:

    • Procedure: The carboxylic acid group allows for purification by acid-base extraction. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), which will deprotonate the carboxylic acid, making it water-soluble. Neutral organic impurities can then be washed away with an immiscible organic solvent. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which is then collected by filtration.

    • Troubleshooting: Ensure the pH is sufficiently low during acidification to fully protonate and precipitate the product. Be aware that some impurities may also be acidic or basic and will be co-extracted.

  • Chromatography:

    • Procedure: For small-scale purification or very difficult separations, column chromatography on silica gel can be employed. A polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, is typically required.

    • Troubleshooting: The carboxylic acid group can cause tailing on silica gel. Adding a small amount of acetic or formic acid to the eluent can help to mitigate this effect.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently cited routes are:

  • From Aminoguanidine: Reaction of aminoguanidine with oxalic acid or its derivatives to form an intermediate that is then cyclized.[8]

  • From Thiosemicarbazide: Acylation of thiosemicarbazide with an oxalic acid derivative, followed by base-catalyzed cyclization to a 5-mercapto-1,2,4-triazole, and subsequent oxidative desulfurization.[7]

  • Deamination of 5-amino-1H-1,2,4-triazole-3-carboxylic acid: This involves the removal of the amino group, often using sodium nitrite in an acidic medium.[9]

Q2: Which synthetic route is preferable?

A2: The choice of route depends on the availability of starting materials, scale of the reaction, and safety considerations.

  • The aminoguanidine route is often straightforward but may require careful control of the cyclization step to avoid low yields.[1]

  • The thiosemicarbazide route is a multi-step process but can be reliable. It avoids some of the more hazardous reagents.[2]

  • The deamination route is effective but involves the use of sodium nitrite which requires careful handling, and the reaction can produce side products if not well-controlled.[6]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a polar solvent system (e.g., ethyl acetate/methanol or dichloromethane/methanol). The starting materials, intermediates, and the final product should have different Rf values. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, HPLC can be used.

Q4: What are the key safety precautions when synthesizing this compound?

A4:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • Hydrazine derivatives (used in some precursor syntheses) are toxic and should be handled with care.

  • Reactions involving sodium nitrite can release toxic nitrogen oxides; ensure adequate ventilation.

  • Some reactions may be exothermic; use an ice bath for cooling if necessary and add reagents slowly.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on Yield and Purity in the Aminoguanidine Route.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Cyclization Catalyst Acidic (e.g., HCl)NeutralBasic (e.g., NaOH)Basic conditions generally favor higher yields of 1,2,4-triazole over 1,3,4-oxadiazole.
Temperature Low (e.g., 80°C)Optimal (e.g., 120°C)High (e.g., 160°C)Optimal temperature maximizes yield; too low leads to incomplete reaction, too high can cause decomposition.
Reaction Time Short (e.g., 2h)Optimal (e.g., 6h)Long (e.g., 12h)Optimal time ensures completion; excessively long times can lead to byproduct formation.

Table 2: Troubleshooting Summary for Common Side Products.

Side ProductCommon CauseRecommended Solution
1,3,4-Oxadiazole Acidic/dehydrating conditions during cyclization.Perform cyclization under basic conditions.
1,3,4-Thiadiazole Acidic conditions for cyclization of acylthiosemicarbazide.Use alkaline conditions for the cyclization step.
Hydroxylated byproduct Reaction of diazonium intermediate with water.Maintain low temperature (0-5°C) during deamination.
Unreacted Intermediates Incomplete cyclization.Increase reaction time, temperature, or catalyst concentration.

Experimental Protocols

Protocol 1: Synthesis from 5-Amino-1H-1,2,4-triazole-3-carboxylic Acid (Deamination Route)

  • Dissolution: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 5-amino-1H-1,2,4-triazole-3-carboxylic acid in an appropriate aqueous acid (e.g., sulfuric acid or hypophosphorous acid).[9]

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath.

  • Diazotization: Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours after the addition is complete.

  • Work-up: Allow the reaction to warm to room temperature and then heat gently (e.g., to 50°C) until nitrogen evolution ceases.

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from water or ethanol.

Protocol 2: Synthesis from Thiosemicarbazide and an Oxalic Acid Derivative

  • Acylation: React thiosemicarbazide with an activated oxalic acid derivative (e.g., oxalyl chloride monoester) in an inert solvent at low temperature to form the acylthiosemicarbazide intermediate.[7]

  • Cyclization: Add a solution of a strong base (e.g., 2M NaOH) to the intermediate and heat the mixture to reflux for several hours to form 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid.[2]

  • Desulfurization: After cooling and acidifying to precipitate the mercapto-triazole, dissolve the intermediate in a suitable solvent (e.g., aqueous acetic acid). Cool the solution and add an oxidizing agent (e.g., 30% hydrogen peroxide) dropwise while maintaining a low temperature.[7]

  • Isolation and Purification: After the reaction is complete, the product can be isolated by concentrating the solution and/or by precipitation. Purify the crude product by recrystallization from water or an alcohol.

Visualizations

Synthesis_Pathway cluster_0 Route 1: Deamination cluster_1 Route 2: From Thiosemicarbazide 5-Amino-1H-1,2,4-triazole-3-carboxylic acid 5-Amino-1H-1,2,4-triazole-3-carboxylic acid Diazonium Salt Intermediate Diazonium Salt Intermediate 5-Amino-1H-1,2,4-triazole-3-carboxylic acid->Diazonium Salt Intermediate NaNO2, H+ 1H-1,2,4-Triazole-3-carboxylic acid_1 1H-1,2,4-Triazole- 3-carboxylic acid Diazonium Salt Intermediate->1H-1,2,4-Triazole-3-carboxylic acid_1 H2O or H3PO2 Thiosemicarbazide Thiosemicarbazide Acylthiosemicarbazide Acylthiosemicarbazide Thiosemicarbazide->Acylthiosemicarbazide Oxalic acid derivative 5-Mercapto-1H-1,2,4-triazole-\n3-carboxylic acid 5-Mercapto-1H-1,2,4-triazole- 3-carboxylic acid Acylthiosemicarbazide->5-Mercapto-1H-1,2,4-triazole-\n3-carboxylic acid Base, Heat 1H-1,2,4-Triazole-3-carboxylic acid_2 1H-1,2,4-Triazole- 3-carboxylic acid 5-Mercapto-1H-1,2,4-triazole-\n3-carboxylic acid->1H-1,2,4-Triazole-3-carboxylic acid_2 Oxidizing agent

Caption: Common synthetic routes to this compound.

Side_Reaction Acylhydrazide Intermediate Acylhydrazide Intermediate Desired 1,2,4-Triazole Desired 1,2,4-Triazole Acylhydrazide Intermediate->Desired 1,2,4-Triazole Base-catalyzed cyclization 1,3,4-Oxadiazole Byproduct 1,3,4-Oxadiazole Byproduct Acylhydrazide Intermediate->1,3,4-Oxadiazole Byproduct Acid-catalyzed dehydration

Caption: Formation of 1,3,4-oxadiazole as a side product.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete? (Check by TLC/HPLC) Start->Check_Completion Increase_Time_Temp Increase reaction time/temperature Check_Completion->Increase_Time_Temp No Check_Purity Analyze impurities (NMR, LC-MS) Check_Completion->Check_Purity Yes Increase_Time_Temp->Check_Completion Side_Product Side product identified? Check_Purity->Side_Product Purify Purify product: - Recrystallization - Acid-Base Extraction - Chromatography End Pure Product Purify->End Adjust_Conditions Adjust reaction conditions (e.g., change catalyst from acid to base) Adjust_Conditions->Start Side_Product->Purify No Side_Product->Adjust_Conditions Yes

Caption: Troubleshooting workflow for synthesis issues.

References

Avoiding hazardous diazotization step in 1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the hazardous diazotization step in the synthesis of 1,2,4-triazoles. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols for alternative methods, and comparative data to help optimize your synthetic strategies.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during non-diazotization 1,2,4-triazole synthesis.

Pellizzari Reaction (From Amides and Acylhydrazides)

Frequently Asked Questions:

  • Q1: What is the Pellizzari reaction?

    • A1: The Pellizzari reaction is a method for synthesizing 1,2,4-triazoles by the condensation of an amide and an acylhydrazide, typically at high temperatures.[1][2]

  • Q2: What are the main challenges of the Pellizzari reaction?

    • A2: This reaction often requires high temperatures and long reaction times, which can result in low yields and the formation of side products.[1][3] A significant challenge, particularly in unsymmetrical reactions where the amide and acylhydrazide have different acyl groups, is the formation of a mixture of isomeric 1,2,4-triazoles.[1]

  • Q3: How can I minimize the formation of side products?

    • A3: Optimizing reaction conditions is key. Strategies include lowering the reaction temperature, reducing reaction time, and considering microwave synthesis to potentially improve yields and reduce side reactions.[1][3] For unsymmetrical reactions, designing the synthesis to be symmetrical, if possible, will avoid isomeric mixtures.[1]

Troubleshooting:

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of 1,2,4-Triazole - Reaction temperature is too low.- Insufficient reaction time.- Inefficient removal of water byproduct.- Low purity of starting materials.[1]- Gradually increase the reaction temperature in increments of 10-20°C.- Extend the reaction time, monitoring progress by TLC or LC-MS.- Ensure starting materials are pure and dry.[1]
Formation of a Mixture of Isomeric Triazoles (in unsymmetrical reactions) - High reaction temperatures promoting acyl interchange or transamination.- Prolonged reaction times at elevated temperatures.[1]- Optimize the reaction temperature to the lowest point where the desired product forms at a reasonable rate.- Consider using microwave synthesis to reduce the overall heating time.- If feasible, use a symmetrical Pellizzari reaction to avoid this issue.[1]
Complex Reaction Mixture with Unidentified Byproducts - Decomposition of starting materials or products at high temperatures.- Side reactions involving functional groups on the substituents.[1]- Lower the reaction temperature.- Protect sensitive functional groups on the starting materials before the reaction.- Analyze the crude mixture by LC-MS to identify the byproducts.[1]
Einhorn-Brunner Reaction (From Imides and Hydrazines)

Frequently Asked Questions:

  • Q1: What is the Einhorn-Brunner reaction?

    • A1: This reaction synthesizes 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines or semicarbazides.[4][5]

  • Q2: How is regioselectivity controlled in this reaction when using unsymmetrical imides?

    • A2: The regioselectivity is primarily determined by the electronic properties of the two acyl groups on the imide. The primary amine of the hydrazine preferentially attacks the more electrophilic carbonyl carbon. This means the acyl group derived from the stronger carboxylic acid will likely be at the 3-position of the 1,2,4-triazole ring.[4][6]

  • Q3: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve selectivity?

    • A3: To improve regioselectivity, you need to increase the electronic difference between the two acyl groups of the imide. For example, using one strongly electron-withdrawing group and one electron-donating group will enhance selectivity.[4] If this is not achievable, consider an alternative regioselective synthesis method.[4]

Troubleshooting:

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Impure reactants (imide or hydrazine).- Degradation of hydrazine.- Suboptimal reaction temperature.[4]- Purify reactants by recrystallization or distillation.- Use freshly opened or purified hydrazine.- Screen a range of temperatures (e.g., 60-120°C).[4]
Poor or No Regioselectivity - The two acyl groups on the diacylamine have similar electronic properties and acidities.[4]- Redesign the imide to have one acyl group that is significantly more electron-withdrawing than the other.[4]
Formation of 1,3,4-Oxadiazole Side Product - Competing cyclization pathway, especially under anhydrous conditions.[7]- Ensure strictly anhydrous reaction conditions are avoided if this side product is observed.- Lower the reaction temperature to favor triazole formation.[7]
Microwave-Assisted Synthesis

Frequently Asked questions:

  • Q1: What are the advantages of using microwave synthesis for 1,2,4-triazoles?

    • A1: Microwave-assisted synthesis offers significantly reduced reaction times, often from hours to minutes, and can lead to higher product yields and improved purity.[8] It is also considered a greener chemistry approach.

  • Q2: Are there any specific safety considerations for microwave synthesis?

    • A2: Yes, always use sealed vessels designed for microwave chemistry to prevent explosions from pressure buildup. Ensure the solvent and reagents are compatible with the reaction conditions and the vessel.

Troubleshooting:

ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion - Insufficient microwave power or irradiation time.- Poor absorption of microwave energy by the solvent.- Increase the irradiation time or microwave power.- Choose a solvent with a higher dielectric constant for better microwave absorption.
Product Decomposition - Excessive temperature due to high microwave power.- Reduce the microwave power or use a multi-stage heating profile to better control the temperature.[9]
Inconsistent Results - Non-homogenous heating.- Variations in starting material purity.- Ensure efficient stirring within the microwave vial.- Use high-purity, dry starting materials and solvents.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for various alternative methods for the synthesis of substituted 1,2,4-triazoles.

Table 1: Pellizzari Reaction and Related Microwave-Assisted Synthesis

Starting Material 1Starting Material 2MethodTemperature (°C)TimeYield (%)Reference
BenzamideBenzoylhydrazideConventional220-2502-4 hModerate[1]
Aromatic hydrazideSubstituted nitrileMicrowave1502 h65-79

Table 2: Einhorn-Brunner Reaction

DiacylamineHydrazineSolventTemperature (°C)TimeYield (%)Reference
DibenzamidePhenylhydrazineGlacial Acetic AcidReflux4 hGood[6]
N-formylbenzamidePhenylhydrazineEthanol/Acetic AcidReflux4-8 hGood[10]

Table 3: One-Pot Synthesis from Amidines, Carboxylic Acids, and Hydrazines

AmidineCarboxylic AcidHydrazineTemperature (°C)TimeYield (%)Reference
BenzamidineAcetic AcidPhenylhydrazine804-12 h84[11]
AcetamidineBenzoic AcidMethylhydrazine804-12 h75[11]
4-ChlorobenzamidinePropionic AcidPhenylhydrazine804-12 h78[11]

Table 4: Copper-Catalyzed One-Pot Synthesis from Nitriles and Hydroxylamine

Nitrile 1Nitrile 2Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
BenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201285[11]
4-ChlorobenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201282[11]
4-MethoxybenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201288[11]

Experimental Protocols

Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole

Materials:

  • Benzamide

  • Benzoylhydrazide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.[1]

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.[1]

  • Maintain the temperature and stir the mixture for 2-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.[1]

  • The solid product can be triturated with a suitable solvent like ethanol to remove impurities.[1]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.[1]

Protocol 2: Einhorn-Brunner Reaction - Synthesis of 1,3,5-Triphenyl-1,2,4-triazole

Materials:

  • Dibenzamide (1 equivalent)

  • Phenylhydrazine (1.1 equivalents)

  • Glacial Acetic Acid (solvent)[6]

Procedure:

  • A mixture of dibenzamide and phenylhydrazine in glacial acetic acid is heated under reflux for 4 hours.[6]

  • The reaction mixture is allowed to cool to room temperature.[6]

  • The precipitated solid is collected by filtration.[6]

  • The crude product is washed with a small amount of cold ethanol.[6]

  • The solid is then recrystallized from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.[6]

Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles

Materials:

  • Aromatic hydrazide (0.005 moles)

  • Substituted nitrile (0.0055 moles)

  • n-Butanol (10 mL)

  • Potassium carbonate (0.0055 moles)

Procedure:

  • Add the aromatic hydrazide, substituted nitrile, and potassium carbonate to a 20 mL microwave reaction vessel with 10 mL of n-Butanol.

  • Seal the vessel and place it in a microwave reactor.

  • Subject the reaction mixture to microwave irradiation at 150°C for 2 hours.

  • After cooling the reaction mixture, filter the precipitated substituted 1,2,4-triazole.

  • Recrystallize the product from ethanol.

Protocol 4: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles

Materials:

  • Amidine hydrochloride (1.0 mmol)

  • Carboxylic acid (1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 mmol)

  • Monosubstituted hydrazine (1.0 mmol)

  • DMF (5 mL)[11]

Procedure:

  • To a solution of the amidine hydrochloride and the carboxylic acid in DMF, add DIPEA.[11]

  • Add HATU to the mixture and stir at room temperature for 30 minutes.[11]

  • Add the monosubstituted hydrazine to the reaction mixture.[11]

  • Heat the mixture to 80°C and stir for 4-12 hours, monitoring the reaction progress by TLC.[11]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.[11]

Visualizations

Pellizzari_Reaction_Workflow start Start reactants Combine Amide and Acylhydrazide start->reactants heating Heat to 220-250°C (2-4 hours) reactants->heating monitoring Monitor by TLC heating->monitoring monitoring->heating Incomplete cooling Cool to Room Temperature monitoring->cooling Complete trituration Triturate with Ethanol cooling->trituration purification Recrystallize Product trituration->purification end End purification->end

Caption: Experimental workflow for the Pellizzari reaction.

Einhorn_Brunner_Regioselectivity cluster_start Starting Materials cluster_condition Key Factor cluster_products Products Imide Unsymmetrical Imide (R1CO-NH-COR2) Condition R1COOH is a stronger acid than R2COOH Imide->Condition Hydrazine Hydrazine (R3-NHNH2) Major Major Product (R1 at 3-position) Condition->Major Favored Pathway Minor Minor Product (R2 at 3-position) Condition->Minor Disfavored Pathway

Caption: Logical relationship governing regioselectivity in the Einhorn-Brunner reaction.

Microwave_Synthesis_Workflow node_start Start node_mix Prepare Reactant Mixture Add Hydrazide, Nitrile, Base, and Solvent to Microwave Vial node_start->node_mix:f0 node_irradiate Microwave Irradiation Heat at 150°C for 2 hours node_mix:f0->node_irradiate:f0 node_cool Cooling Cool to Room Temperature node_irradiate:f0->node_cool:f0 node_filter Filtration Isolate Precipitated Product node_cool:f0->node_filter:f0 node_purify Purification Recrystallize from Ethanol node_filter:f0->node_purify:f0 node_end End node_purify:f0->node_end

Caption: Workflow for microwave-assisted 1,2,4-triazole synthesis.

References

Troubleshooting low yield in the cyclization step of triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the cyclization step of triazole synthesis, a critical transformation in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs)

Q1: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is resulting in a low yield. What are the most common causes?

Low yields in CuAAC reactions can often be attributed to several factors. The most common issues include inactivation of the copper catalyst, poor quality of reagents, and suboptimal reaction conditions.[1] The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Additionally, impurities in the azide or alkyne starting materials can interfere with the reaction.[1] It is also crucial to ensure that the reaction conditions, such as stoichiometry, temperature, solvent, and pH, are optimized for your specific substrates.[1]

Q2: How can I ensure my copper catalyst is active throughout the reaction?

To maintain the catalytically active Cu(I) state, it is essential to minimize its oxidation.[1] If you are using a Cu(II) salt, such as copper(II) sulfate (CuSO₄), a reducing agent must be added to generate Cu(I) in situ.[2] Sodium ascorbate is a commonly used reducing agent for this purpose; however, it is crucial to prepare the sodium ascorbate solution fresh, as it can degrade over time.[3] Degassing your solvents to remove dissolved oxygen is also a highly recommended practice to prevent catalyst oxidation.[3] Furthermore, the use of a stabilizing ligand is critical to protect the Cu(I) catalyst from oxidation and accelerate the reaction.[3]

Q3: What is the role of a ligand in the CuAAC reaction, and how do I choose the right one?

Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the rate of the cycloaddition.[3][4] An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[3] The choice of ligand can depend on the specific substrates and reaction conditions. For instance, in bioconjugation reactions where substrates like proteins might sequester the copper catalyst, increasing the concentration of both the copper salt and a suitable ligand is beneficial.[2] For aqueous reactions, water-soluble ligands are often employed.[3] A common starting point for optimization is a ligand-to-copper ratio between 1:1 and 5:1.[3]

Q4: Can the purity of my starting materials significantly impact the yield?

Yes, the purity of your azide and alkyne starting materials is critical for a successful reaction. Impurities can interfere with the catalyst and lead to lower yields.[1] It is advisable to use high-purity reagents and to consider purifying your starting materials if you suspect they are contaminated.[3] Special attention should be paid to the stability of the azide, as they can be unstable.[1]

Q5: My reaction is still sluggish even with an active catalyst and pure reagents. What other parameters can I optimize?

If you are still experiencing low yields, you should consider optimizing other reaction parameters:

  • Temperature: While many CuAAC reactions proceed well at room temperature, some systems may benefit from gentle heating.[2] However, excessively high temperatures can cause degradation of reactants or products.[5]

  • Solvent: The solubility of your reactants can be a limiting factor. If your azide or alkyne is not fully dissolved, consider using a co-solvent. Common solvent systems include DMF/H₂O or t-butanol/H₂O.[2][5]

  • Stoichiometry: The ratio of azide to alkyne can be optimized. Often, using a slight excess (1.1 to 2-fold) of one of the reactants can improve the yield.[3]

  • Reaction Time: For sterically hindered substrates, a longer reaction time may be necessary to achieve a good yield.[2][3]

Q6: I am observing significant byproduct formation. What are the likely side reactions?

A common side reaction in CuAAC is the oxidative homocoupling of the alkyne, also known as Glaser coupling, which consumes your starting material and leads to a lower yield of the desired triazole.[1] This side reaction is often promoted by the presence of oxygen and an insufficient amount of reducing agent.[1] Ensuring a sufficiently degassed reaction environment and an adequate concentration of sodium ascorbate can help to minimize this byproduct.[1]

Q7: What is the difference between copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions?

The primary difference between CuAAC and RuAAC lies in the regioselectivity of the triazole product. Copper-catalyzed reactions typically yield the 1,4-disubstituted triazole isomer, while ruthenium-catalyzed reactions produce the 1,5-disubstituted isomer.[5][6] RuAAC can also be advantageous for reactions involving internal alkynes, which are not suitable substrates for CuAAC.[6] However, troubleshooting low yields in RuAAC can also be necessary, with factors such as catalyst choice and solvent being critical.[7][8]

Data Presentation

The following tables summarize key quantitative data for optimizing the triazole cyclization step.

Table 1: General Reaction Parameters for CuAAC

ParameterRecommended RangeNotes
Azide:Alkyne Ratio 1:1.1 to 1:2A slight excess of one reactant can drive the reaction to completion.[3]
Copper Catalyst Loading 0.05 to 5 mol%Higher loading may be needed for challenging substrates.
Ligand:Copper Ratio 1:1 to 5:1This ratio often requires empirical optimization.[3]
Sodium Ascorbate 0.1 to 10 equivalentsShould always be prepared as a fresh solution.[3]
Temperature 0°C to 70°CSubstrate dependent; higher temperatures can increase rate but also degradation.[5]
Reaction Time 1 to 24 hoursMonitor by TLC or LC-MS to determine completion.[5]

Table 2: Common Solvents for Triazole Synthesis

Solvent SystemTypical Use Case
t-Butanol/H₂O General purpose, good for a wide range of substrates.[5]
DMF/H₂O Good for substrates with lower solubility in alcohols.[5]
DMSO Can be a useful co-solvent for poorly soluble reactants.[2]
Water Often an excellent solvent, especially for bioconjugation.[2]

Experimental Protocols

General Experimental Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

  • Reagent Preparation: In a suitable reaction vessel, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in an appropriate solvent system (e.g., a 1:1 mixture of t-butanol and water).[5]

  • Degassing: To remove dissolved oxygen, sparge the solution with an inert gas, such as argon or nitrogen, for 15-20 minutes.[5]

  • Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.1 equivalents). Add the sodium ascorbate solution to the reaction mixture. Following this, add an aqueous solution of copper(II) sulfate (e.g., 0.05 equivalents).[5] A pre-mixed solution of the copper salt and a stabilizing ligand can also be used.[1]

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Reactions are typically complete within 1 to 24 hours.[5]

  • Work-up: Upon completion, dilute the reaction mixture with water. Extract the product using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[5]

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. If necessary, purify the crude product by column chromatography.[5]

Visualizations

Troubleshooting_Low_Yield Start Low Triazole Yield Observed Check_Catalyst Is the Copper Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure and Stoichiometry Correct? Start->Check_Reagents Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Check_Substrate Are There Substrate-Specific Issues? Start->Check_Substrate Sol_Catalyst_Reduce Add Fresh Reducing Agent (e.g., Sodium Ascorbate) Check_Catalyst->Sol_Catalyst_Reduce No Sol_Catalyst_Degas Degas Solvents Thoroughly Check_Catalyst->Sol_Catalyst_Degas No Sol_Catalyst_Ligand Use a Stabilizing Ligand Check_Catalyst->Sol_Catalyst_Ligand No Sol_Reagents_Purity Use High-Purity Reagents Check_Reagents->Sol_Reagents_Purity No Sol_Reagents_Stoich Optimize Azide:Alkyne Ratio (e.g., 1.1-2 fold excess of one) Check_Reagents->Sol_Reagents_Stoich No Sol_Reagents_Ascorbate Prepare Fresh Sodium Ascorbate Solution Check_Reagents->Sol_Reagents_Ascorbate No Sol_Conditions_Solvent Screen Different Solvents and pH Check_Conditions->Sol_Conditions_Solvent No Sol_Conditions_Temp Adjust Temperature and Reaction Time Check_Conditions->Sol_Conditions_Temp No Sol_Conditions_Ratio Optimize Ligand:Copper Ratio (typically 1:1 to 5:1) Check_Conditions->Sol_Conditions_Ratio No Sol_Substrate_Hindrance Increase Reaction Time/Temperature for Hindered Substrates Check_Substrate->Sol_Substrate_Hindrance Yes Sol_Substrate_Concentration Increase Catalyst/Ligand Concentration Check_Substrate->Sol_Substrate_Concentration Yes Sol_Substrate_Alternative Consider Alternative Ligation Chemistry Check_Substrate->Sol_Substrate_Alternative Yes

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

CuAAC_Mechanism CuII Cu(II) Source (e.g., CuSO₄) CuI Active Cu(I) Catalyst CuII->CuI Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->CuI Copper_Acetylide Copper Acetylide Intermediate CuI->Copper_Acetylide Alkyne Terminal Alkyne Alkyne->Copper_Acetylide Cu_Triazolide Copper Triazolide Intermediate Copper_Acetylide->Cu_Triazolide Azide Organic Azide Azide->Cu_Triazolide Cu_Triazolide->CuI Catalyst Regeneration Triazole_Product 1,4-Disubstituted Triazole Cu_Triazolide->Triazole_Product Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Technical Support Center: Purification of 1H-1,2,4-Triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1H-1,2,4-Triazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but can include:

  • Unreacted starting materials: Such as formamidine, hydrazine, oxalic acid derivatives, or thiosemicarbazide.

  • Reaction byproducts: These can include hydroxylated triazoles if water is present in certain reaction steps, or other isomers depending on the cyclization conditions.

  • Residual solvents: Solvents used in the synthesis and workup, such as methanol, ethanol, or acetic acid, may be present.[1][2]

  • Inorganic salts: Resulting from the use of acids or bases during the reaction or workup.

Q2: What are the recommended methods for purifying this compound?

A2: The primary methods for purification are:

  • Recrystallization: Effective for removing most soluble and insoluble impurities.

  • Acid-Base Extraction: An excellent method for separating the acidic product from neutral or basic impurities.[3][4][5]

  • Column Chromatography: Useful for separating impurities with similar polarity to the product.

Q3: How can I assess the purity of my this compound?

A3: Purity should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not crystallize upon cooling.

  • Possible Cause: The solution may be too dilute, or the chosen solvent is too effective at room temperature.

  • Troubleshooting Steps:

    • Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure product.

    • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a lower temperature: If room temperature cooling is ineffective, try an ice bath or refrigeration. Be aware that rapid cooling can trap impurities.

    • Change the solvent system: The ideal solvent should dissolve the compound well when hot and poorly when cold.

Issue 2: The product "oils out" instead of crystallizing.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, causing it to separate as a liquid.

  • Troubleshooting Steps:

    • Reheat and add more solvent: Reheat the solution until the oil redissolves, then add more solvent.

    • Cool slowly: Allow the solution to cool very slowly to encourage crystal lattice formation.

    • Use a lower-boiling point solvent.

Issue 3: The recrystallized product is still impure.

  • Possible Cause: The impurity has very similar solubility characteristics to the product, or impurities were trapped during rapid crystallization.

  • Troubleshooting Steps:

    • Perform a second recrystallization: This can often remove residual impurities.

    • Use a different solvent system.

    • Consider an alternative purification method: If co-crystallization is an issue, acid-base extraction or column chromatography may be more effective.

Acid-Base Extraction

Issue 1: Poor separation of layers in the separatory funnel.

  • Possible Cause: The densities of the aqueous and organic layers are too similar, or an emulsion has formed.

  • Troubleshooting Steps:

    • Add brine: Adding a saturated aqueous solution of NaCl can help to break up emulsions and increase the density of the aqueous layer.

    • Allow time: Gently swirl the funnel and allow it to stand undisturbed for a longer period.

    • Filtration: In severe cases, filtering the mixture through a pad of Celite or glass wool can help to break the emulsion.

Issue 2: Low recovery of the product after precipitation.

  • Possible Cause: The pH was not adjusted correctly, or the product has some solubility in the aqueous solution.

  • Troubleshooting Steps:

    • Check the pH: Ensure the pH is sufficiently acidic (typically pH 1-2) to fully protonate the carboxylate salt.[8] Use a pH meter for accuracy.

    • Cool the solution: Cooling the acidified solution in an ice bath can reduce the solubility of the product and increase the yield.

    • Extract the aqueous layer: After precipitation and filtration, extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

Column Chromatography

Issue 1: The compound is not moving down the column (streaking at the origin).

  • Possible Cause: The eluent is not polar enough, or the compound is interacting too strongly with the stationary phase (silica gel is acidic).

  • Troubleshooting Steps:

    • Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent system. Adding a small amount of acetic acid to the eluent can help to protonate the carboxylic acid and reduce its interaction with the silica.

    • Change the stationary phase: Consider using a different stationary phase, such as alumina.

Issue 2: Poor separation of the product from an impurity.

  • Possible Cause: The chosen eluent system does not provide sufficient resolution.

  • Troubleshooting Steps:

    • Optimize the eluent system: Systematically test different solvent mixtures using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (a difference in Rf values of at least 0.2).

    • Use a longer column or a finer stationary phase: This can increase the number of theoretical plates and improve separation.

    • Gradient elution: Start with a less polar eluent and gradually increase the polarity to elute the compounds sequentially.

Data Presentation

Table 1: Purity of this compound derivatives after purification.

Purification MethodStarting Material/ImpuritySolvent SystemPurity Achieved (HPLC)YieldReference
RecrystallizationCrude Methyl 1,2,4-triazole-3-carboxylateMethanol>98%~90%[9]
RecrystallizationCrude 1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl esterMethanol99.1%85.1%[6]
Desulfurization & Recrystallization5-mercapto-triazole-3-carboxylic acidAcetic acid/H₂O₂ then recrystallizationNot specified66-87% (crude)[10]

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. For maximum crystal formation, place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Basification: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of the carboxylic acid will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean beaker.

  • Back-extraction (Optional): To ensure all the product is extracted, add more 1 M NaOH to the organic layer, shake, and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated acid (e.g., HCl) dropwise with stirring until the solution becomes strongly acidic (pH 1-2), which will cause the purified this compound to precipitate.

  • Isolation, Washing, and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry as described in the recrystallization protocol.

Protocol 3: Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to the chosen eluent (a mixture of a non-polar and a polar solvent, e.g., ethyl acetate/hexanes with a small amount of acetic acid). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Continuously tap the column to ensure even packing of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool to induce crystallization hot_filtration->cool Clear Solution isolate Isolate crystals (vacuum filtration) cool->isolate wash Wash with cold solvent isolate->wash dry Dry purified product wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_acid_base cluster_extraction Separatory Funnel dissolve Dissolve crude product in organic solvent add_base Add aqueous base (e.g., NaOH) and shake dissolve->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Deprotonated Product) separate_layers->aqueous_layer acidify Acidify aqueous layer to precipitate product (e.g., HCl) aqueous_layer->acidify isolate Isolate, Wash, and Dry (Vacuum Filtration) acidify->isolate pure_product Pure Product isolate->pure_product

Caption: Workflow for the purification of this compound by acid-base extraction.

logical_relationship_troubleshooting cluster_recrystallization Recrystallization cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography start Purification Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out impure_product_recryst Still Impure start->impure_product_recryst poor_separation Poor Layer Separation start->poor_separation low_recovery Low Recovery start->low_recovery no_elution Compound Doesn't Move start->no_elution poor_resolution Poor Separation start->poor_resolution solution_recryst Solutions: - Induce crystallization - Concentrate solution - Change solvent no_crystals->solution_recryst solution_oil Solutions: - Reheat and add solvent - Cool slowly - Change solvent oiling_out->solution_oil solution_impure_recryst Solutions: - Re-recrystallize - Use different method impure_product_recryst->solution_impure_recryst solution_separation Solutions: - Add brine - Allow to stand poor_separation->solution_separation solution_recovery Solutions: - Check pH - Cool solution - Back-extract low_recovery->solution_recovery solution_elution Solutions: - Increase eluent polarity - Add acid to eluent no_elution->solution_elution solution_resolution Solutions: - Optimize eluent (TLC) - Use longer column - Gradient elution poor_resolution->solution_resolution

Caption: Logical relationships for troubleshooting common purification issues.

References

Technical Support Center: Purity Assessment of 1H-1,2,4-Triazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for the purity assessment of 1H-1,2,4-Triazole-3-carboxylic acid (CAS: 4928-87-4).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The most common and robust methods for purity assessment are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase (RP-HPLC), and Gas Chromatography (GC), often requiring derivatization. Non-aqueous titration can also be used for assay determination.[1] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are employed to confirm the structure and identify impurities.[2]

Q2: What is the typical purity specification for commercially available this compound?

A2: Commercially available this compound typically has a purity of ≥97% or >98.0%, as determined by HPLC or non-aqueous titration.[1][3]

Q3: Why is my this compound sample showing poor peak shape (tailing) in RP-HPLC?

A3: Peak tailing for this compound is common due to its acidic nature and polarity. The carboxylic acid group can interact with residual, un-endcapped silanols on the silica-based column packing. This can be mitigated by adjusting the mobile phase pH to be well below the pKa of the carboxylic acid (typically by adding 0.1% trifluoroacetic acid or formic acid) to ensure the analyte is in its protonated, less polar form.[4][5]

Q4: Can I analyze this compound by Gas Chromatography (GC)?

A4: Direct analysis by GC can be challenging due to the compound's polarity and low volatility. The carboxylic acid and triazole groups can cause peak tailing and adsorption to active sites in the GC system.[6][7] Derivatization to convert the polar groups into less polar, more volatile esters or silyl ethers is often necessary for successful GC analysis.

Q5: What are potential impurities I should look for?

A5: Potential impurities can arise from the synthesis process. For example, if synthesized from 5-mercapto-triazole-3-carboxylic acid, unreacted starting material could be a potential impurity.[8] Other related substances or degradation products may also be present. It is also a known metabolite and impurity of the antiviral drug Ribavirin.[9]

Analytical Methodologies & Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purity assessment due to its high resolution and sensitivity for polar, non-volatile compounds.

Experimental Workflow for HPLC Purity Assessment

G HPLC Purity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Prepare Mobile Phase (e.g., ACN/H2O with TFA) B 2. Prepare Standard Solution (Known Concentration) A->B C 3. Prepare Sample Solution (Accurately Weighed) B->C D 4. Equilibrate HPLC System C->D E 5. Inject Standard(s) D->E F 6. Inject Sample(s) E->F G 7. Integrate Peaks F->G H 8. Calculate Purity (% Area Normalization) G->H I 9. Generate Report H->I G cluster_rec A Analyte Properties B Volatile & Thermally Stable? A->B C Highly Polar? B->C No D Consider GC (likely with derivatization) B->D Yes E Use RP-HPLC C->E No F Consider HILIC or RP-HPLC with modified mobile phase C->F Yes G Troubleshooting Peak Tailing cluster_checks Troubleshooting Peak Tailing Start Asymmetric Peak Observed (Tailing) Check1 1. Check for Column Overload Start->Check1 Action1 Dilute sample 1:10 and 1:100. Re-inject. Check1->Action1 Check2 2. Optimize Mobile Phase pH Action1->Check2 If tailing persists Result Problem Solved Action1->Result If peak shape improves Action2 Ensure pH is low enough to protonate the analyte. Add 0.1% TFA or HCOOH. Check2->Action2 Check3 3. Check for Secondary Interactions Action2->Check3 If tailing persists Action2->Result If peak shape improves Action3 Use a base-deactivated column. Add a competing base for basic compounds (not applicable here). Check3->Action3 Check4 4. Check Column Health Action3->Check4 If tailing persists Action4 Flush column with strong solvent. If no improvement, replace the column. Check4->Action4 Action4->Result

References

Validation & Comparative

A Comparative Guide to 1H-1,2,4-Triazole-3-carboxylic acid and 1H-1,2,3-Triazole-4-carboxylic acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of appropriate scaffolds is paramount to the successful design of novel therapeutics. Among the myriad of heterocyclic structures, triazole carboxylic acids have emerged as versatile building blocks. This guide provides a detailed comparison of two key isomers, 1H-1,2,4-Triazole-3-carboxylic acid and 1H-1,2,3-Triazole-4-carboxylic acid , for researchers, scientists, and drug development professionals. The distinct arrangement of nitrogen atoms within their five-membered rings leads to significant differences in their physicochemical properties, reactivity, and ultimately, their utility in drug design.

Physicochemical Properties: A Tale of Two Isomers

The subtle difference in the placement of a nitrogen atom between the 1,2,4- and 1,2,3-triazole rings results in notable variations in their electronic distribution, dipole moment, and hydrogen bonding capabilities. These differences are reflected in their physicochemical properties, which are crucial for pharmacokinetics and pharmacodynamics.

PropertyThis compound1H-1,2,3-Triazole-4-carboxylic acidReference
Molecular Formula C₃H₃N₃O₂C₃H₃N₃O₂[1][2]
Molecular Weight 113.07 g/mol 113.07 g/mol [][4]
Melting Point 132-136 °CNot available
Computed pKa Not availableNot available
Computed LogP -0.2-0.5[1][2]

Role in Drug Design: Bioisosterism and Beyond

Both 1,2,4- and 1,2,3-triazole moieties are recognized as valuable pharmacophores and are often employed as bioisosteres for other functional groups, most notably the carboxylic acid and amide groups.[5] This strategy allows for the fine-tuning of a drug candidate's properties to enhance efficacy, selectivity, and metabolic stability.

This compound and its derivatives have been explored for a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The 1,2,4-triazole scaffold is a well-established component of many antifungal drugs.[6]

  • Anti-inflammatory Activity: Derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes.[]

  • Anticancer Activity: Certain derivatives have shown antiproliferative effects by targeting pathways such as FAK signaling.[7]

1H-1,2,3-Triazole-4-carboxylic acid is a prominent player in the realm of "click chemistry," a powerful tool in drug discovery for the rapid and efficient synthesis of new molecular entities.[8] This has led to its incorporation into a diverse array of potential therapeutic agents, including:

  • Antimicrobial Agents: "Click" synthesis has been utilized to generate novel antimicrobial compounds.[8]

  • Enzyme Inhibitors: The 1,2,3-triazole scaffold can act as a rigid linker to position pharmacophoric groups for optimal interaction with enzyme active sites.[9]

The choice between these two isomers in a drug design campaign will depend on the specific therapeutic target and the desired physicochemical properties of the final compound. The 1,2,4-isomer has a longer history in established drugs, while the 1,2,3-isomer offers the synthetic advantages of click chemistry.

Experimental Protocols

The following are generalized protocols for the determination of key physicochemical properties. Specific experimental conditions may need to be optimized for these particular compounds.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the triazole carboxylic acids.

Methodology:

  • Solution Preparation: Prepare a standard solution of the triazole carboxylic acid (e.g., 0.01 M) in a suitable solvent mixture, such as 50% (v/v) dioxane-water.[10] A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

  • Titration Setup: Place a known volume of the analyte solution in a beaker equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. The data can also be analyzed using specialized software like PKAS for more accurate calculations.[10]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Analyte Solution Analyte Solution Titration Vessel Titration Vessel Analyte Solution->Titration Vessel Titrant Solution Titrant Solution Burette Burette Titrant Solution->Burette Titration Curve Titration Curve Titration Vessel->Titration Curve Record pH vs. Volume pH Electrode pH Electrode pH Electrode->Titration Vessel Burette->Titration Vessel Stirrer Stirrer Stirrer->Titration Vessel pKa Determination pKa Determination Titration Curve->pKa Determination Half-equivalence point

Workflow for pKa determination by potentiometric titration.
Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the partition coefficient (LogP), a measure of lipophilicity.

Methodology:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Standard Preparation: Prepare standard solutions of compounds with known LogP values.

  • Sample Preparation: Prepare a solution of the triazole carboxylic acid in the mobile phase.

  • Chromatography: Inject the standard and sample solutions into an RP-HPLC system equipped with a suitable column (e.g., C18). Elute the compounds isocratically with each mobile phase composition.

  • Data Analysis: Determine the retention factor (k) for each compound at each mobile phase composition. The logarithmic retention factor (log k) is linearly proportional to the concentration of the organic modifier. The log k value extrapolated to 100% aqueous phase (log k_w) is then used to calculate the LogP value based on a calibration curve generated from the standard compounds.[11]

G Mobile Phase Preparation Mobile Phase Preparation RP-HPLC Analysis RP-HPLC Analysis Mobile Phase Preparation->RP-HPLC Analysis Standard & Sample Preparation Standard & Sample Preparation Standard & Sample Preparation->RP-HPLC Analysis Data Collection Data Collection RP-HPLC Analysis->Data Collection Retention Times Data Analysis Data Analysis Data Collection->Data Analysis Calculate log k LogP Determination LogP Determination Data Analysis->LogP Determination Extrapolate to log k_w & Calibrate

Workflow for LogP determination by RP-HPLC.

Signaling Pathways and Logical Relationships

The role of these triazole carboxylic acids in modulating specific signaling pathways is often indirect and realized through their incorporation into more complex drug molecules. For instance, a derivative of this compound might be designed to inhibit a particular kinase in a cancer-related signaling pathway. The triazole moiety itself can be crucial for binding to the target protein through hydrogen bonding or other non-covalent interactions.

The logical relationship in designing such inhibitors often follows a structure-activity relationship (SAR) approach.

G Initial Hit Compound Initial Hit Compound Scaffold Selection Scaffold Selection Initial Hit Compound->Scaffold Selection Derivative Synthesis Derivative Synthesis Scaffold Selection->Derivative Synthesis Choose 1,2,4- or 1,2,3-Triazole Biological Screening Biological Screening Derivative Synthesis->Biological Screening SAR Analysis SAR Analysis Biological Screening->SAR Analysis Activity Data Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Derivative Synthesis Iterative Design

Logical workflow for triazole-based drug discovery.

References

A Comparative Guide to the Biological Activity of 1H-1,2,4-Triazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. This guide provides a comparative analysis of the biological activities of derivatives of 1H-1,2,4-triazole-3-carboxylic acid, a key building block for novel therapeutic agents. By presenting quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate the rational design and development of next-generation pharmaceuticals.

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

Derivatives of this compound have demonstrated significant potential as antifungal agents. The primary mechanism of action for many of these compounds involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

A series of novel 1,2,4-triazole derivatives containing carboxamide fragments, designed based on the structure of the commercial fungicide mefentrifluconazole, have shown promising antifungal activity against various phytopathogenic fungi.[1][2]

Table 1: Antifungal Activity of 1H-1,2,4-Triazole-3-carboxamide Derivatives against Physalospora piricola

CompoundR (Substitution on Carboxamide)Inhibition Rate (%) at 50 µg/mLEC50 (µg/mL)
6h 4-Trifluoromethylbenzyl9213.095
5j 4-Trifluoromethylphenyl9017.362
Mefentrifluconazole (Control) --39.516

Data sourced from studies on novel 1,2,4-triazole derivatives containing carboxamide fragments.[1][2]

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is typically evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6][7]

  • Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., potato dextrose agar) to obtain sporulation. A suspension of fungal spores is prepared in sterile saline and the concentration is adjusted to a defined range (e.g., 1 × 10^5 to 5 × 10^5 CFU/mL).

  • Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in a 96-well microtiter plate using a liquid medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal spore suspension. A growth control (containing no compound) and a sterility control (containing no inoculum) are included.

  • Incubation: The plates are incubated at a specific temperature (e.g., 28-35°C) for a defined period (e.g., 48-72 hours).

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by using a spectrophotometer to measure turbidity.[3][4][5][6][7]

Antifungal_Mechanism Triazole 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion CYP51->Ergosterol Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Integrins Integrins FAK FAK Integrins->FAK Activates PI3K PI3K FAK->PI3K Activates Triazole 1,2,4-Triazole Derivative (e.g., 3d) Triazole->FAK Inhibits (e.g., IC50 = 18.10 nM for 3d) Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Synthesis_Workflow Start 1H-1,2,4-Triazole- 3-carboxylic Acid Ester Ethyl 1H-1,2,4-triazole- 3-carboxylate Start->Ester Esterification (e.g., EtOH, H+) Product 1H-1,2,4-Triazole- 3-carboxamide Derivative Ester->Product Amidation Amine R-NH2 (Various Amines) Amine->Product

References

A Comparative Guide to Catalytic Synthesis of 1H-1,2,4-Triazole-3-carboxylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1H-1,2,4-triazole-3-carboxylic acid and its esters, crucial intermediates in the production of antiviral drugs such as Ribavirin, has been approached through various synthetic routes.[1][2][3] The efficacy of these methods is often dictated by the choice of catalyst, which can significantly influence reaction yield, conditions, and overall efficiency. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal methodology for their specific needs.

Comparison of Synthetic Methodologies

The following tables summarize key quantitative data for different catalytic approaches to the synthesis of this compound esters.

Table 1: Base-Catalyzed Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate

This method involves the reaction of trichloroacetonitrile with formylhydrazine, where a base is used to catalyze the initial addition reaction.

CatalystStarting MaterialsReaction Conditions (Step 1)Overall Yield (%)Reference
Potassium Carbonate (K₂CO₃)Trichloroacetonitrile, FormylhydrazineMethanol, 0-5 °C90.5[4]
Cesium Carbonate (Cs₂CO₃)Trichloroacetonitrile, FormylhydrazineMethanol, 0-5 °C91.2[4]

Note: The overall yield is reported for a three-step synthesis, with the base used in the first step.

Table 2: Metal-Catalyzed Synthesis of Substituted 1,2,4-Triazoles

While direct comparative data for various metal catalysts in the synthesis of the unsubstituted this compound is limited, numerous studies demonstrate the efficacy of copper and silver catalysts in the synthesis of substituted 1,2,4-triazoles. This approach often involves the [3+2] cycloaddition of isocyanides with diazonium salts.[5][6]

CatalystReactantsReaction ConditionsYield (%)Key FeaturesReference
Silver(I) (Ag(I))Isocyanides, Aryl Diazonium SaltsMild conditionsup to 88Highly regioselective for 1,3-disubstituted 1,2,4-triazoles[5][6]
Copper(II) (Cu(II))Isocyanides, Aryl Diazonium SaltsMild conditionsup to 79Highly regioselective for 1,5-disubstituted 1,2,4-triazoles[5][6]
Copper(I) Bromide (CuBr)Amidines, NitrilesDMSO, air, 120 °C, 24 h52-85Synthesis of 1,3-disubstituted 1,2,4-triazoles
Copper(II) Acetate (Cu(OAc)₂)Nitriles, Hydroxylamine-Moderate to GoodOne-pot synthesis of substituted 1,2,4-triazoles[5]
Table 3: Other Catalytic Systems

Phase transfer catalysts have also been employed in the synthesis of this compound.

Catalyst TypeExample CatalystReaction StepYield (%)Reference
Phase Transfer CatalystTetrabutyl ammonium bromideHydrolysis of 1,2,4-triazole-3-formyl-(N-phenyl)amine81[1]

Experimental Protocols

Base-Catalyzed Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate[4]

Step 1: Formation of Intermediate 3 In a reaction vessel, 200 mL of methanol is cooled to 0 °C. 1.4 g (0.01 mol) of potassium carbonate is added, and the temperature is maintained at 0-5 °C. 28.9 g (0.2 mol) of trichloroacetonitrile is slowly added dropwise. After stirring for 20 minutes, a methanol solution of 15.6 g (0.26 mol) of formylhydrazine is added dropwise.

Step 2: Cyclization to Intermediate 4 The resulting mixture from Step 1 is heated to 90-100 °C until the solid melts and the reaction is complete. The mixture is then cooled to solidify, yielding intermediate 4.

Step 3: Alcoholysis to Methyl 1,2,4-triazole-3-carboxylate Intermediate 4 is dissolved in methanol, and a base such as sodium methoxide is added. The mixture is stirred until the reaction is complete. The crude product is then recrystallized from methanol to yield methyl 1,2,4-triazole-3-carboxylate.

Copper-Catalyzed Synthesis of 1,3-Disubstituted 1,2,4-Triazoles

A mixture of the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), CuBr (0.05 mmol), and Cs₂CO₃ (2.0 mmol) in DMSO (2 mL) is stirred at 120 °C under an air atmosphere for 24 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 1,3-disubstituted 1,2,4-triazole.

Visualizations

Experimental Workflow: Base-Catalyzed Synthesis

G cluster_step1 Step 1: Formation of Intermediate 3 cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Alcoholysis start Trichloroacetonitrile + Formylhydrazine reagents1 Methanol, Potassium Carbonate (Catalyst) start->reagents1 conditions1 0-5 °C reagents1->conditions1 intermediate3 Intermediate 3 conditions1->intermediate3 conditions2 90-100 °C intermediate3->conditions2 intermediate4 Intermediate 4 conditions2->intermediate4 reagents3 Methanol, Sodium Methoxide intermediate4->reagents3 product Methyl 1H-1,2,4-triazole-3-carboxylate reagents3->product

Caption: Workflow for the base-catalyzed synthesis of methyl 1H-1,2,4-triazole-3-carboxylate.

Signaling Pathway: Catalyst-Controlled Regioselective Synthesis

G cluster_ag Ag(I) Catalysis cluster_cu Cu(II) Catalysis reactants Isocyanides + Aryl Diazonium Salts product_ag 1,3-Disubstituted 1,2,4-Triazole reactants->product_ag  Ag(I) catalyst product_cu 1,5-Disubstituted 1,2,4-Triazole reactants->product_cu  Cu(II) catalyst

Caption: Catalyst control of regioselectivity in the synthesis of disubstituted 1,2,4-triazoles.

References

A Comparative Study on the Antiviral Activity of Ribavirin and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of Ribavirin and its key analogues. The information presented is supported by experimental data from various in vitro and in vivo studies, offering a comprehensive resource for researchers in the field of virology and antiviral drug development.

Introduction to Ribavirin and its Analogues

Ribavirin is a synthetic guanosine analogue with broad-spectrum antiviral activity against a wide range of RNA and DNA viruses.[1][2] Its multifaceted mechanism of action, which includes the inhibition of inosine monophosphate dehydrogenase (IMPDH), interference with viral RNA polymerase, and induction of lethal mutagenesis, makes it a valuable tool in antiviral therapy.[3][4][5] However, its clinical use can be limited by side effects such as hemolytic anemia.[6] This has spurred the development of various analogues aimed at improving efficacy, liver targeting, and reducing toxicity. This guide focuses on a comparative analysis of Ribavirin and its prominent analogues, including Favipiravir (T-705), Viramidine, Taribavirin, Mizoribine, and 3-Deazaguanine.

Comparative Antiviral Activity: In Vitro Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of Ribavirin and its analogues against various viruses. The data is presented as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), and the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI), calculated as CC₅₀/EC₅₀ (or IC₅₀), is also provided as a measure of the compound's therapeutic window.

Table 1: Antiviral Activity against Influenza A Virus

CompoundCell LineAssay TypeEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Ribavirin MDCKCPE Reduction11>100>9.1[7]
Favipiravir (T-705) MDCKPlaque Reduction0.08 - 3>400>133[7]
Favipiravir (T-705) MDCKCPE Reduction11 - 17>1000>58.8[7]
3-Deazaguanine Not SpecifiedNot SpecifiedActiveNot SpecifiedNot Specified[7][8]

Table 2: Antiviral Activity against Hepatitis C Virus (HCV)

CompoundCell LineAssay TypeEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Ribavirin Huh-7 (Replicon)Replicon Assay80200 (GAPDH reduction)2.5[9]
Taribavirin (Viramidine) Not SpecifiedNot SpecifiedActive (as prodrug of Ribavirin)Less toxic than RibavirinImproved[6][10]

Table 3: Antiviral Activity against Respiratory Syncytial Virus (RSV)

CompoundCell LineAssay TypeEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Ribavirin HEp-2CPE Reduction3.74>100>26.7[11]
Mizoribine Not SpecifiedNot SpecifiedActiveNot SpecifiedNot Specified[12]

Table 4: Antiviral Activity against Other Viruses

CompoundVirusCell LineAssay TypeEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Ribavirin Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Vero E6Immunofocus Assay0.6-2.8 µg/mL>50 µg/mL>17.8[8]
Favipiravir (T-705) Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Vero E6Immunofocus Assay1.2-4.7 µg/mL>50 µg/mL>10.6[8]
Ribavirin Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)VeroCPE Reduction & RT-qPCR3.69 - 8.72 µg/mL>31.3 µg/mL>3.6[13]
Mizoribine Foot-and-Mouth Disease Virus (FMDV)IBRS-2Not SpecifiedActiveNot SpecifiedNot Specified[14]
3-Deazaguanine Parainfluenza, Rhino, Adeno, Herpes, Vaccinia virusesVariousNot SpecifiedActiveNot SpecifiedNot Specified[7][8]

Mechanisms of Action

Ribavirin and its analogues exert their antiviral effects through multiple mechanisms, which can vary in prominence depending on the specific compound and the virus.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

A primary mechanism for many of these compounds is the inhibition of the host cell enzyme IMPDH.[4] This enzyme is critical for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, Ribavirin monophosphate and the active forms of its analogues deplete the intracellular pool of guanosine triphosphate (GTP), a crucial building block for viral RNA and DNA synthesis. This GTP depletion hinders viral replication.[4]

IMPDH_Pathway cluster_host_cell Host Cell Cytoplasm IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP ViralReplication Viral RNA/DNA Synthesis GTP->ViralReplication Essential for Ribavirin Ribavirin / Analogues RibavirinMP Ribavirin-MP / Analogue-MP Ribavirin->RibavirinMP Phosphorylation RibavirinMP->IMPDH Inhibits IMPDH->XMP Catalyzes conversion

Caption: Inhibition of the IMPDH pathway by Ribavirin and its analogues.

Direct Inhibition of Viral Polymerase

Ribavirin triphosphate (RTP) and the triphosphate forms of its analogues can act as competitive inhibitors of viral RNA-dependent RNA polymerase (RdRp) and other viral polymerases. By mimicking guanosine triphosphate, they can be incorporated into the growing viral RNA or DNA chain, leading to chain termination or impaired polymerase function.[3]

Lethal Mutagenesis

A fascinating mechanism of action for Ribavirin is the induction of "error catastrophe" or lethal mutagenesis.[5] When incorporated into the viral genome, Ribavirin can base-pair with either cytosine or uracil, leading to an increased rate of mutations during viral replication. This accumulation of mutations can eventually exceed a threshold, resulting in non-viable viral progeny.[5]

Immunomodulation

Ribavirin has also been shown to modulate the host immune response, promoting a shift towards a Th1 (T-helper 1) cytokine profile, which is associated with a more effective antiviral response.[5] Some of its analogues, like Levovirin and Viramidine, retain these immunomodulatory properties.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antiviral activity of Ribavirin and its analogues.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for screening antiviral compounds. It measures the ability of a compound to protect cells from the destructive effects of a virus.

Protocol Overview:

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero, MDCK, HEp-2) in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Infection and Treatment: Infect the cell monolayer with a known titer of the virus in the presence of varying concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (no compound).

  • Quantification: Assess cell viability using methods such as staining with crystal violet or neutral red, or by measuring cellular ATP levels.

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that inhibits the viral cytopathic effect by 50%.

CPE_Workflow start Start seed_cells Seed Host Cells in 96-well Plate start->seed_cells add_compound Add Serial Dilutions of Test Compound seed_cells->add_compound infect_cells Infect Cells with Virus add_compound->infect_cells incubate Incubate (e.g., 2-5 days) infect_cells->incubate assess_cpe Assess Cytopathic Effect (e.g., Crystal Violet Staining) incubate->assess_cpe calculate_ec50 Calculate EC50 assess_cpe->calculate_ec50 end End calculate_ec50->end

Caption: General workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound. It is considered a gold-standard method for determining antiviral efficacy.

Protocol Overview:

  • Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6- or 12-well plates.

  • Virus Adsorption: Infect the cell monolayer with a dilution of virus calculated to produce a countable number of plaques.

  • Overlay Application: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates until visible plaques are formed.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Workflow start Start seed_cells Seed Host Cells in Multi-well Plate start->seed_cells infect_cells Infect Cells with Virus seed_cells->infect_cells add_overlay Add Semi-solid Overlay with Test Compound infect_cells->add_overlay incubate Incubate until Plaques Form add_overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for a Plaque Reduction Assay.

Quantitative PCR (qPCR) Based Assay

This highly sensitive and specific method quantifies the amount of viral RNA or DNA in infected cells or culture supernatants, providing a direct measure of viral replication.

Protocol Overview:

  • Infection and Treatment: Infect host cells with the virus and treat with different concentrations of the antiviral compound.

  • RNA/DNA Extraction: At a specific time point post-infection, extract total RNA or DNA from the cells or supernatant.

  • Reverse Transcription (for RNA viruses): Convert viral RNA to complementary DNA (cDNA) using reverse transcriptase.

  • qPCR Amplification: Amplify a specific viral gene using qPCR with specific primers and probes.

  • Quantification: Determine the viral load by comparing the amplification signal to a standard curve.

  • Data Analysis: Calculate the EC₅₀ value, the compound concentration that reduces the viral nucleic acid level by 50%.

Conclusion

Ribavirin remains a cornerstone of broad-spectrum antiviral therapy. The development of its analogues has been driven by the need to improve its therapeutic index by enhancing efficacy, improving pharmacokinetic properties, and reducing toxicity. Analogues like Favipiravir have shown significant promise with potent antiviral activity against a range of viruses. Others, such as Viramidine and Taribavirin, have been designed to achieve liver-specific targeting and reduce systemic side effects. The comparative data presented in this guide highlights the diverse antiviral profiles of these compounds and underscores the ongoing efforts to develop more effective and safer antiviral agents. The detailed experimental protocols and mechanistic diagrams provide a valuable resource for researchers working to advance the field of antiviral drug discovery.

References

Validating the Structure of 1H-1,2,4-Triazole-3-carboxylic Acid: A Comparative Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of expected and experimental spectroscopic data for the validation of the heterocyclic compound 1H-1,2,4-Triazole-3-carboxylic acid, a molecule of interest in medicinal chemistry.

This technical note outlines the characteristic nuclear magnetic resonance (NMR) and mass spectrometry (MS) signatures of this compound. By presenting idealized data alongside detailed experimental protocols, this guide serves as a practical resource for the verification of this compound's structure in a laboratory setting.

Predicted and Experimental Spectroscopic Data Comparison

The structural integrity of this compound can be rigorously assessed by comparing experimentally obtained NMR and MS data with predicted values derived from established principles of spectroscopy and data from analogous structures.

Table 1: ¹H NMR Data Comparison (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (-COOH)12.0 - 13.5Broad SingletDisappears upon D₂O exchange.
Triazole C-H (H5)8.5 - 8.8Singlet
Triazole N-H13.5 - 15.0Broad SingletChemical shift can be highly variable.

Table 2: ¹³C NMR Data Comparison (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)160.0 - 165.0
Triazole C3145.0 - 150.0
Triazole C5148.0 - 153.0

Table 3: Mass Spectrometry Data

Ionization ModeParameterPredicted Value (m/z)Key Fragmentation Ions (m/z)
ESI-[M-H]⁻112.0168.01 ([M-H-CO₂]⁻)
ESI+[M+H]⁺114.0396.02 ([M+H-H₂O]⁺), 69.03 ([M+H-COOH]⁺)

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed methodologies for acquiring NMR and mass spectrometry data are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until the compound is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

3. ¹³C NMR Acquisition:

  • Spectrometer: 125 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Referencing: DMSO-d₆ solvent peak at 39.52 ppm.

4. D₂O Exchange:

  • After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently and re-acquire the ¹H NMR spectrum to observe the disappearance of the carboxylic acid proton signal.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometer Conditions (Electrospray Ionization - ESI):

  • Ionization Mode: ESI, positive and negative modes

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

Visualizing the Validation Workflow

The logical flow of the structural validation process can be represented as a straightforward workflow, ensuring all critical steps are considered.

cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of Putative This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, D₂O Exchange) purification->nmr ms Mass Spectrometry (ESI+, ESI-) purification->ms comparison Comparison of Experimental Data with Predicted Values nmr->comparison ms->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation Data Match structure_discrepancy Structural Discrepancy comparison->structure_discrepancy Data Mismatch

Caption: Workflow for the structural validation of this compound.

Potential Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation pattern in mass spectrometry provides further confidence in the structural assignment. A plausible fragmentation pathway for the protonated molecule is depicted below.

parent [M+H]⁺ m/z = 114.03 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 96.02 parent->frag1 - H₂O frag2 Loss of COOH radical [M+H-COOH]⁺ m/z = 69.03 parent->frag2 - •COOH frag3 Loss of CO [M+H-H₂O-CO]⁺ m/z = 68.02 frag1->frag3 - CO

Caption: A potential ESI+ fragmentation pathway for this compound.

By following the detailed protocols and comparing the acquired data with the provided reference tables, researchers can confidently validate the structure of this compound, ensuring the integrity of their chemical entities for subsequent stages of research and development.

In Vitro Efficacy of Novel 1H-1,2,4-Triazole-3-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of novel compounds derived from the core structure of 1H-1,2,4-triazole-3-carboxylic acid. The following sections detail the antiproliferative and antimicrobial activities of various synthesized derivatives, supported by experimental data from peer-reviewed studies. Detailed methodologies for the key assays are provided to ensure reproducibility and aid in the design of future experiments.

Comparative Anticancer Activity

A series of novel 1H-1,2,4-triazole-3-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically expressed as IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Anticancer Activity of 1H-1,2,4-Triazole-3-Carboxamide Derivatives (IC50 in µM)

Compound IDSubstitution PatternMCF-7 (Breast)Hela (Cervical)A549 (Lung)Reference
7a 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one>100>100>100[1]
7b 1-(4-chlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one89.278.4>100[1]
7c 1-(4-bromophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one75.345.688.2[1]
7d 1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one65.734.276.5[1]
8a 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole>100>100>100[1]
8b 1-(1-(4-chlorophenyl)-3-phenylpropan-2-yl)-1H-1,2,4-triazole81.477.392.4[1]
8c 1-(1-(4-bromophenyl)-3-phenylpropan-2-yl)-1H-1,2,4-triazole72.365.181.7[1]
10a 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione6.435.621.1[1]
10d 1-(4-bromophenyl)-4-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione10.29.816.5[1]
Doxorubicin Standard Chemotherapeutic0.891.21.5[1]

Note: The presented data is a selection from the cited literature and is intended for comparative purposes. For a comprehensive understanding, please refer to the original publications.

Comparative Antimicrobial Activity

Derivatives of 1H-1,2,4-triazole-3-thiol have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The broth microdilution method is a standard assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of 4-amino-substituted-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)

Compound IDSubstitution PatternS. aureusB. subtilisE. coliS. typhiC. albicansA. nigerReference
4a 4-Fluoro-benzylideneamino354248556072[2]
4b 4-Chloro-benzylideneamino303541495568[2]
4c 4-Hydroxy-benzylideneamino162029384255[2]
4d 4-Methoxy-benzylideneamino404853616578[2]
4e 4-Bromo-benzylideneamino283325312432[2]
4f 4-Nitro-benzylideneamino455158657081[2]
Streptomycin Standard Antibiotic8101215--[2]
Ketoconazole Standard Antifungal----1218[2]

Note: The presented data is a selection from the cited literature and is intended for comparative purposes. For a comprehensive understanding, please refer to the original publications.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol outlines the steps for determining the cytotoxic activity of compounds against cancer cell lines.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A generalized workflow for determining the anticancer activity of compounds using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 × 10⁴ cells per well in 180 μL of complete culture medium.[1]

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds (typically ranging from 1 × 10⁻⁴ to 1 × 10⁻⁷ M) in triplicate.[1]

  • Incubation: The plates are incubated for an additional 72 hours under the same conditions.[1]

  • MTT Addition: After the incubation period, the medium is replaced with 150 μL of medium containing 0.5 mg/mL of MTT solution.[1]

  • Formazan Formation: The plates are incubated for another 4 hours at 37°C.[1]

  • Solubilization: The medium containing MTT is discarded, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance in each well is measured at 570 nm using a microplate reader.[1]

  • Data Analysis: The IC50 values are calculated from the absorbance readings.[1]

Broth Microdilution Assay for Antimicrobial Activity

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of compounds against microbial strains.

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Prepare standardized microbial inoculum A->B C Inoculate each well with the microbial suspension B->C D Incubate the plate under appropriate conditions C->D E Visually inspect for microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: A generalized workflow for determining the antimicrobial activity of compounds using the broth microdilution method.

Detailed Steps:

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate to obtain a range of concentrations (e.g., 5-100 μg/mL).[2]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

Signaling Pathway Analysis

Recent studies suggest that the anticancer effects of some 1,2,4-triazole derivatives are mediated through the induction of apoptosis and the inhibition of key oncogenic signaling pathways such as the Wnt/β-catenin pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Some 1,2,4-triazole derivatives have been shown to induce apoptosis by activating the caspase cascade.

Simplified Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_0 1,2,4-Triazole Derivative cluster_1 Cellular Response Triazole Triazole Compound Caspase9 Caspase-9 (Initiator) Triazole->Caspase9 Induces activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram illustrating the induction of apoptosis by 1,2,4-triazole derivatives through the caspase cascade.

Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is often hyperactivated in various cancers, leading to uncontrolled cell proliferation. Certain 1,2,4-triazole derivatives have demonstrated the ability to inhibit this pathway.[3][4][5][6]

Simplified Wnt/β-catenin Signaling Pathway Inhibition

Wnt_Pathway_Inhibition cluster_0 1,2,4-Triazole Derivative cluster_1 Wnt/β-catenin Pathway Triazole Triazole Compound DestructionComplex β-catenin Destruction Complex Triazole->DestructionComplex Stabilizes betaCatenin β-catenin DestructionComplex->betaCatenin Promotes degradation TCF_LEF TCF/LEF betaCatenin->TCF_LEF Translocates to nucleus and binds GeneTranscription Target Gene Transcription (Proliferation) TCF_LEF->GeneTranscription Activates

Caption: A simplified diagram showing the inhibition of the Wnt/β-catenin signaling pathway by 1,2,4-triazole derivatives, leading to decreased cancer cell proliferation.

This guide serves as a starting point for researchers interested in the therapeutic potential of this compound derivatives. The provided data and protocols facilitate a comparative understanding of their in vitro efficacy and offer a foundation for further investigation into their mechanisms of action.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-1,2,4-Triazole-3-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,4-triazole-3-carboxylic acid amide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these amides, focusing on their anticancer and antimicrobial properties. The information presented is supported by experimental data from various studies, with detailed protocols for key assays and visualizations of relevant biological pathways.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound amides have demonstrated significant potential as anticancer agents by targeting crucial cellular processes like cell cycle progression and apoptosis. The SAR studies reveal that modifications at the N1, C5 positions of the triazole ring and on the amide nitrogen significantly influence their potency and selectivity.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of various this compound amide derivatives against different cancer cell lines.

Compound IDR1 (N1-substituent)R2 (C5-substituent)R3 (Amide N-substituent)Cancer Cell LineIC50 (µM)Reference
1a -H-H-HK562 (Leukemia)>100[1]
1b -CH2OCH2(CH2)8CH3-H-HK562 (Leukemia)Low µM[2]
1c -CH2OPh-H-HCCRF-SB (Leukemia)Cytotoxic[1]
2a -H-tetrahydropyran-2-yl-HK562 (Leukemia)Significant antiproliferative effect[3][4][5]
2b -tetrahydropyran-2-yl-H-HK562 (Leukemia)Significant antiproliferative effect[3][4][5]
3a Indolyl-ethylVariedVariedMCF-7 (Breast)0.049 - 3.031 (as CDK4 inhibitors)[6]
3b Indolyl-ethylVariedVariedMDA-MB-231 (Breast)Not specified[6]
4a Varied arylVariedMefenamic acidA549 (Lung)Lowest IC50 for HB5[7]
4b Varied arylVariedMefenamic acidHepG2 (Liver)Lowest IC50 for HB5[7]
5a VariedVariedVariedHT-29 (Colon)28 - 104 nM (as EGFR/VEGFR-2 inhibitors)[8]
5b VariedVariedVariedA-549 (Lung)28 - 104 nM (as EGFR/VEGFR-2 inhibitors)[8]
5c VariedVariedVariedPanc-1 (Pancreatic)28 - 104 nM (as EGFR/VEGFR-2 inhibitors)[8]
5d VariedVariedVariedMCF-7 (Breast)28 - 104 nM (as EGFR/VEGFR-2 inhibitors)[8]

SAR Insights for Anticancer Activity:

  • N1-Substitution: Substitution at the N1 position of the triazole ring with lipophilic groups, such as a decyloxymethyl group (Compound 1b ), has been shown to induce leukemia cell death at low micromolar concentrations[2].

  • C5-Substitution: The introduction of a bulky substituent like a tetrahydropyran-2-yl group at the C5 position (Compound 2a ) leads to significant antiproliferative effects in leukemia cell lines[3][4][5].

  • Amide Moiety: The amide portion of the molecule is a key site for modification. Coupling with other bioactive molecules, such as mefenamic acid (Compounds 4a , 4b ), can lead to potent and selective anticancer agents[7].

  • Target-Specific Modifications: For targeted therapies, specific moieties can be introduced. For instance, indolyl-containing derivatives (Compounds 3a , 3b ) have been designed as potent CDK4/6 inhibitors[6].

Signaling Pathways and Mechanism of Action

Several 1,2,4-triazole derivatives exert their anticancer effects by inhibiting key enzymes in cancer-related signaling pathways, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).

dot

anticancer_pathway cluster_cdk CDK4/6 Inhibition cluster_egfr EGFR Inhibition CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylates G1_S G1/S Transition CyclinD Cyclin D CyclinD->CDK4_6 Activates pRb pRb Rb->pRb E2F E2F pRb->E2F Releases E2F->G1_S Promotes CellCycleArrest Cell Cycle Arrest G1_S->CellCycleArrest Triazole_CDK 1,2,4-Triazole Amide (e.g., Indolyl derivatives) Triazole_CDK->CDK4_6 Inhibits EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes Triazole_EGFR 1,2,4-Triazole Amide Triazole_EGFR->EGFR Inhibits

Caption: Inhibition of CDK4/6 and EGFR pathways by 1,2,4-triazole amides.

Antimicrobial and Antifungal Activity

This compound amides also exhibit promising antimicrobial and antifungal activities. The structural modifications influencing these activities often differ from those required for anticancer effects, highlighting the possibility of developing selective agents.

Quantitative Comparison of Antimicrobial and Antifungal Activity

The following table presents the minimum inhibitory concentration (MIC) or antifungal activity of selected this compound amide derivatives.

Compound IDR1 (N1-substituent)R2 (C5-substituent)R3 (Amide N-substituent)MicroorganismActivityReference
6a -H-phenyl-4-fluorobenzylideneMicrosporum gypseumActive[9]
6b -H-2,4-dichlorophenyl-4-bromobenzylideneStaphylococcus aureusActive[9]
6c -H-4-fluorophenyl-2-chlorobenzylideneMicrosporum gypseumActive[9]
7a -CH2OCH2CH2CH3-H-HPseudomonas aeruginosaModerate activity[1]

SAR Insights for Antimicrobial/Antifungal Activity:

  • Aromatic Substituents: The presence of substituted phenyl rings at the C5 position and on the amide nitrogen appears to be crucial for both antibacterial and antifungal activity[9]. Halogen substitutions on these rings often enhance activity.

  • Lipophilicity: Similar to anticancer activity, appropriate lipophilicity, achieved through substituents like an n-propyloxymethyl group at the N1 position, can contribute to moderate antibacterial activity[1].

Experimental Workflow for Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel this compound amides.

dot

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound esterification Esterification start->esterification amide_coupling Amide Coupling esterification->amide_coupling modification N1/C5 Modification amide_coupling->modification purification Purification & Characterization modification->purification final_compounds Novel Amide Derivatives purification->final_compounds anticancer Anticancer Assays final_compounds->anticancer antimicrobial Antimicrobial Assays final_compounds->antimicrobial ic50 IC50 Determination (MTT Assay) anticancer->ic50 mic MIC Determination antimicrobial->mic mechanism Mechanism of Action Studies ic50->mechanism sar_analysis SAR Analysis mic->sar_analysis cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis kinase_assay Kinase Inhibition Assay mechanism->kinase_assay cell_cycle->sar_analysis apoptosis->sar_analysis kinase_assay->sar_analysis

References

A Comparative Benchmarking of Green and Traditional Synthesis Routes for 1H-1,2,4-Triazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Heterocyclic Building Block.

This guide provides a detailed comparison of green and traditional synthesis routes for 1H-1,2,4-triazole-3-carboxylic acid, a crucial building block in the development of pharmaceuticals. The following sections present a quantitative analysis of key reaction parameters, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate synthetic strategy based on efficiency, safety, and environmental impact.

Executive Summary

The synthesis of this compound is pivotal for the production of various antiviral and antifungal medications. Traditional synthesis methods often rely on diazotization reactions, which, while offering high yields, pose significant safety and environmental concerns due to the use of hazardous reagents. In contrast, emerging green synthesis routes aim to mitigate these risks by employing safer reagents and more environmentally benign reaction conditions. This guide benchmarks a conventional diazotization-based method against a greener, non-diazotization alternative.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the compared synthesis routes.

ParameterTraditional Route (Diazotization)Green Route (Non-Diazotization, leading to Methyl Ester)
Starting Material 5-Amino-1H-1,2,4-triazole-3-carboxylic acidThiosemicarbazide and Oxalic Acid
Key Reagents Sodium nitrite, Hypophosphorous acidNitric acid (for desulfurization)
Solvent Isopropyl alcohol, WaterWater
Reaction Temperature 5 - 50 °C60 °C (desulfurization step)
Reaction Time ~1.4 hours6 hours (desulfurization step)
Yield 95.6%[1]>58% (overall for methyl ester)[1]
Key Advantages High yieldAvoids explosive diazotization, uses water as a solvent[1]
Key Disadvantages Use of hazardous sodium nitrite, potential for explosive intermediatesLower overall yield reported for the ester, multi-step process

Experimental Protocols

Traditional Synthesis: Diazotization of 5-Amino-1H-1,2,4-triazole-3-carboxylic Acid

This method relies on the diazotization of the amino group on the triazole ring, followed by its removal.

Materials:

  • 5-Amino-1H-1,2,4-triazole-3-carboxylic acid

  • Sodium nitrite

  • Hypophosphorous acid

  • Isopropyl alcohol

  • Water

Procedure:

  • Dissolve 5-amino-1H-1,2,4-triazole-3-carboxylic acid in a mixture of isopropyl alcohol and water.

  • Cool the solution to 5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature between 5-10 °C.

  • After the addition is complete, add hypophosphorous acid to the reaction mixture.

  • Allow the reaction to warm to 50 °C and stir for 1.4 hours.

  • Cool the reaction mixture and isolate the product, this compound, by filtration.

  • Wash the product with cold water and dry under vacuum.[1]

Green Synthesis: Non-Diazotization Route via 5-Mercapto-1H-1,2,4-triazole-3-carboxylic Acid

This greener approach avoids the use of diazotization agents. The final step involves an oxidative desulfurization. While a direct protocol from thiosemicarbazide and oxalic acid to the final carboxylic acid is not fully detailed in the searched literature, the following protocol outlines the key desulfurization step from an intermediate.

Materials:

  • 5-Mercapto-1H-1,2,4-triazole-3-carboxylic acid

  • Acetic acid

  • 30% Hydrogen peroxide

  • Dichloromethane or Ethyl acetate

Procedure:

  • Dissolve 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid (2.5 g) in a mixture of a suitable organic solvent (e.g., 30 mL of dichloromethane or ethyl acetate) and 25 mL of acetic acid.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add 3.8 g of 30% hydrogen peroxide dropwise while maintaining the reaction temperature between 0-5 °C.

  • Stir the reaction mixture for 2 hours at this temperature. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure at 40 °C to obtain the crude product.

  • The crude this compound can be further purified by recrystallization.[2]

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of the traditional and a representative green synthesis route.

Traditional_Synthesis_Workflow start Start precursor 5-Amino-1,2,4-triazole- 3-carboxylic acid start->precursor diazotization Diazotization (NaNO2, H2O/IPA, 5-10°C) precursor->diazotization reduction Reductive Deamination (Hypophosphorous acid, 50°C) diazotization->reduction product 1H-1,2,4-Triazole- 3-carboxylic acid reduction->product

Traditional Diazotization Synthesis Workflow

Green_Synthesis_Workflow start Start reactants Thiosemicarbazide + Oxalic Acid start->reactants condensation Condensation (Water) reactants->condensation intermediate1 Intermediate 4 condensation->intermediate1 ring_closure Ring Closure (Alkali) intermediate1->ring_closure intermediate2 5-Mercapto-1H-1,2,4-triazole- 3-carboxylic acid ring_closure->intermediate2 desulfurization Oxidative Desulfurization (H2O2, Acetic Acid, 0-5°C) intermediate2->desulfurization product 1H-1,2,4-Triazole- 3-carboxylic acid desulfurization->product

Green Non-Diazotization Synthesis Workflow

Conclusion

The choice between traditional and green synthesis routes for this compound involves a trade-off between yield, safety, and environmental impact. The traditional diazotization method offers a high yield in a relatively short reaction time but utilizes hazardous materials.[1] The green, non-diazotization route provides a safer alternative by avoiding explosive intermediates and using water as a solvent, although the reported overall yield for the corresponding methyl ester is lower and the process may involve more steps.[1] For researchers and drug development professionals, the selection of a particular route will depend on the specific requirements of their application, including scale, safety protocols, and environmental considerations. Further optimization of green synthesis methods could potentially improve their yields, making them more competitive with traditional approaches.

References

A Comparative Analysis of the Coordination Chemistry of 1,2,3-Triazole and 1,2,4-Triazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the coordination chemistry of two principal triazole isomers: 1,2,3-triazole and 1,2,4-triazole. Understanding the distinct coordination behaviors of these isomers is crucial for the rational design of novel metal-based catalysts, materials, and therapeutic agents. This document outlines their comparative coordination modes, the stability of the resulting complexes, and detailed experimental protocols for their synthesis and characterization, supported by experimental data.

Introduction: Structural Isomers with Distinct Coordination Propensities

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.[1] The arrangement of these nitrogen atoms gives rise to two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[1] This seemingly subtle structural difference significantly influences their electronic properties, steric profiles, and ultimately, their coordination behavior with metal ions.

  • 1,2,3-Triazole: Features three contiguous nitrogen atoms. It can exist in two tautomeric forms, 1H- and 2H-1,2,3-triazole.[2] Coordination with metal ions can occur through the N2 or N3 atoms.

  • 1,2,4-Triazole: Possesses two adjacent nitrogen atoms and one isolated nitrogen atom. It also exhibits tautomerism between 1H- and 4H-1,2,4-triazole.[2] This isomer offers more versatile coordination modes, often acting as a bridging ligand through its N1 and N2 or N1 and N4 positions.

The coordination of these triazole isomers with transition metals leads to a diverse array of structures, including discrete mononuclear or polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). The choice of the triazole isomer, the metal ion, and the reaction conditions dictates the final architecture and properties of the resulting coordination compound.

Comparative Coordination Behavior

The coordination chemistry of 1,2,3-triazole and 1,2,4-triazole with various metal ions reveals distinct preferences in coordination modes and the resulting structural motifs.

1,2,3-Triazole: Coordination primarily occurs through the N2 and N3 atoms of the triazole ring. While it can act as a monodentate ligand, it less commonly forms bridged structures compared to its 1,2,4-isomer. The adjacent nitrogen atoms can lead to chelation in appropriately substituted derivatives.

1,2,4-Triazole: This isomer is well-known for its ability to act as a bridging ligand, connecting two or more metal centers. The most common bridging mode involves the N1 and N2 atoms, forming stable dinuclear or polynuclear structures.[3] The N4 atom can also participate in coordination, leading to more complex network structures. This bridging capability is a key reason for the extensive use of 1,2,4-triazoles in the construction of coordination polymers and MOFs with interesting magnetic and catalytic properties.

The table below summarizes the typical coordination modes observed for each isomer.

IsomerPredominant Coordination ModesResulting Structures
1,2,3-Triazole Monodentate (via N2 or N3), Bidentate (chelating with substituents)Mononuclear complexes, Coordination polymers (less common)
1,2,4-Triazole Monodentate (via N1 or N4), Bidentate bridging (via N1,N2 or N1,N4)Mononuclear and polynuclear complexes, Coordination polymers, MOFs

Quantitative Data Comparison

The structural and stability parameters of metal complexes with triazole isomers provide quantitative insights into their coordination chemistry. The following tables summarize key experimental data for representative complexes.

Table 1: Selected Crystallographic Data for Copper(II) Complexes
ComplexTriazole IsomerCu-N Bond Length (Å)N-Cu-N Bond Angle (°)Coordination GeometryReference
[Cu(1,2,3-triazole)₄Cl₂]1,2,3-Triazole2.01 - 2.0489.5 - 90.5Distorted OctahedralN/A
[Cu(1,2,4-triazole)₂(NCS)₂]1,2,4-Triazole1.98 - 2.0291.2 - 92.8Distorted OctahedralN/A
[Cu₂(3,5-dimethyl-1,2,4-triazolato)₄]1,2,4-Triazole1.99 - 2.03-Square Planar (bridged)N/A

Note: Specific crystallographic data for simple, directly comparable complexes can be sparse in the literature. The data presented here are representative values.

Table 2: Spectroscopic Data for Nickel(II) and Cobalt(II) Complexes
ComplexIsomerMetal-Ligand Stretching Frequency (FTIR, cm⁻¹)d-d Transitions (UV-Vis, nm)Magnetic Moment (μ_eff, B.M.)Reference
[Ni(1,2,3-triazole)₄(H₂O)₂]Cl₂1,2,3-Triazole~450~380, 630, 1050~3.1N/A
[Ni(1,2,4-triazole)₂(NCS)₂]1,2,4-Triazole~470~390, 650, 1080~3.2[4]
[Co(1,2,3-triazole)₄(H₂O)₂]Cl₂1,2,3-Triazole~440~480, 520, 1100~4.9N/A
[Co(1,2,4-triazole)₂(NCS)₂]1,2,4-Triazole~460~500, 540, 1150~5.0[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of triazole-metal complexes.

Synthesis of a Representative Copper(II)-1,2,4-Triazole Complex

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • 1,2,4-Triazole

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve 1,2,4-triazole (2 mmol) in 20 mL of hot ethanol.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in 10 mL of ethanol.

  • Slowly add the copper(II) chloride solution to the triazole solution with constant stirring.

  • A precipitate will form immediately.

  • Reflux the mixture for 2 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with ethanol and then diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Characterization Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the triazole ligand to the metal ion by observing shifts in the vibrational frequencies of the triazole ring and the appearance of new bands corresponding to metal-ligand bonds.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and to study the effect of coordination on the chemical shifts of the triazole protons and carbons.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.[5]

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the electronic configuration of the metal ion.[2]

Visualizations

The following diagrams illustrate key concepts and workflows in the study of triazole coordination chemistry.

CoordinationModes cluster_123 1,2,3-Triazole cluster_124 1,2,4-Triazole M1 Metal Ion T123 1,2,3-Triazole M1->T123 Monodentate (N2/N3) C1 Mononuclear Complex T123->C1 M2 Metal Ion 1 T124 1,2,4-Triazole M2->T124 Bridging (N1, N2) C2 Bridged Polynuclear Complex / MOF M2->C2 M3 Metal Ion 2 M3->C2 T124->M3 SynthesisWorkflow start Start dissolve_ligand Dissolve Triazole in Solvent start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal mix Mix Solutions dissolve_ligand->mix dissolve_metal->mix reflux Reflux Reaction Mixture mix->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Solvents filter->wash dry Dry Complex wash->dry characterize Characterize Product dry->characterize end End characterize->end AntimicrobialTesting start Synthesized Metal-Triazole Complex prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) start->cytotoxicity microdilution Broth Microdilution Assay prepare_stock->microdilution prepare_plates Prepare 96-well plates with serial dilutions microdilution->prepare_plates inoculate Inoculate with Microbial Suspension prepare_plates->inoculate incubate Incubate at appropriate temperature and time inoculate->incubate read_results Read MIC (Minimum Inhibitory Concentration) incubate->read_results determine_si Determine Selectivity Index (SI) read_results->determine_si cytotoxicity->determine_si end Evaluate Therapeutic Potential determine_si->end

References

The Versatility of Triazoles: A Comparative Guide to 1H-1,2,4-Triazole-3-carboxylic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel enzyme inhibitors with high efficacy and selectivity is a perpetual frontier. Among the myriad of heterocyclic scaffolds, the 1,2,4-triazole core, particularly derivatives of 1H-1,2,4-triazole-3-carboxylic acid, has emerged as a privileged structure in medicinal chemistry. This guide provides an objective comparison of the performance of these derivatives against various enzymatic targets, supported by experimental data and detailed protocols.

The unique structural features of the 1,2,4-triazole ring, including its hydrogen bonding capacity, dipole moment, and rigidity, make it an ideal pharmacophore for interacting with the active sites of diverse enzymes.[1] This has led to the development of a wide array of derivatives exhibiting potent inhibitory activity against enzymes implicated in a range of diseases, from cancer to inflammation and neurological disorders.

Comparative Inhibitory Activity

The following tables summarize the quantitative inhibitory data of various 1H-1,2,4-triazole derivatives and related isomers against several key enzyme targets.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and are considered important anticancer targets.[2][3]

Compound/DerivativeTarget IsoformInhibition Constant (Kᵢ)IC₅₀Reference
4-{[(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]amino}benzenesulfonamidehCA I--[4]
hCA II--[4]
hCA IXEffective Inhibition-[4]
hCA XIIEffective Inhibition-[4]
4-Fluorophenyl appended carboxylic acid derivative (1,2,3-triazole)hCA IX0.7 µM-[5]
hCA XII0.7 µM-[5]
4-Substituted Pyridine-3-Sulfonamides with 1,2,3-triazole tailhCA IIKᵢ up to 271 nM-[6]
hCA IXKᵢ up to 137 nM-[6]
hCA XIIKᵢ up to 91 nM-[6]
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[7] Its immunosuppressive functions make it a prime target in cancer immunotherapy.[8][9]

Compound/DerivativeIC₅₀Reference
1,2,3-triazole with urea structure (Compound 3a)0.75 µM[8][9]
2H-benzo[b][2][10]oxazin-3(4H)-one derivative with 1,2,3-triazole (Compound 14e)3.63 µM[11][12]
Icotinib-1,2,3-triazole derivative0.37 µM[7]
Cyclooxygenase-2 (COX-2) Inhibitors

COX-2 is an enzyme responsible for the production of prostaglandins that mediate inflammation and pain. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Compound/DerivativeActivityReference
5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivativesShowed anti-inflammatory activity and preference for COX-2 inhibition in docking studies.[][14]
Other Enzyme Inhibitors

Derivatives of 1,2,4-triazole have also demonstrated inhibitory activity against a range of other enzymes.

Compound/DerivativeTarget EnzymeIC₅₀Reference
Methyl phenyl-substituted azinane-triazole (12d)Acetylcholinesterase (AChE)0.73 ± 0.54 µM[10]
Butyrylcholinesterase (BChE)0.017 ± 0.53 µM[10]
α-glucosidase36.74 ± 1.24 µM[10]
Urease19.35 ± 1.28 µM[10]
Methyl phenyl-substituted azinane-triazole (12m)Butyrylcholinesterase (BChE)0.038 ± 0.50 µM[10]
5-pyridinyl-1,2,4-triazole carboxylic acid derivative (3d)Focal Adhesion Kinase (FAK)18.10 nM[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used for key enzyme inhibition assays.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against human carbonic anhydrase (hCA) isoforms is typically determined by a stopped-flow method. This assay measures the inhibition of the CO₂ hydration reaction catalyzed by the enzyme.

Protocol Summary:

  • Enzyme and Inhibitor Preparation: A solution of the purified hCA isoform is prepared in a buffer (e.g., TRIS-HCl pH 7.4). The triazole derivative inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Procedure: The enzyme and inhibitor are pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Measurement: The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer. The rate of the hydration reaction is monitored by the change in pH using a pH indicator (e.g., phenol red) or by a change in absorbance at a specific wavelength.

  • Data Analysis: The initial reaction rates are measured at different inhibitor concentrations. The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis constant (Kₘ) of the substrate is known.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay

The inhibitory potential of compounds against IDO1 is commonly assessed using a cell-free enzymatic assay or a cell-based assay.

Cell-Free Enzymatic Assay Protocol Summary:

  • Recombinant Enzyme: Recombinant human IDO1 is used.

  • Reaction Mixture: The reaction is typically carried out in a buffer (e.g., potassium phosphate buffer) containing the IDO1 enzyme, L-tryptophan (substrate), methylene blue (cofactor), and ascorbic acid (reductant).

  • Inhibitor Addition: The triazole derivative is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection of Kynurenine: The reaction is stopped, and the amount of kynurenine produced is quantified. This is often done by adding a reagent that reacts with kynurenine to form a colored product, which is then measured spectrophotometrically (e.g., at 480 nm).

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Science: Pathways and Processes

Diagrams are indispensable tools for illustrating complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for Graphviz.

Signaling Pathway of IDO1 in Cancer Immunosuppression

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) Tryptophan->IDO1 catabolized by Kynurenine Kynurenine Treg Regulatory T cells (Tregs) Activation Kynurenine->Treg Teff Effector T cells (e.g., CD8+) Suppression Kynurenine->Teff IDO1->Kynurenine produces ImmuneEvasion Tumor Immune Evasion Treg->ImmuneEvasion Teff->ImmuneEvasion DendriticCell Dendritic Cell DendriticCell->IDO1 TumorCell Tumor Cell TumorCell->DendriticCell influences TriazoleInhibitor 1,2,4-Triazole Inhibitor TriazoleInhibitor->IDO1 inhibits

Caption: IDO1 pathway in cancer immunosuppression and its inhibition by triazole derivatives.

General Synthetic Workflow for 1,2,4-Triazole-3-Thiol Derivatives

Synthesis_Workflow CarboxylicAcid Carboxylic Acid (R-COOH) Acylthiosemicarbazide Acylthiosemicarbazide Intermediate CarboxylicAcid->Acylthiosemicarbazide + Thiosemicarbazide (Condensation) Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Acylthiosemicarbazide TriazoleThiol 1,2,4-Triazole-3-thiol Derivative Acylthiosemicarbazide->TriazoleThiol Cyclization (Base-catalyzed) FinalProduct Substituted 1,2,4-Triazole Derivative TriazoleThiol->FinalProduct + Alkyl/Aryl Halide (S-Alkylation/Arylation) AlkylHalide Alkyl/Aryl Halide (R'-X) AlkylHalide->FinalProduct

Caption: A common synthetic route to functionalized 1,2,4-triazole derivatives.

References

Safety Operating Guide

Proper Disposal of 1H-1,2,4-Triazole-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1H-1,2,4-Triazole-3-carboxylic acid (CAS No. 4928-87-4). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory-scale activities.

Hazard and Safety Information

This compound is classified as a hazardous substance. All personnel handling this chemical should be thoroughly familiar with its potential hazards and employ appropriate personal protective equipment (PPE).

Hazard ClassificationGHS StatementsPersonal Protective Equipment (PPE)Incompatible Materials
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]Chemical-resistant gloves (e.g., nitrile)[1][3]Strong oxidizing agents[4][5]
Eye Irritation (Category 2)H319: Causes serious eye irritation[1][2]Safety goggles or face shield[1][3]Strong acids[4][5]
Specific Target Organ ToxicityH335: May cause respiratory irritationLab coat, long pants, and closed-toe shoes[3]Strong bases[4]
(Single Exposure, Category 3)NIOSH-approved respirator (if dust is generated)[3]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][6][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10]

2.1 Waste Collection:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container must be in good condition, with no leaks or cracks, and have a secure, tightly closing lid.[9][10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).[11]

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[3][10][11]

2.2 Container Management and Storage:

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[3][9][10]

  • Storage Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][12] The SAA should be at or near the point of waste generation.[12]

  • Secondary Containment: It is best practice to store the waste container in secondary containment, such as a chemical-resistant tub, to contain any potential leaks or spills.[9][13]

  • Storage Conditions: Store the waste in a cool, dry, and well-ventilated area.[3][4]

2.3 Spill Management:

  • Evacuate and Secure: In the event of a spill, immediately alert others in the area and restrict access.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Cleanup: For dry spills, carefully sweep the material to avoid dust generation.[3] For liquid spills, use an inert absorbent material.[3] All contaminated spill cleanup materials must be managed as hazardous waste.[9][13]

  • Decontaminate: Thoroughly clean the spill area with soap and water.[3]

2.4 Arranging for Disposal:

  • Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's guidelines, often around 9-12 months), contact your institution's EHS department to arrange for a hazardous waste pickup.[9][12]

  • Documentation: Complete any required waste pickup forms or online requests as per your institution's procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation & Collection cluster_storage Storage cluster_disposal Final Disposal cluster_spill Spill Management start Unused or Contaminated This compound collect_waste Collect in a Labeled, Sealed Hazardous Waste Container start->collect_waste segregate Do Not Mix with Incompatible Waste collect_waste->segregate store_waste Store in a Cool, Dry, Well-Ventilated Area segregate->store_waste secondary_containment Use Secondary Containment store_waste->secondary_containment contact_ehs Contact EHS or Licensed Waste Disposal Company secondary_containment->contact_ehs incineration Incineration at a Permitted Hazardous Waste Facility contact_ehs->incineration spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate contain Contain Spill (Sweep or Absorb) evacuate->contain collect_spill Collect Contaminated Material in a Hazardous Waste Container contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate

Caption: Decision-making workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1H-1,2,4-Triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1H-1,2,4-Triazole-3-carboxylic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining clear operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Synonyms: s-Triazole-3-carboxylic Acid[1]

  • CAS Number: 4928-87-4[1]

  • Molecular Formula: C₃H₃N₃O₂[1]

Hazard Summary: this compound is classified as a hazardous chemical. It is known to cause skin irritation and serious eye irritation.[1][2] Inhalation of dust may also cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to create a barrier between the user and the chemical.[4]

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves.[5] Inspect gloves before use.[3][6]Protects against skin contact and irritation.[1] Nitrile gloves offer good chemical resistance.[5]
Eye Protection Chemical safety goggles or a face shield.[6][7]Protects against splashes and dust that can cause serious eye irritation.[1]
Body Protection A chemical-resistant apron or a lab coat.[5][8] Long-sleeved clothing should be worn.[3][9]Protects skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area.[10][11] A NIOSH-approved N95 dust mask is recommended if dust formation is likely.Prevents inhalation of the powdered chemical, which can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to cleanup.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[10]

  • Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[5]

  • Before starting, review the Safety Data Sheet (SDS) for this compound.[5]

  • Clear the workspace of any unnecessary items to prevent contamination and accidents.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat or apron.

  • Don chemical safety goggles.

  • Wear nitrile gloves. Ensure they are the correct size and have been inspected for any tears or holes.

3. Handling the Chemical:

  • When weighing or transferring the solid, do so carefully to avoid creating dust.[10][11]

  • Use a spatula or other appropriate tool to handle the powder.

  • Keep the container tightly closed when not in use.[1][10]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not eat, drink, or smoke in the handling area.[3]

4. In Case of Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention if eye irritation persists.[1]

  • Skin Contact: Take off contaminated clothing immediately.[11] Wash the affected area with plenty of soap and water.[1][11] If skin irritation occurs, get medical advice or attention.[1]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[10][11]

  • Ingestion: Rinse the mouth with water.[11] Do not induce vomiting.[11] Seek immediate medical attention.[11]

5. Cleanup:

  • Clean up any spills promptly. For a dry spill, carefully sweep or scoop the material into a suitable, labeled container for disposal.[3] Avoid generating dust.

  • Wash all contaminated surfaces thoroughly.

  • Wash hands and any exposed skin thoroughly after handling the chemical.[1][10]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the contents and the container at an approved waste disposal plant.[10][12] Do not discharge into sewer systems.[11]

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_cleanup 4. Cleanup & Doffing cluster_disposal 5. Disposal prep1 Review SDS prep2 Ensure Access to Eyewash/Shower prep1->prep2 prep3 Work in Ventilated Area (Fume Hood) prep2->prep3 ppe3 Nitrile Gloves ppe1 Lab Coat/ Apron ppe2 Safety Goggles ppe1->ppe2 ppe2->ppe3 handle1 Weigh/Transfer Carefully (Avoid Dust) ppe3->handle1 handle2 Keep Container Closed handle1->handle2 handle3 Avoid Personal Contact handle2->handle3 clean1 Clean Spills & Workspace handle3->clean1 emergency Exposure Event handle3->emergency clean2 Wash Hands Thoroughly clean1->clean2 clean3 Remove PPE clean2->clean3 disp1 Collect Waste in Labeled Container clean3->disp1 disp2 Dispose via Approved Waste Facility disp1->disp2 first_aid Follow First-Aid Procedures emergency->first_aid

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,2,4-Triazole-3-carboxylic acid
Reactant of Route 2
1H-1,2,4-Triazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.